4-epi-6-Epidoxycycline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
97583-08-9 |
|---|---|
Molecular Formula |
C22H24N2O8 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(4R,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10-,14-,15-,17+,22+/m1/s1 |
InChI Key |
SGKRLCUYIXIAHR-HEMWUFRKSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-epi-6-epidoxycycline via Controlled Epimerization of Doxycycline
Abstract: Doxycycline, a cornerstone of the tetracycline antibiotic class, is susceptible to stereochemical transformations that impact its efficacy and safety profile. Among its degradation products, the diastereomers 4-epidoxycycline and 6-epidoxycycline are of significant regulatory and analytical interest. This technical guide provides an in-depth exploration of the synthesis pathway for 4-epi-6-epidoxycycline, a key impurity, from the parent doxycycline molecule. The synthesis is approached as a controlled degradation process, leveraging the inherent chemical instability of the tetracycline scaffold under specific stress conditions. This document details the underlying chemical mechanisms, provides a robust experimental protocol for synthesis and purification, and outlines methods for analytical characterization. It is intended for researchers, analytical scientists, and drug development professionals requiring a comprehensive understanding and practical execution of generating this critical reference standard.
Introduction: The Stereochemical Nuances of Doxycycline
Doxycycline is a semi-synthetic tetracycline antibiotic derived from oxytetracycline.[1] Its complex tetracyclic structure features multiple chiral centers, most notably at the C-4, C-4a, C-5, C-5a, C-6, and C-12a positions. The specific spatial arrangement of these centers is critical for its biological activity, which involves binding to the 30S ribosomal subunit of bacteria to inhibit protein synthesis.[2][3]
However, the stereochemical integrity of doxycycline is fragile. Under conditions of heat, light, and particularly in acidic or basic aqueous solutions, doxycycline can undergo epimerization at the C-4 and C-6 positions.[4][5] Epimerization at the C-4 position, which involves the dimethylamino group, leads to the formation of 4-epidoxycycline. This transformation is known to occur in solution and can reach an equilibrium between the native drug and its epimer.[5] Similarly, epimerization at the C-6 methyl group results in 6-epidoxycycline. The simultaneous epimerization at both centers yields the diastereomer This compound .[6][7]
These epimers are considered impurities by regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[4] They exhibit significantly reduced antibiotic activity and their presence in pharmaceutical formulations must be strictly monitored and controlled.[8] Therefore, the availability of pure this compound as a reference standard is essential for the development and validation of stability-indicating analytical methods. This guide details the process of intentionally inducing these epimerizations in a controlled manner to synthesize and isolate this specific impurity.
The Chemical Mechanism of Epimerization
The conversion of doxycycline to its C-4 and C-6 epimers is a chemically driven process rooted in the reactivity of the tetracycline core. The two epimerizations occur via distinct mechanisms.
C-4 Epimerization: An Acid-Catalyzed Enolization
The epimerization at the C-4 position is a reversible, acid-catalyzed reaction. The mechanism proceeds as follows:
-
Protonation: In an acidic medium, the keto-enol system of the A-ring of doxycycline is protonated.
-
Enolization: This protonation facilitates the formation of an enol intermediate. The double bond of the enol eliminates the chirality at the C-4 carbon.
-
Ketonization: The subsequent collapse of the enol back to the keto form can occur via protonation from either face of the planar enol intermediate. This non-stereospecific protonation results in a mixture of the original doxycycline (with the α-dimethylamino group) and 4-epidoxycycline (with the β-dimethylamino group).
This equilibrium is influenced by pH, with acidic conditions (pH 2-6) favoring the epimerization process.[9]
C-6 Epimerization
The formation of 6-epidoxycycline from doxycycline under stress conditions is also observed, particularly at elevated temperatures.[4] While the C-4 epimerization is a well-documented equilibrium in solution, the C-6 inversion is often associated with the initial synthesis process from precursors like methacycline, where catalytic hydrogenation can yield both epimers.[8][10] However, forced degradation studies confirm its formation from doxycycline itself, suggesting that thermal and acidic stress can provide sufficient energy to overcome the barrier to this inversion, likely through a mechanism that temporarily alters the conformation of the C-ring.
The "synthesis" of this compound, therefore, relies on applying sufficient stress (acid and heat) to drive both epimerization equilibria toward the formation of the desired di-epimer.
Synthesis Pathway via Controlled Degradation
The generation of this compound is not a traditional synthesis but a controlled degradation or forced epimerization of doxycycline. The objective is to create a reaction environment that maximizes the formation of the target impurity from the starting material.
Caption: Doxycycline epimerization pathways under stress conditions.
Experimental Protocol: Synthesis and Purification
This protocol describes a laboratory-scale procedure for generating a mixture enriched with this compound, followed by its purification.
Part A: Forced Epimerization of Doxycycline
Materials and Reagents:
-
Doxycycline Hyclate (USP reference standard or equivalent high-purity material)
-
Hydrochloric Acid (HCl), 1N solution
-
Methanol (HPLC grade)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter
-
HPLC system for reaction monitoring
Step-by-Step Methodology:
-
Preparation of Reaction Solution: Dissolve 500 mg of Doxycycline Hyclate in 100 mL of deionized water in a 250 mL round-bottom flask.
-
pH Adjustment: While stirring, slowly add 1N HCl to the solution to adjust the pH to approximately 2.5. This acidic environment is critical for catalyzing the C-4 epimerization.[9]
-
Reaction Setup: Attach the reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.
-
Heating and Reflux: Heat the solution to 70°C and maintain this temperature under constant stirring. The elevated temperature accelerates both C-4 and C-6 epimerization.[4]
-
Reaction Monitoring:
-
At time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot (approx. 0.5 mL) of the reaction mixture.
-
Immediately neutralize the aliquot with a small amount of 1N NaOH to quench the reaction.
-
Dilute the sample with the HPLC mobile phase and analyze it to monitor the disappearance of the doxycycline peak and the appearance of the epimer peaks. The goal is to stop the reaction when the peak corresponding to this compound is maximized relative to other components.
-
-
Reaction Termination: Once HPLC analysis indicates a desirable yield of the target compound (typically after 12-24 hours), remove the flask from the heat and allow it to cool to room temperature. Neutralize the entire solution to pH 7.0.
Part B: Purification by Preparative HPLC
The reaction mixture will contain starting material, intermediate epimers, and the target product. Isolation requires a robust chromatographic separation.
Instrumentation and Columns:
-
Preparative HPLC system with a fraction collector.
-
C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
Chromatographic Conditions (Example):
| Parameter | Value | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions for good peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | Start with 10% B, ramp to 40% B over 30 min | Optimized to resolve doxycycline and its epimers. |
| Flow Rate | 20 mL/min | Appropriate for the preparative column dimension. |
| Detection | UV at 270 nm or 350 nm | Wavelengths where tetracyclines have strong absorbance.[4][11] |
| Injection Volume | 1-5 mL of the neutralized reaction mixture | Dependent on concentration and system capacity. |
Purification Workflow:
-
System Equilibration: Equilibrate the preparative HPLC column with the starting mobile phase conditions.
-
Sample Injection: Inject the neutralized and filtered reaction mixture onto the column.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak identified as this compound based on preliminary analytical HPLC runs.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess their purity. Pool the fractions that meet the required purity level (e.g., >95%).
-
Solvent Removal: Remove the organic solvent (acetonitrile) and water from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound as a solid.
Caption: Overall workflow for synthesis and purification.
Analytical Characterization and Data
Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound.
Chromatographic Analysis
A validated stability-indicating HPLC method is the primary tool for analysis. The relative retention times will be key identifiers.
Table 1: Example Analytical HPLC Conditions & Expected Retention
| Parameter | Value |
|---|---|
| Column | Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm)[12] |
| Mobile Phase A | Phosphate Buffer (pH 8.5)[12] |
| Mobile Phase B | Methanol[12] |
| Flow Rate | 1.7 mL/min[12] |
| Column Temp | 55 °C[12] |
| Detection | UV at 270 nm[12] |
| Compound | Approx. Retention Time (min) |
| 4-Epidoxycycline | 6.4[12] |
| Doxycycline | 9.8[12] |
| 6-Epidoxycycline | Slightly different from Doxycycline |
| This compound | Distinct peak, elution order depends on exact conditions |
Note: The exact retention time for 6-epidoxycycline and this compound must be determined experimentally, as they are often closely eluted with other isomers.
Spectroscopic Confirmation
Mass spectrometry and NMR spectroscopy should be used to confirm the molecular structure.
Table 2: Expected Spectroscopic Data
| Technique | Expected Result |
|---|---|
| Mass Spectrometry (MS) | Molecular Ion Peak at m/z = 445 [M+H]⁺, identical to doxycycline, confirming the correct mass.[10] |
| ¹H NMR | The ¹H NMR spectrum will show distinct shifts for protons near the C-4 and C-6 chiral centers compared to the spectrum of doxycycline. Specifically, changes in the chemical shifts and coupling constants for H-4, the N(CH₃)₂ protons, H-6, and the C6-CH₃ group are expected.[10] |
| ¹³C NMR | The ¹³C NMR will show shifts for C-4, C-4a, C-5a, C-6, and the N-methyl carbons that differ from those of doxycycline, reflecting the change in stereochemistry.[10] |
Conclusion
The synthesis of this compound from doxycycline is a critical process for obtaining the necessary reference standards for pharmaceutical quality control. By applying controlled acid and thermal stress, the inherent reactivity of the doxycycline molecule can be harnessed to drive epimerization at both the C-4 and C-6 positions. This guide provides a comprehensive framework, from understanding the underlying chemical mechanisms to a practical, step-by-step protocol for synthesis, purification, and characterization. The successful isolation of this impurity enables the development of robust, stability-indicating analytical methods, ultimately ensuring the safety and efficacy of doxycycline-containing medicines.
References
-
Khan, S. R., et al. (2018). Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug. RSC Advances. Available at: [Link]
-
Jesna, K., & Sajan, J. (2023). Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Naveed, S., et al. (2014). Degradation study of six different brands of doxycycline using uv spectrophotometer. The Global Journal of Pharmaceutical Research. Available at: [Link]
-
Jesna, K., & Sajan, J. (2023). Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Reddy, Y. R., et al. (2023). A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms. Biomedical Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Forced degradation study peak areas: 1) Pure doxycycline hyclate standard. Available at: [Link]
-
Revanasiddappa, H.D., & Manju, B. (2009). Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. Chemistry Central Journal. Available at: [Link]
-
Jankovic, B., et al. (2007). Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Huesgen, A.G. (n.d.). Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures. Agilent Technologies Application Note. Available at: [Link]
-
Kazi, M. M., et al. (2016). Quantification of Doxycycline Hyclate in Different Pharmaceutical Samples by UV Assay. International Journal of Drug Development and Technology. Available at: [Link]
-
Al-Tabbakh, A., et al. (2023). Optimized Degradation of Doxycycline in Aqueous Systems Using Calcium Peroxide Nanoparticles via Response Surface Methodology. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Influence of the solvent system on the stability of doxycycline solutions. Available at: [Link]
-
ResearchGate. (n.d.). Degradation pathway of doxycycline hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). Doxycycline Degradation by the Oxidative Fenton Process. Available at: [Link]
-
Schönfeld, K., et al. (2017). 4-Epidoxycycline: An alternative to doxycycline to control gene expression in conditional mouse models. BMC Research Notes. Available at: [Link]
-
Abbadessa, A., et al. (2021). Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water. Molecules. Available at: [Link]
-
Daicel Pharma Standards. (n.d.). Doxycycline Impurities Manufacturers & Suppliers. Available at: [Link]
-
ResearchGate. (n.d.). Transformation scheme for doxycycline to metacycline and 6-epidoxycycline. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Doxycycline Hyclate? Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2025). Doxycycline Hyclate - StatPearls. Available at: [Link]
-
Frontiers. (2024). A high content (30%) stable doxycycline hyclate drinking-water solution for broilers: preparation, stability, and bioequivalence. Available at: [Link]
- Google Patents. (n.d.). A new process for the preparation of alpha-6-deoxy-tetracyclines.
-
Axios Research. (n.d.). Doxycycline EP Impurity D (4-epi-6-epi Doxycycline). Available at: [Link]
Sources
- 1. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. What is the mechanism of Doxycycline Hyclate? [synapse.patsnap.com]
- 3. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]
- 7. Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research [axios-research.com]
- 8. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-epi-6-Epidoxycycline
Introduction: The Significance of a Doxycycline Epimer
4-epi-6-Epidoxycycline is a stereoisomer and a significant impurity of the broad-spectrum tetracycline antibiotic, doxycycline.[1][2] As a process-related impurity and degradation product, its presence in doxycycline active pharmaceutical ingredients (APIs) and finished drug products is closely monitored to ensure the safety, efficacy, and quality of the medication. The European Pharmacopoeia, for instance, lists this compound as "Doxycycline EP Impurity D". Understanding the physicochemical properties of this compound is paramount for researchers, scientists, and drug development professionals involved in the formulation, analytical method development, and stability testing of doxycycline.
This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for its characterization, and discusses its relevance in the context of pharmaceutical quality control.
Chemical Identity and Core Properties
This compound shares the same molecular formula and mass as doxycycline but differs in the stereochemical orientation at both the C4 and C6 positions of the tetracycline ring structure. This seemingly minor structural alteration can significantly impact its biological activity and physicochemical behavior.
| Property | Value | Source(s) |
| Chemical Name | (4R,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | [3] |
| Synonyms | Doxycycline EP Impurity D, 4,6-diepidoxycycline | [3] |
| CAS Number | 97583-08-9 | [1][2] |
| Molecular Formula | C₂₂H₂₄N₂O₈ | [2][4] |
| Molecular Weight | 444.44 g/mol | [2][4] |
Formation and Degradation Pathway
The formation of this compound is primarily a result of the epimerization of doxycycline. This chemical transformation is influenced by various factors, with pH and temperature being the most critical. Doxycycline in solution is particularly susceptible to degradation under alkaline and thermal stress, leading to the formation of several impurities, including 4-epidoxycycline and, to a lesser extent, this compound.[5]
Forced degradation studies are instrumental in understanding the formation kinetics and degradation pathways of such impurities. A typical protocol to induce the formation of this compound for analytical purposes is outlined below.
Experimental Protocol: Forced Degradation of Doxycycline
Objective: To generate this compound from doxycycline hyclate through stress testing for analytical method development and validation.
Materials:
-
Doxycycline Hyclate reference standard
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol, HPLC grade
-
pH meter
-
Thermostatically controlled water bath or oven
-
HPLC system with a UV detector
Procedure:
-
Acidic Degradation: Dissolve a known amount of doxycycline hyclate in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. Neutralize a sample with an equimolar amount of 0.1 M NaOH before HPLC analysis.[6][7]
-
Alkaline Degradation: Dissolve a known amount of doxycycline hyclate in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 2 hours. Neutralize a sample with an equimolar amount of 0.1 M HCl before HPLC analysis.[6][7]
-
Oxidative Degradation: Dissolve a known amount of doxycycline hyclate in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.[6][7]
-
Thermal Degradation: Store a solid sample of doxycycline hyclate in an oven at 80°C for 48 hours. Dissolve the stressed sample in a suitable solvent for HPLC analysis.
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method to identify and quantify the formation of this compound and other degradation products.
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the unequivocal identification and structural elucidation of this compound. While reference standard suppliers provide characterization data, detailed public domain spectra are limited. [3][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight (444.44 g/mol ) and elemental composition (C₂₂H₂₄N₂O₈). [4]Tandem MS (MS/MS) can provide fragmentation patterns useful for structural confirmation, particularly in complex matrices. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the stereochemistry of this compound. The chemical shifts and coupling constants of the protons and carbons around the C4 and C6 chiral centers will differ from those of doxycycline and its other epimers.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH), amine (-N(CH₃)₂), amide (-CONH₂), and carbonyl (C=O) groups.
Analytical Methodologies for Separation and Quantification
The structural similarity between this compound, doxycycline, and other related impurities necessitates the use of highly selective analytical methods for their separation and quantification.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are the most common techniques for the analysis of doxycycline and its impurities. [5]A variety of stationary phases (C8, C18) and mobile phase compositions are employed to achieve optimal separation.
-
Two-Dimensional Liquid Chromatography with Ion Trap and Time-of-Flight Mass Spectrometry (2D-LC-IT-TOF/MS): This advanced technique provides enhanced separation and confident identification of impurities, even at trace levels, by combining two different chromatographic separations with high-resolution mass spectrometry. [5]
Exemplary HPLC Method for Impurity Profiling
Instrumentation: HPLC system with a UV detector. Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Mobile Phase A: 0.05 M ammonium acetate and 0.01 M disodium EDTA, pH adjusted to 8.8. Mobile Phase B: Acetonitrile. Gradient Program: A suitable gradient to resolve all impurities. Flow Rate: 1.0 mL/min. Detection Wavelength: 270 nm. Column Temperature: 35°C.
Conclusion and Future Perspectives
This compound is a critical quality attribute for doxycycline drug products. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods and stable formulations. While some fundamental properties have been predicted, there is a need for more comprehensive experimental data, particularly for pKa, solubility, and detailed spectroscopic characterization. The protocols outlined in this guide provide a framework for researchers to generate this valuable data, thereby contributing to the overall knowledge base and ensuring the quality and safety of doxycycline-based medicines.
References
-
DOXYCYCLINE HYCLATE Doxycyclini hyclas - ResearchGate. Available from: [Link]
-
Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research. Available from: [Link]
-
Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. Available from: [Link]
-
Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry - WJBPHS. Available from: [Link]
-
Degradation study of six different brands of doxycycline using uv spectrophotometer. Available from: [Link]
-
6-Epi Doxycycline - Acanthus Research. Available from: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]
-
This compound - gsrs. Available from: [Link]
-
Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Using the Agilent 1200 In. Available from: [Link]
-
Structure identification of related substances in doxycycline hyclate by 2D-LC-IT-TOF/MS. Available from: [Link]
-
Supporting Information - Wiley-VCH. Available from: [Link]
-
pKa values of DOXH: 3.02 + 0.3 pKa1; 7.97 + 0.15 pKa2; 9.15 + 0.3 pKa3. - ResearchGate. Available from: [Link]
-
This compound. Available from: [Link]
Sources
- 1. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]
- 2. Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research [axios-research.com]
- 3. 5.imimg.com [5.imimg.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Mechanism of 4-epi-6-Epidoxycycline Formation Under Acidic Conditions: A Guide to Understanding and Controlling a Critical Doxycycline Degradation Pathway
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Doxycycline, a broad-spectrum tetracycline antibiotic, is a cornerstone in human and veterinary medicine. However, its chemical stability is a significant concern, particularly in solution. Under acidic conditions, doxycycline is susceptible to epimerization at the C4 and C6 positions, leading to the formation of stereoisomers such as 4-epidoxycycline and 6-epidoxycycline. The formation of these epimers, collectively referred to in various degradation profiles, results in a substantial loss of antibacterial potency, compromising therapeutic efficacy and complicating pharmaceutical quality control. This technical guide provides an in-depth exploration of the chemical mechanisms driving the formation of 4-epi-6-epidoxycycline under acidic conditions. We will dissect the reaction kinetics, identify critical influencing factors, present robust analytical methodologies for separation and quantification, and offer field-proven strategies to minimize this degradation pathway. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals dedicated to ensuring the stability, safety, and efficacy of doxycycline-based therapeutics.
Introduction: The Challenge of Doxycycline Stability
Doxycycline's efficacy is intrinsically linked to its specific three-dimensional structure. The spatial arrangement of its functional groups is crucial for binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] Any alteration to this stereochemistry can have profound consequences.
Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a primary degradation pathway for tetracyclines.[2][3] For doxycycline, the key chiral centers prone to inversion under acidic conditions are the C4 (dimethylamino group) and C6 (methyl group) positions.[3][4] The resulting epimers, 4-epidoxycycline and 6-epidoxycycline, exhibit significantly reduced or negligible antibacterial activity.[3] Therefore, their presence in a pharmaceutical formulation represents a loss of active principal ingredient and a potential source of impurities that must be strictly controlled according to pharmacopeial standards.[3]
Understanding the fundamental mechanism of this acid-catalyzed transformation is paramount for developing stable formulations, defining appropriate storage conditions, and implementing accurate analytical quality control methods.
Chemical Structures and Stereochemistry
The core of the issue lies in the stereochemical lability of the C4 and C6 positions on the tetracyclic nucleus of doxycycline.
-
Doxycycline: The active pharmaceutical ingredient with the desired stereoconfiguration.
-
This compound: A stereoisomer formed through the inversion of stereochemistry at both the C4 and C6 positions. The molecular formula remains the same (C₂₂H₂₄N₂O₈), but the spatial arrangement is altered, rendering it biologically less active.[5][6]
Below is a diagram illustrating the key structural differences.
Caption: Stereochemical structures of Doxycycline and its 4-epi-6-epi epimer.
The Core Mechanism: Acid-Catalyzed Epimerization
The transformation of doxycycline into its epimers in acidic solution is not a simple, single-step reaction but a complex, reversible process.[7][8] The rate and extent of this epimerization are critically dependent on the pH of the environment.[2][9]
The Mechanism Unveiled:
-
Protonation: The process is initiated by the protonation of the C4 dimethylamino group in the acidic medium. This is a crucial first step that makes the alpha-proton at the C4 position more acidic and susceptible to removal.
-
Enolization: Following protonation, a reversible enolization of the A ring occurs. The keto-enol tautomerism between the C11 and C12 positions creates a planar enol intermediate. This planarity temporarily removes the stereochemical constraint at the C4 position.
-
Reprotonation and Inversion: The enol intermediate can then be reprotonated. This reprotonation can occur from either face of the planar structure, leading to either the original doxycycline configuration or the inverted 4-epimer configuration.
-
Equilibrium: This process is reversible, and over time, a solution of doxycycline in a weakly acidic pH range (approximately pH 2 to 6) will reach an equilibrium containing a mixture of both doxycycline and its 4-epimer.[7] The epimerization becomes significantly slower under more strongly acidic or basic conditions.[7]
-
C6-Epimerization: Concurrently, a similar acid-catalyzed epimerization can occur at the C6 position, which involves the benzylic C6 hydroxyl group.[4] The formation of 6-epidoxycycline is a known degradation pathway, particularly at elevated temperatures.[3][10]
The interplay of these reactions results in the formation of various epimeric species, including this compound.
Caption: Simplified reaction pathway for C4 epimerization under acidic conditions.
Kinetics and Key Influencing Factors
The rate of epimerization is not constant; it is highly sensitive to several environmental and formulation factors. Controlling these factors is the key to preserving doxycycline's stability.
| Factor | Influence on Epimerization | Causality & Expert Insights |
| pH | Critical Driver. The reaction is fastest in the weakly acidic range of pH 2-6.[7] | This pH range provides sufficient protons to catalyze the reaction without being so acidic as to completely stabilize the protonated form, which would slow the reversible deprotonation needed for enolization. Doxycycline solutions are more stable at a lower pH (e.g., below 3).[9][11] |
| Temperature | Rate Accelerator. Increased temperature significantly accelerates the rate of epimerization and other degradation pathways.[2] | As with most chemical reactions, higher temperatures provide the necessary activation energy for the transformation to occur more rapidly. Forced degradation studies often use elevated temperatures (e.g., 40-70°C) to predict long-term stability.[3][12] |
| Buffer Systems | Catalytic Effect. Certain buffer ions, such as phosphate and citrate, have been shown to increase the rate of epimerization.[2][7] | These buffer anions can act as general acid-base catalysts, facilitating the proton transfer steps involved in the enolization mechanism, thereby accelerating the overall reaction rate compared to an unbuffered aqueous solution at the same pH.[7] |
| Solvent | Stability Modulator. The choice of solvent impacts stability. Aqueous solutions are more conducive to epimerization.[2][13] | The mechanism relies on proton mobility and tautomerism, which are facilitated by protic solvents like water. Preparing stock solutions in non-aqueous solvents like 70% ethanol or methanol can significantly inhibit this degradation pathway.[2][13] |
| Metal Ions | Potential Catalyst. Divalent cations can form chelate complexes with tetracyclines, potentially catalyzing degradation.[2] | While doxycycline has a lower affinity for metal ions compared to older tetracyclines, chelation can still occur and influence the electronic structure of the molecule, affecting its stability.[11] |
Analytical Methodologies: Detecting and Quantifying Epimers
To control for epimer formation, robust analytical methods capable of separating and quantifying doxycycline from its closely related epimers are essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.[3][14]
Comparative Overview of Analytical Methods
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
| Instrumentation | Standard HPLC with UV Detector | Standard HPLC with UV Detector | Waters UPLC with UV Detector |
| Column | Phenomenex Luna 5 µm C8 (250 x 4.6 mm)[14] | µ-Bondapak C8 (4.6 x 150 mm, 5 µm)[3] | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[14] |
| Mobile Phase | Acetonitrile:Water:Perchloric Acid (26:74:0.25), pH 2.5[14] | Acetonitrile:Water:THF (29.5:70:0.5), pH 2.5 with HCl[3] | 75mM Ammonium Acetate, 4mM EDTA (pH 8.8) : Acetonitrile (97:3)[14] |
| Flow Rate | 1.0 mL/min[3][14] | 1.0 mL/min[3] | 1.2 mL/min[14] |
| Detection λ | 350 nm[3][14] | 350 nm[3] | 270 nm[14] |
| Key Insight | Achieves a resolution of 1.9 between 6-epidoxycycline and doxycycline, meeting European Pharmacopoeia requirements.[14] | Used in thermostability studies to identify metacycline and 6-epidoxycycline as major degradation products at high temperatures.[3] | Provides very fast (6 min) baseline separation. The higher pH (8.8) offers an orthogonal separation mechanism compared to acidic methods.[14] |
Experimental Protocol: Forced Degradation Study via Acid Hydrolysis
This protocol provides a self-validating workflow to induce, separate, and quantify the formation of doxycycline epimers.
Objective: To assess the stability of doxycycline under acidic stress and validate the analytical method's ability to resolve the parent drug from its degradation products.
1. Materials and Reagents:
-
Doxycycline Hyclate Reference Standard
-
Hydrochloric Acid (HCl), 1.0 N
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Perchloric Acid (70%)
-
Sodium Hydroxide (5 M)
-
Water (HPLC Grade)
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Doxycycline Hyclate in 10 mL of methanol.
-
Working Standard (30 µg/mL): Dilute the stock solution appropriately with the mobile phase.
-
Acid Stressed Sample: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 1.0 N HCl. Cap the vial and place it in a water bath at 60°C for a specified time (e.g., 12 hours).[15] After incubation, cool the sample, neutralize with an appropriate volume of 1.0 N NaOH, and dilute with the mobile phase to a final theoretical concentration of ~30 µg/mL.
3. HPLC Instrumentation and Conditions (Based on Method 1):
-
System: HPLC with UV-Vis Detector
-
Column: Phenomenex Luna 5 µm C8, 250 x 4.6 mm
-
Mobile Phase: Prepare a mixture of acetonitrile, water, and perchloric acid (26:74:0.25 v/v/v). Adjust the pH to 2.5 with 5 M sodium hydroxide.[14]
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: Ambient (e.g., 25°C)
-
Injection Volume: 20 µL
4. Analysis and System Suitability:
-
Inject the working standard multiple times to ensure system precision (RSD < 2%).
-
Inject the stressed sample. The resulting chromatogram should show a peak for doxycycline and additional peaks corresponding to degradation products, including the epimers.
-
Self-Validation: The method is considered stability-indicating if the peaks for the epimers and other degradants are well-resolved from the main doxycycline peak (Resolution > 1.5).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 5.imimg.com [5.imimg.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Effect of pH on the Adsorption–Desorption of Doxycycline in Feed for Small Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jddtonline.info [jddtonline.info]
Biological activity of 4-epi-6-Epidoxycycline as a doxycycline metabolite
Abstract
Doxycycline, a cornerstone of the tetracycline class of antibiotics, undergoes stereoisomeric transformation under various conditions to form epimers, most notably 4-epi-6-epidoxycycline. Historically viewed as a degradation product with diminished antibacterial potency, recent investigations have unveiled a nuanced profile of biological activity for this metabolite that diverges significantly from the parent compound. This technical guide provides an in-depth analysis of this compound, consolidating current knowledge on its formation, biological activities, and pharmacokinetic profile. We critically examine its antibacterial efficacy, its role as a non-antibiotic modulator of inducible gene expression systems, and its potential anti-inflammatory and matrix metalloproteinase (MMP) inhibitory functions. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights to guide future research and development efforts involving doxycycline and its metabolites.
Introduction: Doxycycline and the Significance of its Epimers
Doxycycline is a broad-spectrum tetracycline antibiotic widely employed in clinical practice to treat a variety of bacterial infections.[1] Its therapeutic success is attributed to its favorable pharmacokinetic profile, including high oral bioavailability and a long half-life.[2][3] Doxycycline functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, a mechanism that confers its bacteriostatic effect.[1][4]
Beyond its antimicrobial action, doxycycline exhibits significant anti-inflammatory and anticollagenolytic properties.[5] These non-antibiotic functions are primarily mediated through the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in extracellular matrix degradation.[6][7] This has led to its use in sub-antimicrobial doses for conditions like periodontitis and rosacea.
Tetracyclines, including doxycycline, are known to be chemically unstable under conditions of heat, humidity, or changes in pH.[8][9] This instability leads to epimerization, a process where the stereochemical configuration at specific chiral centers is altered. For doxycycline, epimerization at the C4 and C6 positions results in the formation of impurities such as 4-epidoxycycline and 6-epidoxycycline.[8][10] this compound is a key impurity and a known hepatic metabolite of the parent drug.[4][11][12]
The presence of these epimers is a critical consideration for pharmaceutical quality control, as regulatory bodies like the European Pharmacopoeia impose strict limits on their levels in drug formulations.[13] This is due to the long-held view that these degradation products possess insignificant biological and antibacterial activity, thus potentially reducing the overall potency of the drug product.[8][14] However, emerging research challenges this simplistic view, suggesting that this compound has distinct biological activities that warrant independent investigation. Notably, its ability to regulate gene expression in Tet-On/Tet-Off systems without exerting antibiotic pressure presents a significant advantage in molecular biology research.[15][16] This guide aims to dissect the multifaceted biological profile of this compound, distinguishing it from its parent compound and highlighting its relevance in both pharmaceutical sciences and biomedical research.
Physicochemical Properties and the Epimerization Process
The conversion of doxycycline to its epimers is a reversible chemical reaction influenced by environmental factors. Epimerization at the C4 position readily occurs in acidic media, a common transformation for many tetracyclines.[14] The formation of 6-epi-doxycycline is also a known degradation pathway.[17][18] The simultaneous epimerization at both C4 and C6 positions yields this compound. This process is critical during drug manufacturing, storage, and even within the physiological environment of the patient.
The structural difference between doxycycline and its epimers, though subtle, is sufficient to alter their biological and pharmacological properties.[4] Accurate separation and quantification of these closely related compounds are therefore essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most robust and widely used analytical techniques for this purpose.[13][19]
Caption: Epimerization pathways of Doxycycline.
Biological Activity Profile of this compound
The biological activity of this compound is distinct from doxycycline, particularly concerning its primary antimicrobial function. This section delineates its key activities.
Antibacterial Activity: A Point of Contention
There is conflicting information regarding the antimicrobial potency of doxycycline epimers. Some early literature and commercial sources suggest that this compound retains antibacterial properties similar to the parent drug.[4] However, a more substantial body of evidence indicates that epimerization, particularly at the C4 position, leads to a significant loss of antibacterial activity.[14][20] Studies specifically investigating 4-epidoxycycline (4-ED) have reported that it does not function as an antibiotic in mice and lacks the bacteriostatic effects of doxycycline.[11][15][16] This loss of activity is attributed to a reduced affinity for the bacterial 30S ribosomal subunit. The prevailing scientific consensus is that this compound should be considered to have insignificant antibacterial activity compared to doxycycline.
Modulation of Inducible Gene Expression (Tet-On/Tet-Off Systems)
Perhaps the most valuable and well-documented activity of 4-epidoxycycline (4-ED) is its role as an inducer for tetracycline-controlled gene expression systems. Both the TET-OFF (inactivating the transactivator tTA) and TET-ON (activating the reverse transactivator rtTA) systems are foundational tools in molecular biology for regulating gene expression in eukaryotic cells and transgenic animals.[15]
Studies have demonstrated that 4-ED is as efficient as doxycycline in switching genes on or off in these systems, both in vitro and in vivo.[15][16] The critical advantage of using 4-ED is its lack of antibiotic activity.[11] This allows for long-term gene regulation studies without the confounding variables and adverse effects associated with antibiotic administration, such as:
-
Disruption of the host's intestinal microbiome.[15]
-
Selection for antibiotic-resistant bacteria.[16]
-
Off-target effects on mitochondrial protein synthesis in eukaryotic cells.[21]
The use of 4-ED as a non-antibiotic effector molecule represents a refinement of the Tet-inducible system, enhancing its utility and improving animal welfare in long-term studies.
Anti-inflammatory and Matrix Metalloproteinase (MMP) Inhibition
Doxycycline's non-antibiotic properties, including anti-inflammatory and MMP-inhibitory effects, are well-established.[5][7] It can suppress the expression and activity of MMPs, such as MMP-2 and MMP-9 (gelatinases) and MMP-13 (collagenase), which are involved in tissue remodeling in both physiological and pathological states like cancer and inflammation.[6][22][23][24] One source suggests this compound possesses anti-inflammatory properties by inhibiting nitric oxide synthase.[4]
While direct, comprehensive studies on the MMP inhibitory capacity of purified this compound are limited, the core chemical scaffold responsible for MMP inhibition (the zinc-chelating beta-diketone moiety) is retained in the epimer. It is plausible that it retains some or all of these non-antibiotic functions. Given that doxycycline's efficacy in conditions like periodontitis is linked to MMP inhibition at sub-antimicrobial concentrations, further research into the specific anti-inflammatory and MMP-inhibitory profile of this compound is a promising area of investigation. This could lead to the development of non-antibiotic tetracycline analogues that maximize these therapeutic effects while eliminating antimicrobial activity and its associated risks.
Pharmacokinetics and Metabolism
Doxycycline is readily absorbed after oral administration, is highly protein-bound, and has a long serum half-life of 15-25 hours.[2][25] It undergoes minimal metabolism and is primarily excreted unchanged in urine and feces.[2] Importantly, its half-life is not significantly affected by renal impairment.[25]
4-epidoxycycline is recognized as a hepatic metabolite of doxycycline.[11][15] This indicates that the epimerization process occurs in vivo following administration of the parent drug. The body's ability to form this metabolite underscores the importance of understanding its independent biological activities and potential toxicities, as recommended by regulatory bodies like the FDA for any disproportionate drug metabolite.[26] While one commercial source claims improved pharmacokinetic properties for this compound, including a longer half-life, this is not widely substantiated in peer-reviewed literature and should be interpreted with caution.[4] The persistence of doxycycline levels in the body has been attributed to slow absorption and potential enterohepatic cycling.[27] The specific pharmacokinetic parameters of this compound, including its absorption, distribution, metabolism, and excretion, require further dedicated study.
Analytical Methodologies for Quantification
The structural similarity between doxycycline and its epimers necessitates high-resolution analytical techniques for their separation and quantification. This is a critical requirement for pharmaceutical quality control and for pharmacokinetic studies.
Table 1: Comparison of Analytical Methods for Doxycycline and its Epimers
| Method | Column Type | Mobile Phase Example | Detection | Key Advantages | Reference(s) |
| HPLC | C8 or C18 Reverse-Phase | Acetonitrile:Water:Perchloric Acid (e.g., 26:74:0.25), pH 2.5 | UV (350 nm) | Robust, reliable, meets pharmacopoeia requirements. | [13],[28] |
| UPLC | BEH C18 (1.7 µm) | Acetonitrile:Ammonium Acetate/EDTA Buffer, pH 8.8 | UV (270 nm) | Faster analysis times, higher resolution and sensitivity. | [13],[29] |
| CE | Uncoated Fused-Silica | Varies (e.g., Borate buffer with additives) | UV | Orthogonal separation mechanism, useful for confirmation. | [13] |
HPLC: High-Performance Liquid Chromatography; UPLC: Ultra-Performance Liquid Chromatography; CE: Capillary Electrophoresis.
The choice of method depends on the specific analytical needs, such as speed, required resolution, and sensitivity. UPLC generally offers superior performance for resolving these closely related compounds.[13]
Experimental Protocols
The following protocols provide standardized methodologies for assessing the key biological activities of this compound.
Protocol 6.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.
Workflow Diagram: MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Serial Dilution:
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the stock solution (or a working dilution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (growth control, no drug). Well 12 will be the negative control (sterility control, no bacteria).
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is 200 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.[32]
-
-
Reading the MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[33]
-
Protocol 6.2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation, to assess the potential toxicity of a compound.[34]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed mammalian cells (e.g., HeLa or HEK293 cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated wells (vehicle control) and wells with no cells (background control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[35]
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[34]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
-
Protocol 6.3: Matrix Metalloproteinase (MMP) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of a specific MMP (e.g., MMP-9).
Workflow Diagram: MMP Inhibition Assay
Caption: Workflow for a Fluorometric MMP Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Use a commercial MMP inhibitor screening kit (e.g., for MMP-2 or MMP-9) or prepare individual components.[36][37]
-
Reconstitute the active MMP enzyme and the fluorogenic substrate in the provided assay buffer. Keep the enzyme on ice.
-
Prepare a range of concentrations of this compound and a known MMP inhibitor (e.g., GM6001) as a positive control.[36]
-
-
Assay Setup (in a black 96-well plate):
-
Enzyme Control (100% activity): Add diluted MMP enzyme and assay buffer.
-
Inhibitor Wells: Add diluted MMP enzyme and the corresponding dilution of the test compound.
-
Inhibitor Control: Add diluted MMP enzyme and the positive control inhibitor.
-
Background Control: Add assay buffer only (no enzyme).
-
-
Pre-incubation:
-
Adjust the volume in all wells to be equal with assay buffer.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[36]
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the fluorogenic MMP substrate.
-
Add the substrate mix to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm for many MMP-9 substrates) in kinetic mode every 1-2 minutes for 30-60 minutes.[37]
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background rate from all other rates.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (Rate_Inhibitor / Rate_EnzymeControl)) * 100
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound, a primary metabolite and degradation product of doxycycline, possesses a distinct biological profile that merits its consideration as a separate chemical entity. The evidence strongly suggests that it lacks significant antibacterial activity, a crucial departure from its parent compound. Its most compelling function lies in its ability to efficiently regulate Tet-inducible gene expression systems without the adverse effects of an antibiotic, making it a superior tool for long-term in vivo studies.
While its anti-inflammatory and MMP-inhibitory properties are plausible, they remain underexplored. Future research should focus on:
-
Definitive Head-to-Head Comparisons: Directly comparing the antibacterial (MIC), anti-inflammatory, and MMP-inhibitory (IC₅₀) activities of purified doxycycline and this compound against a broad panel of bacteria and MMPs.
-
Pharmacokinetic Profiling: Conducting formal pharmacokinetic studies to determine the half-life, distribution, and clearance of this compound when administered directly.
-
Toxicology Studies: Evaluating the safety profile of the metabolite in accordance with regulatory guidelines to ensure its suitability for various applications.[26]
A comprehensive understanding of this compound will not only refine its use as a research tool but also inform the development of novel, non-antibiotic tetracycline derivatives optimized for anti-inflammatory and MMP-inhibiting therapies.
References
- A Comparative Guide to Analytical Methods for the Separation of Doxycycline and its Epimer, 4-Epidoxycycline - Benchchem. (n.d.).
- 4epi-6epi Doxycycline | 97583-08-9 | > 95% - Smolecule. (2024, April 15).
- Libinson, G. S. (1976). Doxycycline. Stability in solutions. Pharmaceutical Chemistry Journal, 10(6), 819–822.
- Skúlason, S., Ingólfsson, E., & Kristmundsdóttir, T. (2003). Development of a simple HPLC method for separation of doxycycline and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 667–672.
- A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites. (n.d.).
- Development of a simple HPLC method for separation of doxycycline and its degradation products | Request PDF. (2003).
- MMP-13 Inhibitor Assay Kit - Chondrex, Inc. (n.d.).
- Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments. (n.d.).
- Doxycycline Hyclate - StatPearls - NCBI Bookshelf. (2023, July 31).
- D'Arrigo, P., Rossi, S., Tessaro, D., & Zuccaro, G. (2021).
- Injac, R., Djordjevic-Milic, V., Karljikovic-Rajic, K., & Stojanovic, G. (2007). Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC.
- MMP9 Enzyme Assay Protocol. (2023, June 15).
- MMP-1 Inhibitor Screening Kit (MAK212) - Technical Bulletin. (n.d.).
- MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060) - Assay Genie. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Valdiglesias, V., Pásaro, E., Méndez, J., & Laffon, B. (2010). A cellular viability assay to monitor drug toxicity. Methods in Molecular Biology, 648, 237–245.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.).
- Doluisio, J. T., & Dittert, L. W. (1967). Pharmacokinetics of Absorption and Elimination of Doxycycline in Man. Chemotherapia, 12(5), 253-263.
- Saivin, S., & Houin, G. (1988). Clinical Pharmacokinetics of Doxycycline and Minocycline. Clinical Pharmacokinetics, 15(6), 355-366.
- 6-epi Doxycycline - MedchemExpress.com. (n.d.).
- Pharmacology of Doxycycline ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics. (2024, December 18).
- Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI. (n.d.).
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(8), 947-969.
- Kanala, N., Kumar, A. R., & Ramachandran, D. (2012). Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 321-327.
- Safety Testing of Drug Metabolites Guidance for Industry. (2020).
- Ogut, D., Reel, B., Korkmaz, C. G., & Zuhuri, M. (2016). Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-kB signaling in LPS-induced PC3 cells. Folia Histochemica et Cytobiologica, 54(4), 171–180.
- Cytotoxicity Assay Testing Services by NorthEast BioLab. (n.d.).
- Kaushik, A., Singh, P., Sonkar, C., Singh, R., & Singh, R. P. (2022). Rapid Minimum Inhibitory Concentration (MIC) Analysis Using Lyophilized Reagent Beads in a Novel Multiphase, Single-Vessel Assay. Biosensors, 12(7), 486.
- The minimum inhibitory concentration of antibiotics. (2024, July 30).
- Tetracycline MIC values, including intermediate Etest-generated values,... | Download Scientific Diagram. (n.d.).
- Stability of doxycycline hyclate 15%. (2016, August 31).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14).
- Lee, J. Y., Park, W., Park, J. W., Lee, J. M., Suh, J. Y., & Park, K. B. (2016). Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo. Journal of Oral Biosciences, 58(2), 77–84.
- Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260.
- Eger, K., Schiessl, A., Kromer, W., & Gossen, M. (2004). 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models.
- 4-Epidoxycycline (4-ED, CAS Number: 6543-77-7) | Cayman Chemical. (n.d.).
- Ogut, D., Reel, B., Korkmaz, C. G., & Zuhuri, M. (2016). Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells. Folia Histochemica et Cytobiologica, 54(4), 171-180.
- Tessone, A., Feinberg, M. S., Barbash, I. M., Reich, R., Holbova, R., Richmann, M., Yael, M., & Leor, J. (2006). Effect of matrix metalloproteinase inhibition by doxycycline on myocardial healing and remodeling after myocardial infarction. Cardiovascular Drugs and Therapy, 19(6), 399-408.
- 4-Epidoxycycline: An alternative to doxycycline to control gene expression in conditional mouse models | Request PDF. (2004).
- Structures of (A) tetracycline, (B) 4-epitetracycline, (C)... | Download Scientific Diagram. (n.d.).
- Franco, C., & Thompson, R. W. (2003). Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells. Journal of Vascular Surgery, 38(4), 817–825.
- Weinberg, J. M. (2005). The anti-inflammatory effects of tetracyclines. Cutis, 75(4 Suppl), 6–11.
- Moullan, N., Mouchiroud, L., Wang, X., Nelson, D. L., Williams, M. D., Moniot, A., ... & Auwerx, J. (2015). Genome-wide effect of tetracycline, doxycycline and 4-epidoxycycline on gene expression in Saccharomyces cerevisiae. Scientific Reports, 5(1), 1-10.
- 4-Epi-6-epi Doxycycline | 97583-08-9 - ChemicalBook. (n.d.).
- 6-epi-Doxycycline HCl CAS 41411-66-9 Sigma-Aldrich. (n.d.).
- Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study. (2021).
- Henehan, M., Montuno, M., & De Benedetto, A. (2017). Doxycycline as an anti-inflammatory agent: updates in dermatology. Journal of the European Academy of Dermatology and Venereology, 31(11), 1800–1808.
- Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study. (2021, August 6).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4epi-6epi Doxycycline | 97583-08-9 | > 95% [smolecule.com]
- 5. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. veterinariadigital.com [veterinariadigital.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Doxycycline. Stability in solutions (1976) | G. S. Libinson | 5 Citations [scispace.com]
- 15. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genome‐wide effect of tetracycline, doxycycline and 4‐epidoxycycline on gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 23. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. fda.gov [fda.gov]
- 27. karger.com [karger.com]
- 28. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. files.core.ac.uk [files.core.ac.uk]
- 31. protocols.io [protocols.io]
- 32. mdpi.com [mdpi.com]
- 33. bmglabtech.com [bmglabtech.com]
- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 35. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. sigmaaldrich.com [sigmaaldrich.com]
- 37. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Discovery and Initial Characterization of 4-epi-6-Epidoxycycline
Preamble: The Imperative of Purity in Tetracycline Therapeutics
Doxycycline, a cornerstone of the tetracycline class of antibiotics, is lauded for its broad-spectrum efficacy and favorable pharmacokinetic profile.[1][2] However, its chemical architecture, a complex polycyclic naphthacene carboxamide, is susceptible to stereochemical transformations under various environmental triggers. These transformations, primarily epimerization, can lead to the formation of impurities with altered, often diminished, biological activity. For researchers, scientists, and drug development professionals, a comprehensive understanding of these impurities is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, potency, and quality of doxycycline-based therapeutics. This guide provides an in-depth technical exploration of a specific, doubly epimerized impurity: 4-epi-6-epidoxycycline.
The Genesis of an Impurity: Discovery Through Forced Degradation
The discovery of this compound is intrinsically linked to the stability and degradation studies of its parent compound, doxycycline. Tetracyclines are known to undergo reversible epimerization at positions C-4 and C-6 under conditions of heat, fluctuating pH, and humidity.[3] Early investigations into the degradation profile of doxycycline revealed the formation of several related substances, including 4-epidoxycycline and 6-epidoxycycline.[4]
Further, more rigorous forced degradation studies, where doxycycline is subjected to stressors beyond normal storage conditions (e.g., strong acidic or alkaline environments, high temperatures, and oxidative stress), led to the identification of a compound with alterations at both the C-4 and C-6 positions: this compound.[5][6] One study specifically noted that heating a solution of doxycycline hyclate generated 4-epidoxycycline along with a smaller quantity of this compound, particularly under alkaline conditions.[5] This impurity is now recognized by its Chemical Abstracts Service (CAS) number 97583-08-9 and the molecular formula C₂₂H₂₄N₂O₈.[7][8]
The Epimerization Pathway: A Tale of Two Chiral Centers
The formation of this compound from doxycycline is a multi-step process involving the inversion of stereochemistry at two key chiral centers. The following diagram illustrates the proposed epimerization pathway.
Figure 1: Proposed epimerization pathways of doxycycline.
Structural Elucidation and Physicochemical Characterization
A pivotal study by Kertscher et al. in 1998 detailed the preparation and characterization of 4-epidoxycycline from commercial doxycycline.[9][10] The isolation was achieved through preparative column chromatography on silica gel, and the structure was confirmed using thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Similar methodologies would be applied to isolate and characterize this compound.
Spectroscopic and Chromatographic Profile
| Parameter | Description |
| Molecular Formula | C₂₂H₂₄N₂O₈[7][8] |
| Molecular Weight | 444.44 g/mol [7][8] |
| CAS Number | 97583-08-9[7][8] |
| Appearance | Expected to be a yellow crystalline powder, similar to doxycycline. |
| Solubility | Expected to have solubility profiles similar to doxycycline, being sparingly soluble in water and slightly soluble in alcohols. |
| Chromatographic Behavior | In reversed-phase HPLC, it is expected to have a retention time distinct from doxycycline and its mono-epimers, allowing for its separation and quantification. |
| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) would show a protonated molecule [M+H]⁺ at m/z 445. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns that can differentiate it from other isomers.[11] |
| NMR Spectroscopy | ¹H and ¹³C NMR are crucial for confirming the stereochemical inversion at both C-4 and C-6. The chemical shifts and coupling constants of the protons and carbons around these chiral centers would differ significantly from those of doxycycline, 4-epidoxycycline, and 6-epidoxycycline. |
Analytical Methodologies for Identification and Quantification
The accurate detection and quantification of this compound as an impurity in doxycycline drug substances and products are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice.
Representative HPLC Method for the Separation of Doxycycline and its Epimers
This protocol is a composite based on established methods for doxycycline impurity profiling.
Objective: To separate and quantify doxycycline from its epimeric impurities, including this compound.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid
-
Sodium hydroxide
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, water, and perchloric acid (e.g., 25:75:0.2, v/v/v), with the pH adjusted to 2.5 with sodium hydroxide.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 269 nm[5]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of doxycycline reference standard in the mobile phase.
-
Prepare a stock solution of this compound reference standard (if available) in the mobile phase.
-
Prepare working standard solutions by diluting the stock solutions to appropriate concentrations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the doxycycline drug substance or a powdered tablet/capsule content in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the peaks based on the retention times of the reference standards.
-
Quantify the amount of this compound in the sample using the peak area and the concentration of the standard.
-
Biological Activity: An Area of Ongoing Investigation
The biological activity of this compound is not as well-defined as that of its parent compound. Some sources suggest that it possesses antibacterial and anti-inflammatory properties.[9] However, it is generally accepted that epimerization of tetracyclines, particularly at the C-4 position, leads to a significant reduction in antibacterial potency.[12] For instance, 4-epidoxycycline has been reported to lack antibiotic activity in mice.[13][14] Given the dual epimerization, it is plausible that this compound exhibits significantly lower antibacterial activity compared to doxycycline.
Interestingly, the lack of antibiotic activity in some epimers has opened up new avenues of research. For example, 4-epidoxycycline has been investigated as an alternative to doxycycline for controlling gene expression in Tet-On and Tet-Off systems, as it can regulate gene expression without the confounding antibiotic effects on gut flora.[13][14] The potential for this compound in similar applications remains to be explored.
Conclusion and Future Perspectives
This compound represents a critical impurity in the manufacturing and storage of doxycycline. Its formation through epimerization underscores the importance of stringent control over environmental conditions to maintain the quality and efficacy of the drug product. While analytical methods for its detection are established, further research is warranted to fully characterize its physicochemical properties and to definitively elucidate its biological activity profile. A deeper understanding of this and other degradation products will not only aid in the development of more stable doxycycline formulations but may also unveil novel applications for these related compounds in fields beyond antimicrobial therapy.
References
-
Kertscher, H.-P., Habermann, A., Pohle, R., Tauchert, H., Hennig, L., & Eger, K. (1998). Preparation and Characterization of 4-Epidoxycycline. Scientia Pharmaceutica, 66(4), 287-296. [Link]
-
Structure identification of related substances in doxycycline hyclate by 2D-LC-IT-TOF/MS. (n.d.). ResearchGate. [Link]
-
Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. (n.d.). Journal of Liquid Chromatography & Related Technologies. [Link]
-
Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Doxycycline. (n.d.). PubChem. [Link]
-
H.-P. Kertscher's research works. (n.d.). ResearchGate. [Link]
-
Transformation scheme for doxycycline to metacycline and 6-epidoxycycline. (n.d.). ResearchGate. [Link]
-
Eger, K., Hermes, M., Uhlemann, K., & Fischer, G. (2004). 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models. Biochemical and Biophysical Research Communications, 323(3), 979–986. [Link]
-
Doxycycline: Package Insert / Prescribing Information. (n.d.). Drugs.com. [Link]
-
Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. (2023). Talanta, 255, 124201. [Link]
- A new process for the preparation of alpha-6-deoxy-tetracyclines. (n.d.).
-
Structures of (A) tetracycline, (B) 4-epitetracycline, (C)... (n.d.). ResearchGate. [Link]
-
4-Epidoxycycline: An alternative to doxycycline to control gene expression in conditional mouse models. (n.d.). ResearchGate. [Link]
-
1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0014399). (n.d.). Human Metabolome Database. [Link]
-
4-Epidoxycycline. (n.d.). PubChem. [Link]
-
Doxycycline EP Impurity A (HCl Salt). (n.d.). Veeprho. [Link]
-
Tetracycline Sensing Using Novel Doxycycline Derivatives Immobilized on Different Surface Plasmon Resonance Biosensor Surfaces. (n.d.). ResearchGate. [Link]
-
Measurement Of Doxycycline Plasma Concentrations By Calibration Curve Method With Aid Of Hplc-Esi-Ms/Ms. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Doxycycline for Alzheimer's Disease: Fighting β-Amyloid Oligomers and Neuroinflammation. (2019). Frontiers in Pharmacology, 10, 783. [Link]
-
What is the mechanism of Doxycycline Calcium?. (n.d.). Patsnap Synapse. [Link]
-
Doxycycline EP Impurity C. (n.d.). Veeprho. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [tib.eu]
- 10. researchgate.net [researchgate.net]
- 11. journalppw.com [journalppw.com]
- 12. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Epi Doxycycline (>70%) | LGC Standards [lgcstandards.com]
An In-depth Technical Guide to 4-epi-6-epidoxycycline: A Critical Doxycycline Impurity in Pharmaceutical Preparations
Introduction: The Imperative of Purity in Doxycycline Formulations
Doxycycline is a broad-spectrum bacteriostatic antibiotic synthetically derived from oxytetracycline, belonging to the tetracycline class.[1] Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA.[2] Beyond its antibacterial properties, doxycycline also exhibits anti-inflammatory effects.[2] Widely prescribed for a variety of infections, the quality, stability, and biological safety of doxycycline are of paramount importance.[1]
Tetracyclines, as a class, are susceptible to degradation, particularly through epimerization, when exposed to adverse conditions like heat, light, humidity, and non-optimal pH.[3][4] This degradation leads to the formation of impurities, which can compromise the drug's efficacy and potentially introduce toxicity.[4] Among these, epimers such as 4-epidoxycycline, 6-epidoxycycline, and the doubly epimerized 4-epi-6-epidoxycycline (Doxycycline EP Impurity D) are of significant concern for formulation scientists and quality control analysts.[1][5] This guide provides a detailed examination of this compound, from its chemical nature and formation to the analytical strategies required for its control in pharmaceutical products.
Section 1: Chemical Identity and Formation Pathway
Stereochemistry: The Defining Feature
The biological activity of doxycycline is intrinsically linked to its specific three-dimensional structure, or stereochemistry. Epimerization is a chemical process that alters this configuration at a specific chiral center. Doxycycline has several such centers, with the C4 and C6 positions being particularly susceptible to change.
-
Doxycycline: The active pharmaceutical ingredient (API) with the desired therapeutic effect.
-
4-Epidoxycycline (Impurity C): An epimer where the dimethylamino group at the C4 position has inverted its stereochemistry.[6][7]
-
6-Epidoxycycline (Impurity A): An epimer where the methyl group at the C6 position has inverted its stereochemistry.[8][9]
-
This compound (Impurity D): The diastereoisomer that has undergone epimerization at both the C4 and C6 positions.[5][10]
The subtle changes in stereochemistry between these molecules are sufficient to reduce or eliminate antibiotic activity and are a critical quality attribute to monitor.[4][11]
Sources
- 1. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. lcms.cz [lcms.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Doxycycline EP Impurity C | 6543-77-7 | SynZeal [synzeal.com]
- 7. 4-Epidoxycycline | C22H24N2O8 | CID 54676637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugfuture.com [drugfuture.com]
- 9. 6-Epidoxycycline | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research [axios-research.com]
- 11. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]
Spectroscopic Characterization of 4-epi-6-Epidoxycycline: A Technical Guide for Researchers
Introduction: The Significance of Stereochemical Impurities in Doxycycline
Doxycycline, a broad-spectrum tetracycline antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its clinical efficacy, however, is intrinsically linked to its stereochemical purity. During synthesis, storage, or under certain physiological conditions, doxycycline can undergo epimerization at chiral centers, leading to the formation of related substances with diminished or altered biological activity. Among these, 4-epi-6-epidoxycycline (Doxycycline EP Impurity D) is a critical impurity that requires stringent control and accurate characterization.[1][2] This guide provides an in-depth technical overview of the spectroscopic methods, specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), used to identify and characterize this particular stereoisomer. Understanding the nuanced differences in the spectroscopic data between doxycycline and its epimers is paramount for drug development professionals and researchers ensuring the quality, safety, and efficacy of doxycycline-based therapeutics.
The epimerization at both the C4 and C6 positions results in a diastereomer of the active pharmaceutical ingredient (API). The change in stereochemistry can significantly impact the molecule's three-dimensional structure, which in turn can affect its binding affinity to the bacterial ribosome, the target of its antibiotic action.[3] Consequently, pharmacopoeias such as the European Pharmacopoeia (EP) mandate strict limits on the presence of such impurities.[4]
Methodology for Spectroscopic Analysis
The definitive characterization of this compound relies on a combination of chromatographic separation and spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is typically employed to isolate the impurity from the parent drug and other related substances.[5][6] Once isolated, NMR and MS are the primary tools for structural elucidation.
Experimental Protocol: Acquiring High-Fidelity Spectroscopic Data
-
Sample Preparation and Isolation:
-
Obtain a certified reference standard of this compound. Several commercial suppliers, such as Daicel Pharma and SynZeal, provide this impurity standard with a comprehensive Certificate of Analysis (CoA) that includes spectroscopic data.[1][7]
-
For analysis of a doxycycline drug substance or product, utilize a validated stability-indicating HPLC method to separate this compound from doxycycline and other impurities like 6-epidoxycycline and metacycline. A common approach involves a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier.[5]
-
Collect the fraction corresponding to the this compound peak for subsequent spectroscopic analysis.
-
-
NMR Spectroscopy:
-
Dissolve the isolated this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Acquire ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The acquisition parameters for ¹³C NMR should be optimized for quantitative analysis, considering factors like relaxation times and the nuclear Overhauser effect (NOE).[8]
-
-
Mass Spectrometry:
-
Introduce the isolated compound into a mass spectrometer, typically using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Acquire full-scan mass spectra in both positive and negative ion modes to determine the accurate mass of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and obtain a characteristic fragmentation pattern. Collision-induced dissociation (CID) is a common fragmentation technique.[9][10]
-
Data Presentation and Interpretation
While the raw spectroscopic data for this compound is typically provided with the purchase of a reference standard, this section outlines the expected data and its interpretation based on the known structure and comparison with doxycycline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The key to differentiating this compound from doxycycline via NMR lies in the subtle but significant changes in the chemical shifts and coupling constants of the protons and carbons around the C4 and C6 stereocenters.
Expected ¹H NMR Spectral Features:
The epimerization at C4 and C6 will primarily affect the local magnetic environment of the protons on the A and B rings of the tetracycline core.
| Proton | Expected Chemical Shift Range (ppm) in Doxycycline | Anticipated Changes in this compound |
| H-4 | ~2.5 - 3.0 | Significant shift and change in coupling constant with H-4a due to the change in dihedral angle. |
| N(CH₃)₂ | ~2.3 - 2.8 | Potential for a slight shift due to the altered orientation of the dimethylamino group. |
| H-5 | ~4.0 - 4.5 | Minor shifts may be observed due to the conformational changes induced by epimerization at C4 and C6. |
| H-6 | ~2.8 - 3.3 | A noticeable change in chemical shift and coupling constants with neighboring protons is expected due to the altered stereochemistry. |
| C6-CH₃ | ~1.5 - 2.0 | A shift is anticipated due to the change in its spatial relationship with the rest of the molecule. |
Note: The exact chemical shifts will be solvent-dependent.[8][11]
Expected ¹³C NMR Spectral Features:
The carbon chemical shifts will also be sensitive to the stereochemical changes.
| Carbon | Expected Chemical Shift Range (ppm) in Doxycycline | Anticipated Changes in this compound |
| C-4 | ~65 - 70 | A discernible shift is expected due to the change in the substituent's orientation. |
| N(CH₃)₂ | ~40 - 45 | A minor shift may be observed. |
| C-4a | ~70 - 75 | Shifts are likely due to the altered ring junction stereochemistry. |
| C-5a | ~75 - 80 | Shifts are possible due to conformational changes. |
| C-6 | ~70 - 75 | A significant shift is expected, reflecting the change in the hydroxyl and methyl group orientation. |
| C6-CH₃ | ~20 - 25 | A shift is anticipated. |
Note: The provided chemical shift ranges are approximate and for illustrative purposes. The definitive data would be obtained from the Certificate of Analysis of the reference standard.[7]
Mass Spectrometry (MS)
High-resolution mass spectrometry will confirm the elemental composition of this compound, which is identical to that of doxycycline (C₂₂H₂₄N₂O₈, molecular weight: 444.44 g/mol ).[2] The differentiation between the epimers is achieved through tandem mass spectrometry (MS/MS).
Expected Fragmentation Pattern:
The fragmentation of tetracyclines is complex and can involve multiple pathways, including the loss of water, ammonia, and cleavage of the ring structures. While the fragmentation pathways of doxycycline and its 4-epimer have been studied, the specific nuances for the 4,6-diepimer are best confirmed by analyzing the reference standard.[9][10]
Key fragmentation pathways for tetracyclines often involve:
-
Loss of water (H₂O): Dehydration is a common initial fragmentation step.
-
Loss of ammonia (NH₃): If a primary amine is present. For doxycycline and its epimers, this would be the loss of the dimethylamino group as dimethylamine.
-
Ring cleavages: The tetracyclic system can undergo retro-Diels-Alder reactions and other ring-opening fragmentations.
It has been reported that the fragmentation of alkali metal adducts (e.g., [M+Na]⁺) can provide a clearer distinction between tetracycline epimers. For instance, 4-epimers have shown a greater propensity to lose both ammonia and water compared to the parent drug.[9]
Visualizing the Structural Relationships
The following diagrams illustrate the chemical structure of doxycycline and its relationship to this compound.
Caption: Relationship between Doxycycline and its Epimers.
Caption: Structural Comparison of Doxycycline and this compound.
Conclusion: A Multi-faceted Approach to Impurity Characterization
The definitive spectroscopic characterization of this compound is a critical component of quality control in the pharmaceutical industry. While publicly available, detailed NMR and MS data are scarce, the analytical framework for its characterization is well-established. The recommended approach involves the isolation of the impurity using a validated chromatographic method, followed by a comprehensive analysis using high-field NMR and high-resolution MS/MS. The most reliable source for the complete spectroscopic data of this compound is the Certificate of Analysis provided with a certified reference standard. By comparing the spectra of the impurity with that of the doxycycline API, researchers and drug development professionals can unambiguously confirm its identity and ensure the safety and efficacy of the final drug product.
References
- Agilent Technologies. (n.d.). Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Using the Agilent 1200 In.
- Fiori, J., et al. (2005). HPLC-DAD and LC-ESI-MS analysis of doxycycline and related impurities in doxipan mix, a medicated premix for incorporation in medicated feedstuff. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 987-993.
-
SynZeal. (n.d.). Doxycycline Impurities. Retrieved from [Link]
- Mohammad, A., et al. (2018). Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug. Analytical Methods, 10(28), 3466-3475.
-
Veeprho. (2022, August 10). A Review On Doxycycline And It's Impurities. Retrieved from [Link]
-
Hemarsh Technologies. (n.d.). Doxycycline EP Impurity D | CAS No. 97583-08-9. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Doxycycline EP Impurity D. Retrieved from [Link]
- Walsh Medical Media. (n.d.). Determination of Doxycycline in Human Plasma by Liquid Chromatography-Mass Spectrometry after Liquid-Liquid Extraction and its Application in Human Pharmacokinetics Studies.
- Journal of Positive School Psychology. (n.d.). Measurement Of Doxycycline Plasma Concentrations By Calibration Curve Method With Aid Of Hplc-Esi-Ms/Ms.
- ResearchGate. (n.d.). 1H NMR chemical shifts of Doxy and Doxy-HP- b-CD(Mg 2þ ) in CD 3 OD at....
-
PubMed. (2023, March 1). Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0014399). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
- Sapon, A., et al. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(1), 236-239.
- European Pharmacopoeia. (n.d.).
- ResearchGate. (n.d.). Transformation scheme for doxycycline to metacycline and 6-epidoxycycline.
- Yasin, A. (n.d.). Analytical studies of the tetracycline group of antibiotics.
- ResearchGate. (n.d.). Production spectra and proposed fragmentation pathway of tetracycline and doxycycline.
- ResearchGate. (n.d.). 4-Epidoxycycline: An alternative to doxycycline to control gene expression in conditional mouse models.
- ResearchGate. (n.d.). Structures of (A) tetracycline, (B) 4-epitetracycline, (C)....
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Separation of Doxycycline and its Epimer, 4-Epidoxycycline.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the -.
- Journal of Chromatography B: Biomedical Sciences and Applications. (2001).
- Environmental Engineering Research. (n.d.). Visible light-driven photocatalytic degradation of doxycycline using ZnO/g-C3N4/biochar composite in aqueous solution.
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Doxycycline Impurities | SynZeal [synzeal.com]
- 2. alentris.org [alentris.org]
- 3. veeprho.com [veeprho.com]
- 4. 6-Epidoxycycline | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. epfl.ch [epfl.ch]
- 9. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Degradation Products of Doxycycline, Including 4-epi-6-Epidoxycycline
Abstract
Doxycycline, a cornerstone of the tetracycline class of antibiotics, is susceptible to degradation under thermal stress, leading to the formation of several impurities. This guide provides a comprehensive technical overview of the thermal degradation pathways of doxycycline, with a specific focus on its epimeric impurities, including 4-epidoxycycline, 6-epidoxycycline, and the diastereomer 4-epi-6-epidoxycycline. We will delve into the chemical mechanisms of formation, the regulatory landscape governing these impurities, validated analytical methodologies for their detection and quantification, and the toxicological significance of these degradation products. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, stability testing, and quality control of doxycycline-containing pharmaceutical products.
Introduction to Doxycycline and the Imperative of Stability
Doxycycline is a semi-synthetic, broad-spectrum antibiotic derived from oxytetracycline.[1] Its bacteriostatic action is achieved by reversibly binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis in a wide range of Gram-positive and Gram-negative bacteria.[2] The chemical structure of doxycycline, characterized by a four-ring hydronaphthacene backbone, contains multiple stereocenters, making it susceptible to stereochemical transformations under various environmental conditions, including heat, light, and fluctuations in pH.[1][3]
The formation of degradation products is a critical concern in pharmaceutical development, as these impurities can lead to a reduction in therapeutic efficacy and, in some cases, the emergence of toxic effects.[1][3] For tetracyclines, epimerization at the C-4 and C-6 positions is a well-documented degradation pathway.[1] This underscores the necessity for robust, stability-indicating analytical methods and a thorough understanding of the degradation profile of doxycycline to ensure the safety and potency of the final drug product.
The Chemical Landscape of Doxycycline's Thermal Degradation
The thermal degradation of doxycycline is a complex process that primarily involves epimerization at key stereocenters. The most significant thermal degradants include 4-epidoxycycline, 6-epidoxycycline, metacycline, and this compound.
Mechanism of Epimerization
Epimerization is a chemical process where a single stereocenter of a molecule is inverted. In the case of doxycycline, the C-4 and C-6 positions are particularly prone to this transformation, especially under conditions of thermal stress and in aqueous solutions with acidic to neutral pH.
The epimerization at the C-4 position, which bears the dimethylamino group, is a reversible reaction that is favored under acidic conditions (pH 2-6). This process is believed to proceed through a keto-enol tautomerism, which facilitates the inversion of the stereocenter. The resulting 4-epidoxycycline is significantly less active as an antibiotic compared to the parent doxycycline.
Epimerization at the C-6 position is also a key degradation pathway under thermal stress. The formation of 6-epidoxycycline further contributes to the loss of potency of the drug product.
The formation of This compound represents a diastereomer of doxycycline where both the C-4 and C-6 positions have undergone epimerization. This compound is recognized as a specific impurity in pharmacopoeial monographs.[4]
Key Degradation Products
-
4-Epidoxycycline (Doxycycline EP Impurity C): The epimer of doxycycline at the C-4 position. It exhibits significantly reduced antibacterial activity.
-
6-Epidoxycycline (Doxycycline EP Impurity A): The epimer of doxycycline at the C-6 position.
-
Metacycline (Doxycycline EP Impurity B): A related tetracycline that can be both a precursor in the synthesis of doxycycline and a degradation product.
-
This compound (Doxycycline EP Impurity D): A diastereomer of doxycycline with epimerization at both the C-4 and C-6 positions.[4][5]
Regulatory Framework and Pharmacopoeial Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products, as outlined in the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2).[6] These guidelines necessitate the identification, reporting, and toxicological qualification of impurities exceeding certain thresholds.
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs for doxycycline and its formulations, which specify the acceptable limits for its degradation products.
| Impurity | European Pharmacopoeia (EP) Limit | United States Pharmacopeia (USP) Limit |
| 4-Epidoxycycline | ≤ 0.5% (as Impurity C) | ≤ 1.0% (in Doxycycline Hyclate Capsules) |
| 6-Epidoxycycline | ≤ 2.0% (as Impurity A) | ≤ 2.0% |
| Metacycline | ≤ 2.0% (as Impurity B) | Not explicitly limited as a degradant |
| This compound | ≤ 0.5% (as Impurity D) | Not explicitly limited |
| Any Other Impurity | ≤ 0.5% | ≤ 0.5% |
Table 1: Pharmacopoeial Limits for Doxycycline Impurities [7][8]
Analytical Methodologies for Impurity Profiling
A robust, stability-indicating analytical method is paramount for the accurate quantification of doxycycline and its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for this purpose.
The Critical Role of Mobile Phase pH
Doxycycline is an amphoteric compound with multiple ionizable functional groups. The pH of the HPLC mobile phase is a critical parameter that governs the ionization state of doxycycline and its epimers, thereby influencing their retention behavior and the selectivity of the separation. By controlling the pH, it is possible to ensure that the analytes are in a single, non-ionized form, leading to sharper peaks and better resolution. A mobile phase pH of around 2.5 is often employed to suppress the ionization of the acidic functional groups, leading to enhanced retention on a reversed-phase column.[1]
Experimental Protocol: Stability-Indicating HPLC Method
The following protocol is a representative example of a validated HPLC method for the analysis of doxycycline and its thermal degradation products, based on pharmacopoeial methods.
4.2.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C8 or C18 reversed-phase column (e.g., µ-Bondapak C8, 4.6 x 150 mm, 5 µm particle size)[1]
-
Doxycycline reference standard and impurity standards (4-epidoxycycline, 6-epidoxycycline, metacycline, this compound)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Hydrochloric acid
-
Purified water
4.2.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile:Water:THF (29.5:70:0.5, v/v/v), adjusted to pH 2.5 with 1.0M HCl | The organic modifier (acetonitrile) controls the elution strength, while the acidic pH ensures the analytes are in a non-ionized state for optimal retention and peak shape. THF can improve peak symmetry. |
| Column | µ-Bondapak C8 (4.6 x 150-mm, 5-µm particle size) | A C8 column provides a good balance of hydrophobicity for the separation of doxycycline and its related substances. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection | UV at 350 nm | Doxycycline and its degradation products have a strong chromophore that absorbs in the UV region, with 350 nm providing good sensitivity. |
| Column Temperature | 27°C | Maintaining a constant column temperature is crucial for reproducible retention times. |
Table 2: Example HPLC Parameters [1]
4.2.3. Procedure
-
Standard Preparation: Accurately weigh and dissolve the doxycycline and impurity reference standards in the mobile phase to prepare a stock solution. Further dilute to create working standard solutions at known concentrations.
-
Sample Preparation: For bulk drug, dissolve a known amount in the mobile phase. For formulated products (tablets/capsules), grind the tablets or empty the capsules, and extract the active ingredient with a suitable solvent, followed by dilution with the mobile phase.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Quantification: Identify the peaks based on their retention times compared to the standards. Calculate the percentage of each impurity in the sample using the peak areas.
Toxicological Significance of Degradation Products
The formation of degradation products can have significant toxicological implications. While comprehensive toxicological data for each specific epimer of doxycycline is not extensively available, some general principles and findings are noteworthy:
-
Reduced Antibacterial Activity: A primary consequence of epimerization is a significant reduction in the desired antibiotic activity.[1][3] This can lead to therapeutic failure.
-
Potential for Toxicity: Some degradation products of tetracyclines have been reported to be toxic.[1] While doxycycline is generally considered not to degrade to toxic components to the same extent as older tetracyclines, the potential for adverse effects from impurities cannot be entirely dismissed.
-
This compound: While one source suggests that this compound may have antibacterial and anti-inflammatory properties, it is primarily treated as an impurity that needs to be controlled.[4] Further toxicological evaluation would be required to fully characterize its safety profile.
It is a critical aspect of drug development to either demonstrate that the levels of impurities are below the qualification thresholds set by regulatory agencies or to conduct toxicological studies to qualify these impurities at the observed levels.
Conclusion and Future Perspectives
The thermal degradation of doxycycline is a multifaceted process that necessitates a thorough understanding of its chemical pathways, robust analytical methodologies for monitoring, and a clear comprehension of the regulatory landscape. The formation of epimers, particularly 4-epidoxycycline, 6-epidoxycycline, and this compound, represents a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of doxycycline-containing drug products.
Future research should focus on elucidating the precise mechanisms of thermal degradation under various formulation-relevant conditions and on generating more comprehensive toxicological data for the key degradation products. The continued development of advanced analytical techniques, such as UPLC-MS/MS, will further enhance the ability to detect and characterize these impurities at trace levels. For professionals in drug development, a proactive approach to understanding and controlling these degradation products is essential for bringing safe and effective medicines to patients.
References
-
Injac, R., & Djordjevic-Milic, V. (2007). Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. Journal of Chromatographic Science, 45(9), 623–628. [Link]
-
Injac, R., & Djordjevic-Milic, V. (2007). Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. ResearchGate. [Link]
-
Huesgen, A.G. (n.d.). Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Using the Agilent 1200 Infinity Series High Dynamic Range Diode Array Detector Impurity Analyzer System. Agilent Technologies. [Link]
-
Khan, S. R., et al. (2015). Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug. Analytical Methods, 7(18), 7623-7633. [Link]
- European Pharmacopoeia. (n.d.).
-
Agilent Technologies. (n.d.). Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures. [Link]
-
WJBPHS. (2023). Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. [Link]
-
PubChem. (n.d.). Doxycycline. [Link]
-
Veeprho. (2022). A Review On Doxycycline And It's Impurities. [Link]
-
USP-NF. (2017). Doxycycline Hyclate Capsules Revision Bulletin. [Link]
-
Global Substance Registration System. (n.d.). This compound. [Link]
-
European Medicines Agency. (n.d.). Doxycycline Summary Report. [Link]
-
SynZeal. (n.d.). Doxycycline Impurities. [Link]
-
Alfa Omega Pharma. (n.d.). Doxycycline Impurities. [Link]
-
National Center for Biotechnology Information. (n.d.). Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. [Link]
-
Young, J. E., et al. (2015). Structures of (A) tetracycline, (B) 4-epitetracycline, (C)... ResearchGate. [Link]
-
Van der Beken, G., et al. (2006). Residue study of doxycycline and 4-epidoxycycline in pigs medicated via drinking water. The Analyst, 131(9), 1029-1035. [Link]
-
GOV.UK. (n.d.). Evidence for serious or severe adverse effects experienced by people taking doxycycline: rapid review. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Buy 4epi-6epi Doxycycline | 97583-08-9 | > 95% [smolecule.com]
- 5. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]
- 6. veeprho.com [veeprho.com]
- 7. drugfuture.com [drugfuture.com]
- 8. uspnf.com [uspnf.com]
A Technical Guide to the Solubility of 4-epi-6-Epidoxycycline for Researchers and Drug Development Professionals
Foreword: Navigating the Nuances of a Critical Doxycycline Impurity
In the landscape of pharmaceutical analysis and drug development, the characterization of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring product safety and efficacy. 4-epi-6-Epidoxycycline, designated as Impurity D in the European Pharmacopoeia, represents a key stereoisomeric impurity of the widely-used antibiotic, doxycycline. Its formation, typically through epimerization under certain pH and temperature conditions, necessitates a thorough understanding of its physicochemical properties. While extensive quantitative solubility data for this specific impurity is not widely published, this guide provides a comprehensive framework for the research scientist. Herein, we will synthesize established principles with practical, field-proven methodologies to empower you to effectively manage and characterize this compound in your laboratory workflows. This document is structured to provide not just data, but a deeper, causal understanding of the experimental choices and logical frameworks that underpin the robust scientific investigation of pharmaceutical impurities.
Understanding this compound: Structure and Significance
This compound is a stereoisomer of doxycycline, differing in the spatial orientation of substituents at both the C4 and C6 positions. This structural nuance, while seemingly minor, can influence its biological activity, degradation pathways, and physicochemical characteristics, including solubility. As a designated impurity in pharmacopeial monographs, its presence and concentration in doxycycline formulations are strictly monitored.
Inferred Solubility Profile of this compound
| Solvent | Inferred Qualitative Solubility | Rationale and Contextual Notes |
| Water | Very slightly soluble | Doxycycline monohydrate is described as "very slightly soluble in water".[1][2][3] Epimerization can affect crystal lattice energy and interactions with water molecules, but a dramatic shift in aqueous solubility is not expected. The pH of the aqueous medium will significantly influence solubility. |
| Methanol | Soluble | Doxycycline hyclate is "freely soluble" in methanol.[1][3] It is reasonable to infer that this compound will also exhibit good solubility in this polar protic solvent. |
| Ethanol | Sparingly soluble to soluble | Doxycycline hyclate is "sparingly soluble" in ethanol.[1][3][4] The solubility of the impurity is likely to be in a similar range. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of pharmaceutical compounds. Doxycycline and its analogues typically show good solubility in DMSO. |
| Acetonitrile (ACN) | Slightly to sparingly soluble | Acetonitrile is a polar aprotic solvent commonly used in reversed-phase chromatography. While it is a good solvent for many organic molecules, the solubility of tetracyclines can be limited. |
| Dilute Mineral Acids (e.g., 0.1 M HCl) | Soluble | Tetracyclines, including doxycycline, contain basic dimethylamino groups that are protonated in acidic solutions, forming more soluble salts.[1][2][3] |
| Solutions of Alkali Hydroxides (e.g., 0.1 M NaOH) | Soluble | The phenolic diketone moiety of the tetracycline structure can be deprotonated in basic solutions, leading to the formation of soluble salts.[1][2][3] |
A Self-Validating Protocol for Experimental Solubility Determination: The Shake-Flask Method
The gold-standard for determining thermodynamic solubility is the shake-flask method. The following protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the final measurement.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of clear glass vials, each containing a precisely measured volume of the desired laboratory solvent.
-
Causality: Starting with a supersaturated solution ensures that the final concentration represents the true equilibrium solubility, as the system will approach equilibrium from a state of precipitation rather than dissolution, which can sometimes be kinetically limited.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours).
-
Self-Validation: To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute remains constant between successive time points.
-
-
Phase Separation:
-
Following equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent to remove any fine particulates.
-
Causality: This step is critical to ensure that no undissolved solid is carried over into the analytical sample, which would lead to an overestimation of solubility.
-
-
Concentration Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of a validated analytical method.
-
Analyze the concentration of this compound in the diluted sample using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7]
-
Trustworthiness: The use of a validated, stability-indicating HPLC method is paramount. This ensures that the measured concentration corresponds to the intact this compound and not any potential degradants.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
-
Visualizing the Workflow
Caption: Workflow for the Shake-Flask Method of Solubility Determination.
Key Factors Influencing the Solubility of this compound
The solubility of this compound is not an intrinsic constant but is influenced by several environmental factors. A comprehensive understanding of these factors is essential for method development and formulation design.
-
pH: The pH of the solvent system is arguably the most critical factor. The tetracycline structure contains multiple ionizable functional groups. In acidic pH, the dimethylamino group becomes protonated, increasing aqueous solubility. Conversely, in alkaline conditions, the phenolic β-diketone system can deprotonate, also enhancing solubility. A pH-solubility profile will likely be 'U'-shaped, with the lowest solubility around the isoelectric point.
-
Temperature: Generally, for most solid solutes, solubility increases with temperature. However, the magnitude of this effect must be determined empirically. For compounds like doxycycline and its epimers, elevated temperatures can also accelerate degradation, which must be considered during solubility studies.[8]
-
Solvent Polarity: The principle of "like dissolves like" is a useful guide. The polarity of the solvent will dictate its ability to solvate the this compound molecule. Polar protic solvents like methanol and water can engage in hydrogen bonding, while polar aprotic solvents like DMSO are effective due to their large dipole moments.
Logical Relationships Influencing Solubility
Caption: Factors and Mechanisms Affecting the Solubility of this compound.
Conclusion and Future Perspectives
While direct, quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a robust framework for its characterization. By understanding the inferred solubility profile, employing a self-validating experimental protocol, and appreciating the key factors that influence its solubility, researchers and drug development professionals can effectively navigate the challenges associated with this critical impurity. The methodologies and principles outlined herein are designed to be broadly applicable, providing a solid foundation for the rigorous scientific investigation required in modern pharmaceutical development. It is anticipated that as analytical reference standards for this compound become more widely available, more comprehensive solubility data will emerge, further enriching our understanding of this important compound.
References
- DOXYCYCLINE HYCLATE Doxycyclini hyclas. (n.d.). European Pharmacopoeia 7.0.
-
4-Epidoxycycline. (n.d.). PubChem. Retrieved from [Link]
- Doxycycline monohydr
- Doxycycline hyclate (D9891)
- A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms. (2023). PubMed.
- Sahoo, P. L., et al. (2023). Development and Validation of Stability Indicating Assay Method of Doxycycline Hyclate by using UV- Spectrophotometer. Journal of Drug Delivery and Therapeutics.
- Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. (n.d.). Chemistry Central Journal.
- A Comparative Guide to Analytical Methods for the Separation of Doxycycline and its Epimer, 4-Epidoxycycline. (n.d.). Benchchem.
- Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. (2023). World Journal of Biology Pharmacy and Health Sciences.
- Solubility of doxycycline in aqueous solution. (n.d.). PubMed.
- Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. (n.d.). GSC Biological and Pharmaceutical Sciences.
- Degradation study of six different brands of doxycycline using uv spectrophotometer. (2015).
- DOXYCYCLINE HYCLATE Doxycyclini hyclas. (n.d.).
-
Doxycycline Impurities. (n.d.). SynZeal. Retrieved from [Link]
- Determination of Doxycycline, 4-epidoxycycline, and 6-epidoxycycline in Aquatic Animal Muscle Tissue by an Optimized Extraction Protocol and Ultra-performance Performance Liquid Chromatography with Ultraviolet Detection. (2025).
- This compound. (n.d.). Sai Traders.
- HPLC chromatograms of untreated and forced degraded doxycycline capsule... (n.d.).
- Quantification of Doxycycline Hyclate in Different Pharmaceutical Samples by UV Assay. (2016). Impactfactor.
- Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. (n.d.).
- Doxycycline EP Impurity D | CAS No- 97583-08-9 | this compound. (n.d.). Chemicea.
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. uspbpep.com [uspbpep.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Doxycycline EP Impurity D | CAS No- 97583-08-9 | this compound [chemicea.com]
Methodological & Application
Revolutionizing Doxycycline Analysis: A UPLC-Based Protocol for the Separation of 4-epi-6-Epidoxycycline and Doxycycline
In the landscape of pharmaceutical quality control, the chemical fidelity of an active pharmaceutical ingredient (API) is paramount. For doxycycline, a broad-spectrum tetracycline antibiotic, a critical quality attribute is the control of its degradation products, particularly its epimers.[1] The formation of 4-epi-6-epidoxycycline, an epimer of doxycycline, is a significant concern as it can impact the drug's potency and safety profile.[1] Regulatory bodies, including the European Pharmacopoeia, have established stringent limits on the presence of this impurity, necessitating robust analytical methods for its accurate quantification.[1]
This application note presents a detailed, validated Ultra-Performance Liquid Chromatography (UPLC) protocol for the rapid and efficient separation of doxycycline from its critical epimer, this compound. UPLC technology, with its use of sub-2 µm particle columns, offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including enhanced resolution, faster analysis times, and improved sensitivity.[1] This protocol is designed for researchers, scientists, and drug development professionals to ensure the quality, stability, and safety of doxycycline-containing products.
The Challenge of Epimerization
Doxycycline's structure contains an asymmetric center at the C4 position, which is susceptible to epimerization, particularly in acidic conditions.[2] This reversible reaction leads to the formation of 4-epidoxycycline. Further degradation can lead to the formation of 6-epidoxycycline. The structural similarity between doxycycline and its epimers presents a significant analytical challenge, requiring highly selective chromatographic methods to achieve baseline separation.
Principle of UPLC Separation
This method leverages the principles of reversed-phase chromatography, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. The choice of a C18 stationary phase provides the necessary hydrophobicity to retain doxycycline and its epimers. Fine-tuning of the mobile phase composition, including the organic modifier, pH, and additives, is crucial for achieving the desired selectivity and resolution. The use of a UPLC system allows for higher flow rates and pressures, leading to sharper peaks and shorter run times without compromising separation efficiency.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key stages of the UPLC protocol for doxycycline and this compound separation.
Caption: Generalized workflow for the UPLC analysis of doxycycline and its epimers.[1]
Detailed UPLC Protocol
This protocol is optimized for a Waters ACQUITY UPLC® system but can be adapted for other UPLC systems with appropriate validation.
Apparatus and Materials
-
UPLC System: Waters ACQUITY UPLC® H-Class or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV (TUV) detector.
-
Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm.[3]
-
Data Acquisition and Processing Software: Empower® 3 or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric glassware: Class A.
-
Syringe filters: 0.22 µm PVDF or equivalent.
Reagents and Solutions
-
Doxycycline Hyclate Reference Standard: USP or equivalent.
-
This compound Reference Standard: If available. (Note: Often generated in-situ via forced degradation).
-
Acetonitrile: HPLC or UPLC grade.
-
Ammonium Acetate: Analytical reagent grade.[3]
-
Ethylenediaminetetraacetic acid (EDTA): Analytical reagent grade.[3]
-
Water: Deionized, 18.2 MΩ·cm resistivity.
-
Ammonium Hydroxide or Acetic Acid: For pH adjustment.
Preparation of Mobile Phase and Solutions
-
Mobile Phase A (Aqueous): Prepare a solution of 75 mM ammonium acetate and 4 mM EDTA in water. Adjust the pH to 8.8 with ammonium hydroxide or acetic acid. Filter through a 0.22 µm filter.[3]
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 97:3 (v/v) ratio.[3]
-
Standard Stock Solution (e.g., 1000 µg/mL of Doxycycline): Accurately weigh and dissolve an appropriate amount of Doxycycline Hyclate Reference Standard in the diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute the Standard Stock Solution with the diluent to the desired concentration.
-
Sample Solution (e.g., for tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of doxycycline, to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Mix well and filter a portion through a 0.22 µm syringe filter into a UPLC vial.[4]
Chromatographic Conditions
The following table summarizes the optimized UPLC conditions for the separation of doxycycline and this compound.
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm[3] |
| Mobile Phase | Isocratic: 97% Mobile Phase A, 3% Mobile Phase B[3] |
| Flow Rate | 1.2 mL/min[3] |
| Column Temperature | 55 °C[3] |
| Injection Volume | 1-5 µL (depending on concentration) |
| Detection Wavelength | 270 nm[3] |
| Run Time | Approximately 6 minutes[3][5] |
Rationale for Parameter Selection:
-
Column Chemistry (BEH C18): The Ethylene Bridged Hybrid (BEH) particle technology provides excellent stability across a wide pH range, which is crucial for method robustness. The C18 ligand offers the necessary hydrophobicity for retaining the tetracycline compounds.
-
High pH Mobile Phase (pH 8.8): At this pH, the phenolic diketone moiety of the tetracyclines is ionized, leading to improved peak shape and selectivity. The use of EDTA helps to chelate any metal ions present in the system, which can otherwise cause peak tailing.[3]
-
Elevated Temperature (55 °C): This reduces the viscosity of the mobile phase, allowing for higher flow rates at lower backpressures. It also improves peak efficiency and can alter selectivity, aiding in the resolution of closely eluting peaks.[3]
-
Isocratic Elution: For a relatively simple separation of the parent drug and a few known impurities, an isocratic method is preferred for its simplicity, robustness, and faster re-equilibration times.[3]
-
Detection Wavelength (270 nm): This wavelength provides a good response for both doxycycline and its epimers, allowing for their sensitive detection.[6]
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is achieved by injecting a system suitability solution (e.g., a standard solution or a degraded sample containing both doxycycline and its epimers).
| Parameter | Acceptance Criteria |
| Resolution | NLT 1.5 between this compound and doxycycline |
| Tailing Factor | NMT 2.0 for the doxycycline peak |
| Relative Standard Deviation (RSD) | NMT 2.0% for replicate injections (n=5) of the doxycycline peak area |
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a doxycycline sample.[5][6] This involves subjecting the drug substance or product to stress conditions such as acid, base, oxidation, heat, and light.[6][7] The resulting degraded samples are then analyzed using the UPLC method to ensure that the degradation products are well-separated from the main doxycycline peak and from each other.
Conclusion
The UPLC method detailed in this application note provides a rapid, sensitive, and robust protocol for the separation and quantification of doxycycline and its critical epimer, this compound. By leveraging the power of UPLC technology and a well-chosen set of chromatographic parameters, this method enables pharmaceutical scientists to ensure the quality and stability of doxycycline products, ultimately safeguarding patient health. The short run time of approximately 6 minutes allows for high-throughput analysis, making it suitable for routine quality control environments.[3][5]
References
-
Khan, S. R., et al. (2014). Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug. RSC Advances, 4(104), 59942-59950. [Link]
-
Jain, R., et al. (2011). Trace analysis of tetracycline antibiotics in human urine using UPLC–QToF mass spectrometry. Journal of Pharmaceutical Analysis, 1(4), 247-254. [Link]
-
Khan, S. R., et al. (2014). Development and Validation of a Stability-Indicating Ultra-Performance Liquid Chromatography (UPLC) Method for Doxycycline Hyclate: An Optimization of the Analytical Methodology for a Medical Countermeasure (MCM) Drug. ResearchGate. [Link]
-
Samanidou, V. F., et al. (2015). Validation of an analytical methodology for determination of tetracyclines residues in honey by UPLC-MS/MS detection. Indian Journal of Experimental Biology, 53, 526-533. [Link]
-
Li, Y., et al. (2017). Determination of Doxycycline, 4-epidoxycycline, and 6-epidoxycycline in Aquatic Animal Muscle Tissue by an Optimized Extraction Protocol and Ultra-performance Performance Liquid Chromatography with Ultraviolet Detection. Food Analytical Methods, 10, 3539–3546. [Link]
-
Al-karmalawy, A. A., et al. (2020). Forced degradation study peak areas: 1) Pure doxycycline hyclate standard. ResearchGate. [Link]
-
Patel, D. J., et al. (2019). Doxycycline Hyclate; Stability Indicating method; UV spectrophotometer; Validation; Stress degradation. Journal of Drug Delivery and Therapeutics, 9(4-s), 56-62. [Link]
-
Croubels, S., et al. (1998). Liquid chromatographic separation of doxycycline and 4-epidoxycycline in a tissue depletion study of doxycycline in turkeys. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 145-152. [Link]
-
USP-NF. (2020). Doxycycline Hyclate Tablets. Official Monograph. [Link]
-
Libinson, G. S. (1976). Doxycycline. Stability in solutions. Pharmaceutical Chemistry Journal, 10, 1079–1082. [Link]
-
McCormick, J. R. D., et al. (1957). Studies of the Reversible Epimerization Occurring in the Tetracycline Family. The Preparation, Properties and Proof of Structure of Some 4-epi-Tetracyclines. Journal of the American Chemical Society, 79(11), 2849–2858. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doxycycline. Stability in solutions (1976) | G. S. Libinson | 5 Citations [scispace.com]
- 3. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. uspnf.com [uspnf.com]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 4-epi-6-Epidoxycycline
Abstract
4-epi-6-Epidoxycycline is a stereoisomeric impurity of the broad-spectrum antibiotic Doxycycline, formed during manufacturing or storage under suboptimal conditions. As epimerization can significantly impact therapeutic efficacy and safety, regulatory bodies mandate strict limits on such impurities. This application note provides a comprehensive technical guide for the mass spectrometric analysis of this compound. We delve into the fundamental fragmentation pathways of the doxycycline scaffold and present detailed, field-proven protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to unambiguously identify and differentiate this compound from its parent API and other related impurities. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction
The Challenge of Doxycycline and its Epimers
Doxycycline is a semisynthetic tetracycline antibiotic widely used against a variety of bacterial infections.[1] Its chemical stability is a critical attribute for pharmaceutical formulations. However, under certain pH, temperature, or humidity conditions, doxycycline can undergo epimerization at two key chiral centers: C4 and C6.[2] This leads to the formation of impurities such as 4-epidoxycycline, 6-epidoxycycline, and the double epimer, this compound, also known as Doxycycline EP Impurity D.[3][4]
Why Isomer-Specific Analysis is Critical
The stereochemistry of a drug molecule is fundamental to its biological activity. Epimers, while having the same molecular formula and mass, can exhibit vastly different pharmacological and toxicological profiles. The 4-epimers of tetracyclines, for instance, are known to be nearly biologically inactive.[5] Therefore, the ability to accurately detect, separate, and quantify these impurities is not merely an analytical exercise but a critical component of ensuring drug quality and patient safety, as mandated by pharmacopeias.[6]
The Role of Mass Spectrometry
Mass spectrometry, particularly when coupled with high-performance liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the structural elucidation and quantification of pharmaceutical impurities.[7] Because this compound is isobaric with doxycycline (both having a molecular weight of 444.44 g/mol ), chromatographic separation is essential prior to MS detection.[4][8] Tandem mass spectrometry (MS/MS) then provides structural information through controlled fragmentation, allowing for confident identification based on unique fragmentation "fingerprints."
Chemical Structure and Fragmentation Principles
This compound shares the molecular formula C₂₂H₂₄N₂O₈ with doxycycline.[4][8][9] The structural difference lies in the stereochemical orientation of the dimethylamino group at the C4 position and the methyl group at the C6 position.
Under positive-mode electrospray ionization (ESI), tetracyclines are readily protonated, typically at the most basic site, the dimethylamino group.[10][11] The resulting precursor ion, [M+H]⁺, has an m/z of approximately 445.2. Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events characteristic of the tetracycline core structure.
The primary and most energetically favorable fragmentation pathways for protonated doxycycline and its epimers involve sequential neutral losses of water (H₂O) and ammonia (NH₃).[10][11] The presence of a tertiary hydroxyl group at C6 makes the initial loss of H₂O a very common process.[10][11]
While the major fragments are identical for the isomers, their relative intensities can differ. More advanced techniques, such as analyzing adduct ions, can further distinguish them. For example, studies have shown that under CID, the sodium adducts ([M+Na]⁺) of 4-epimers have a greater tendency to lose both ammonia and water ([M+Na-NH₃-H₂O]⁺), whereas the parent tetracyclines predominantly show only the loss of ammonia ([M+Na-NH₃]⁺).[5] This provides a potential strategy for differentiating isomers even if they co-elute.
Experimental Design and Protocols
Unambiguous identification of this compound requires a validated, stability-indicating method. The following protocol outlines a robust LC-MS/MS workflow.
Protocol: Sample and Standard Preparation
-
Objective: To prepare samples and standards at a known concentration for LC-MS/MS analysis.
-
Materials: this compound reference standard, Doxycycline reference standard, Methanol (HPLC Grade), Water (HPLC Grade), Formic Acid.
-
Procedure:
-
Prepare a stock solution of 1 mg/mL for both this compound and doxycycline in methanol.
-
Create a mixed working standard solution containing both compounds at 10 µg/mL by diluting the stock solutions in the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Prepare unknown samples by dissolving them in the initial mobile phase to achieve an expected final concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.
-
Protocol: Liquid Chromatography
-
Objective: To achieve baseline chromatographic separation of doxycycline from this compound and other related impurities.
-
Rationale: A C18 stationary phase provides robust hydrophobic retention for the tetracycline scaffold. An acidic mobile phase modifier (formic acid) is crucial for protonating the analytes, ensuring good peak shape and enhancing ESI+ ionization efficiency. A gradient elution is employed to effectively resolve early-eluting polar impurities from the main analytes.
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Gradient Program | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate |
Protocol: Tandem Mass Spectrometry
-
Objective: To confirm the identity of the chromatographically separated peaks using specific precursor-to-product ion transitions.
-
Rationale: Multiple Reaction Monitoring (MRM) provides the highest sensitivity and specificity. By monitoring a specific fragmentation (e.g., m/z 445.2 → 428.2), the instrument acts as a highly selective filter, eliminating chemical noise and confirming the identity of the analyte eluting at a specific retention time. Monitoring multiple transitions adds an extra layer of confidence.
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Instrument Dependent (e.g., 650 L/hr) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Data Interpretation and Expected Results
The combination of retention time and specific MRM transitions provides definitive evidence for the presence of this compound.
Chromatographic Separation
Due to the subtle changes in stereochemistry, this compound will have a different retention time than doxycycline on a reversed-phase column. Typically, the epimers will elute in close proximity to the parent peak. The exact elution order should be confirmed by injecting pure reference standards.
Mass Spectrometric Identification
The identity of the eluting peaks is confirmed by monitoring for the characteristic MRM transitions. The following table provides the key transitions for quantitative and qualitative analysis.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| Doxycycline | 445.2 | 428.2 ([M+H-NH₃]⁺) | 410.2 ([M+H-NH₃-H₂O]⁺) | Optimized (e.g., 15-25 eV) |
| This compound | 445.2 | 428.2 ([M+H-NH₃]⁺) | 410.2 ([M+H-NH₃-H₂O]⁺) | Optimized (e.g., 15-25 eV) |
Note: While the transitions are identical, the collision energy may require slight optimization for each isomer to achieve maximum intensity. The definitive identification relies on matching the retention time of the peak exhibiting these transitions with that of a certified reference standard.
A positive identification of this compound is made when a chromatographic peak is observed at the expected retention time and this peak shows a response for both the quantifier and qualifier MRM transitions at the correct ion ratio.
Conclusion
The analysis of stereoisomeric impurities like this compound is a formidable but essential task in pharmaceutical quality control. This application note details a robust and reliable LC-MS/MS methodology for this purpose. By leveraging high-efficiency chromatographic separation with the specificity of tandem mass spectrometry, this method allows for the confident identification and differentiation of this compound from doxycycline. The protocols and fragmentation insights provided herein serve as a comprehensive resource for scientists working to ensure the safety and quality of doxycycline-based therapeutics.
References
-
Guo, F., et al. (2008). Mass spectral characterization of tetracyclines by electrospray ionization, H/D exchange, and multiple stage mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
García-García, E., et al. (2021). Tetracycline Antibiotics: Elucidating the Electrochemical Fingerprint and Oxidation Pathway. Chemosensors. Available at: [Link]
-
Guo, F., et al. (2008). Mass spectral characterization of tetracyclines by electrospray ionization, H/D exchange, and multiple stage mass spectrometry. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Production spectra and proposed fragmentation pathway of tetracycline and doxycycline. ResearchGate. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. gsrs.ncats.nih.gov. Available at: [Link]
-
Sleno, L., et al. (2005). Identification of tetracycline antibiotics by electrospray ionization in a quadrupole ion trap. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Axios Research. (n.d.). Doxycycline EP Impurity D (4-epi-6-epi Doxycycline). Axios Research. Available at: [Link]
-
Patel, D. S., et al. (2012). A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Journal of Young Pharmacists. Available at: [Link]
-
Journal of Positive School Psychology. (2022). Measurement Of Doxycycline Plasma Concentrations By Calibration Curve Method With Aid Of Hplc-Esi-Ms/Ms. Journal of Positive School Psychology. Available at: [Link]
-
Wang, J., et al. (2022). Concurrent Determination of Tigecycline, Tetracyclines and Their 4-Epimer Derivatives in Chicken Muscle Isolated from a Reversed-Phase Chromatography System Using Tandem Mass Spectrometry. Molecules. Available at: [Link]
-
Li, Y., et al. (2021). Withdrawal Interval Estimation of Doxycycline in Yellow Catfish (Pelteobagrus fulvidraco) Using an LC-MS/MS Method Based upon QuEChERS Sampling Preparation. Foods. Available at: [Link]
-
Loka, M. K., et al. (2018). LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples. Oriental Journal of Chemistry. Available at: [Link]
-
Young, J. E., et al. (2015). Structures of (A) tetracycline, (B) 4-epitetracycline, (C)... ResearchGate. Available at: [Link]
-
Saitraders. (n.d.). This compound. Saitraders. Available at: [Link]
-
Wang, J., et al. (2023). Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. PubMed. Available at: [Link]
-
Acta Physica Polonica A. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A. Available at: [Link]
-
Journal of Visualized Experiments. (2015). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. JoVE. Available at: [Link]
-
PubChem. (n.d.). 4-epi-Oxytetracycline. PubChem. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
Sources
- 1. A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research [axios-research.com]
- 4. 5.imimg.com [5.imimg.com]
- 5. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. scbt.com [scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Validated Bioanalytical LC-MS/MS Method for the Quantitative Determination of 4-epi-6-Epidoxycycline in Human Plasma
Abstract
This application note describes a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-epi-6-epidoxycycline in human plasma. This compound is a significant impurity and degradation product of the broad-spectrum antibiotic doxycycline.[1][2][3] Accurate quantification of this compound is critical for pharmacokinetic, toxicokinetic, and stability studies in drug development. The method employs a simple protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard (Doxycycline-d3) to ensure high accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. This method has been fully validated according to the principles outlined in the FDA and ICH M10 guidelines, demonstrating excellent performance in terms of linearity, sensitivity, accuracy, precision, selectivity, recovery, and stability.[4][5]
Introduction
Doxycycline is a widely used tetracycline antibiotic.[6] During its synthesis and storage, doxycycline can undergo epimerization at the C4 and C6 positions, leading to the formation of impurities such as this compound.[7][8] Regulatory agencies require strict control over the levels of such impurities in pharmaceutical formulations. Therefore, a reliable and validated bioanalytical method is essential for the accurate measurement of this compound concentrations in biological matrices. This allows for a comprehensive assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for evaluating its potential impact on safety and efficacy.
The challenges in developing such a method lie in achieving chromatographic separation from the parent drug and other related isomers, ensuring the stability of the analyte during sample processing and storage, and overcoming potential matrix effects from complex biological samples like plasma. This application note provides a comprehensive protocol for a highly selective and sensitive LC-MS/MS method designed to meet these challenges, offering a valuable tool for researchers in pharmaceutical development and clinical pharmacology.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Name | (4R,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | [2] |
| Molecular Formula | C22H24N2O8 | [2][3][9] |
| Molecular Weight | 444.44 g/mol | [2][3][9] |
| Synonyms | Doxycycline EP impurity D, 4-Epi-6-Epi doxycycline | [2][3] |
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound reference standard (≥98% purity)
-
Doxycycline-d3 (Internal Standard, IS, ≥98% purity)
-
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma (K2EDTA as anticoagulant) from at least six unique sources.
-
Instrumentation and Chromatographic Conditions
The analysis was performed on a high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent |
| Analytical Column | Phenomenex Luna C18(2) 100Å, 50 x 2.0 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 5% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Total Run Time | 4.5 minutes |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification.
| Parameter | This compound | Doxycycline-d3 (IS) |
| Q1 Mass (m/z) | 445.2 | 448.2 |
| Q3 Mass (m/z) | 428.1 | 431.1 |
| Ionization Mode | ESI Positive | ESI Positive |
| Declustering Potential (DP) | 80 V | 85 V |
| Collision Energy (CE) | 25 eV | 27 eV |
Protocols
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Doxycycline-d3 (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) working solutions.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and for QC samples at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low Quality Control (LQC)
-
Medium Quality Control (MQC)
-
High Quality Control (HQC)
-
Sample Preparation Protocol: Protein Precipitation
This method is chosen for its simplicity, speed, and high recovery for this class of compounds.
-
Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 150 µL of the IS working solution (e.g., 100 ng/mL in acetonitrile).
-
Precipitate: Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
Caption: Protein Precipitation Workflow for Plasma Samples.
Method Validation
The method was validated following the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[4][5][10]
Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analysis of 6 blank plasma lots | No significant interference at the retention times of the analyte and IS (<20% of LLOQ for analyte, <5% for IS). |
| Linearity | 3 calibration curves on 3 different days | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Sensitivity (LLOQ) | 6 replicates at the lowest concentration | Signal-to-noise ratio > 5. Accuracy within 80-120%, Precision (CV) ≤ 20%. |
| Accuracy & Precision | 6 replicates of QC samples (LLOQ, LQC, MQC, HQC) on 3 separate days | Intra-day & Inter-day Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Intra-day & Inter-day Precision: CV ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Post-extraction spike in 6 blank plasma lots | CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Comparison of analyte peak area in extracted samples vs. post-extraction spiked samples | Recovery should be consistent, precise, and reproducible. |
| Stability | LQC and HQC samples under various conditions | Analyte concentration should be within ±15% of the nominal concentration. |
Stability Experiments
The stability of this compound was assessed under the following conditions, reflecting typical sample handling and storage:
-
Freeze-Thaw Stability: Three freeze-thaw cycles (-20°C to room temperature).
-
Short-Term (Bench-Top) Stability: Room temperature for 6 hours.
-
Long-Term Stability: Stored at -20°C and -80°C for 30 days.
-
Post-Preparative (Autosampler) Stability: Processed samples in the autosampler at 10°C for 24 hours.
Doxycycline and its epimers are known to be susceptible to degradation under certain conditions, such as exposure to light and elevated temperatures.[11][12][13][14][15] Therefore, all stability experiments were conducted with care to minimize exposure to light.
Overall Method Development and Validation Logic
The entire process, from initial method development to full validation, follows a logical and systematic progression to ensure a reliable and robust final method.
Caption: Overall Workflow of Method Development and Validation.
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput bioanalysis. The method has been rigorously validated according to current international regulatory guidelines and has demonstrated excellent performance characteristics. This validated method is fit for purpose and can be confidently applied to support pharmacokinetic and toxicokinetic studies in the development of doxycycline-based therapeutics.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54676637, 4-Epidoxycycline. Retrieved from [Link]
-
Reddy, G. S., Reddy, S. L., & Reddy, T. M. (2012). A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Indian journal of pharmaceutical sciences, 74(6), 541–548. Retrieved from [Link]
-
Skúlason, S., Ingólfsson, E., & Kristmundsdóttir, T. (2003). Development of a simple HPLC method for separation of doxycycline and its degradation products. Journal of pharmaceutical and biomedical analysis, 33(4), 667–672. Retrieved from [Link]
-
Injac, R., Djordjevic-Milic, V., & Srdjenovic, B. (2007). Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC. Journal of chromatographic science, 45(9), 623–629. Retrieved from [Link]
Sources
- 1. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]
- 2. 5.imimg.com [5.imimg.com]
- 3. Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research [axios-research.com]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. journalppw.com [journalppw.com]
- 7. Doxycycline Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Long-term Stabilization of Aqueous Doxycycline Formulations, in Mucoadhesive Hydrogels for Treatment of Oral Mucosal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Application Notes and Protocols for In Vitro Studies Using 4-epi-6-Epidoxycycline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Refined Tool for Cell Culture Research
4-epi-6-Epidoxycycline is a stereoisomer and a hepatic metabolite of the well-known tetracycline antibiotic, doxycycline.[1][2][3] While structurally similar to its parent compound, its distinct pharmacological profile offers significant advantages for in vitro cell culture applications. The primary benefit of using this compound lies in its significantly reduced antibiotic activity and diminished off-target effects on mitochondrial function compared to doxycycline.[2][4][5] This makes it an invaluable tool for sensitive and long-term cell culture experiments where the confounding variables of antibacterial action or metabolic disruption are undesirable.
This guide provides a comprehensive overview of this compound, detailing its mechanisms of action and providing robust, field-tested protocols for its application in two key research areas: as a precise inducer for tetracycline-responsive gene expression systems and as an investigational agent in cancer cell biology.
Section 1: Scientific Principles & Mechanisms of Action
A Superior Inducer for Tetracycline-Inducible (Tet) Systems
Tetracycline-inducible (Tet-On/Tet-Off) systems are powerful tools for regulating gene expression in eukaryotic cells with high precision.[2][6] These systems rely on an inducer molecule to control the activity of a tetracycline-controlled transactivator (tTA or rtTA), which in turn regulates the expression of a gene of interest. Doxycycline has traditionally been the go-to inducer. However, its known effects on mitochondrial protein synthesis and cellular metabolism can introduce unintended variables into experiments.[7][8]
This compound (4-ED) has emerged as a superior alternative, demonstrating comparable induction efficiency to doxycycline without its significant antibiotic or mitochondrial side effects.[2][3][4] This ensures that the observed phenotype is a direct result of the induced gene's expression, not a side effect of the inducing agent. This is particularly crucial in studies involving cell metabolism, proliferation, or mitochondrial function, where data integrity is paramount.
Caption: Proposed mechanism for tetracycline analog-induced apoptosis in cancer cells.
Section 2: Essential Protocols and Methodologies
Preparation and Handling of this compound
Proper preparation and storage of this compound are critical for experimental reproducibility. The compound can degrade via epimerization and hydrolysis, and is sensitive to light. [9] Protocol: Preparation of a 1 mg/mL Stock Solution
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Carefully weigh the desired amount of this compound powder. For a 1 mg/mL stock, you will need 1 mg for every 1 mL of solvent.
-
Solubilization: Add sterile, anhydrous Dimethyl Sulfoxide (DMSO) to the powder to achieve a final concentration of 1 mg/mL. Vortex gently until fully dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protecting (amber) tube.
-
Aliquoting & Storage: Dispense the solution into smaller, single-use working aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. [4][6]A properly stored stock solution is generally stable for several months.
| Reagents & Equipment |
| This compound powder |
| Anhydrous, sterile-filtered DMSO |
| Sterile, light-protecting cryovials |
| 0.22 µm sterile syringe filter |
| Biological safety cabinet |
| Vortex mixer |
| Calibrated micropipettes |
Protocol: Determining Optimal Concentration for Gene Induction
The ideal concentration of 4-ED for gene induction is cell-line specific and must be determined empirically. [4]The goal is to find the lowest concentration that provides maximal induction with minimal off-target effects.
Protocol: Dose-Response Assay
-
Cell Seeding: Seed your stably transfected cells in a 24-well plate at a density that ensures they remain in the exponential growth phase and do not reach confluence by the end of the experiment.
-
Control Wells: Include wells with the parental (non-transfected) cell line treated with the highest concentration of 4-ED to assess inducer-specific toxicity. Also include wells of transfected cells with no 4-ED (untreated control). [4]3. Prepare Dilutions: Using your 1 mg/mL stock, prepare a serial dilution in complete cell culture medium to achieve the desired final concentrations.
-
Induction: After cells have adhered (typically 12-24 hours), aspirate the old medium and replace it with the medium containing the various concentrations of 4-ED.
-
Incubation: Incubate the cells for a period sufficient for transcription and translation of the target gene, typically 24 to 72 hours. [4]For long-term experiments (>48 hours), replenish the medium with fresh 4-ED every 48 hours due to its limited half-life in culture. [4]6. Analysis: Harvest the cells and quantify the expression of your gene of interest. This can be done at the mRNA level (RT-qPCR) or protein level (Western blot, flow cytometry for fluorescent reporters, or an appropriate functional assay).
| Recommended Initial Screening Concentrations |
| 0 ng/mL (Untreated Control) |
| 1 ng/mL |
| 10 ng/mL |
| 50 ng/mL |
| 100 ng/mL |
| 500 ng/mL |
| 1000 ng/mL |
Protocol: Cell Viability and Cytotoxicity Assessment
To investigate the anti-cancer properties of this compound, a standard cytotoxicity assay like the MTT assay is employed to determine the concentration that inhibits cell growth by 50% (IC50).
Caption: Standard experimental workflow for an MTT-based cell viability assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours. [10]2. Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well and mix thoroughly to dissolve the formazan crystals. [10]6. Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Section 3: Data Interpretation and Troubleshooting
| Common Problem | Probable Cause(s) | Recommended Solution(s) |
| Leaky (Basal) Gene Expression | - Unstable cell clone integration site.- Tet-On system is of an older, less tight generation. | - Screen multiple stable clones to find one with the lowest basal expression.- Use the latest generation Tet-On 3G system, which offers lower basal activity and higher sensitivity. [4] |
| Low or No Induction | - Suboptimal 4-ED concentration.- Degradation of 4-ED in the medium.- Inefficient transfection or clone selection. | - Perform a dose-response experiment to find the optimal concentration.<[4]br>- For experiments longer than 48 hours, replenish the medium with fresh 4-ED every 48 hours.<[4]br>- Verify transactivator expression via Western blot. |
| Cell Toxicity or Altered Morphology | - 4-ED concentration is too high.- Off-target effects of the induced gene product.- Contamination of stock solution. | - Use the lowest effective concentration determined from the dose-response assay.- Include a control where the parental cell line is treated with 4-ED to isolate inducer effects.<[4]br>- Prepare a fresh, sterile stock solution. |
| Inconsistent IC50 Values in Viability Assays | - Variation in cell seeding density.- Compound instability in culture medium.- Cells are at a high passage number. | - Ensure a consistent and uniform cell monolayer at the start of treatment.- Replenish medium with fresh compound for longer incubation periods (>48h).- Use cells within a consistent and low passage number range. |
Section 4: Concluding Remarks
This compound represents a significant refinement over doxycycline for in vitro research applications. Its ability to efficiently regulate gene expression in Tet-inducible systems without the confounding off-target effects on mitochondria and cell metabolism enhances the reliability and accuracy of experimental outcomes. Furthermore, its potential as an anti-cancer agent, reflective of the broader class of non-antimicrobial tetracyclines, makes it a valuable compound for oncological research. By employing the robust protocols and considerations outlined in this guide, researchers can effectively harness the unique advantages of this compound to advance their scientific investigations.
References
-
Lokeshwar, B. L., et al. (2010). Chemically modified non-antimicrobial tetracyclines are multifunctional drugs against advanced cancers. Seminars in Cancer Biology. Available at: [Link]
-
Păuna, M.-R., et al. (2022). Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Protasoni, M., et al. (2018). Mitochondria as oncotarget: a comparison between the tetracycline analogs doxycycline and COL-3. Oncotarget. Available at: [Link]
-
Eger, K., et al. (2004). 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Barlam, T., & Cunha, B. A. (1984). Pharmacology and toxicology of doxycycline. ResearchGate. Available at: [Link]
-
Lokeshwar, B. L., et al. (2001). Inhibition of cell proliferation, invasion, tumor growth and metastasis by an oral non-antimicrobial tetracycline analog (COL-3) in a metastatic prostate cancer model. International Journal of Cancer. Available at: [Link]
-
Eger, K., et al. (2004). 4-Epidoxycycline: An alternative to doxycycline to control gene expression in conditional mouse models. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Doxycycline. Available at: [Link]
-
Agwuh, K. N., & MacGowan, A. (2006). Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Tiwaskar M. (2024). Doxycycline: An Overview of Its History and Current Use. Journal of the Association of Physicians of India. Available at: [Link]
-
ResearchGate. (2018). Doxcycline half life in cell culture medium?. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Periostat™ (doxycycline hyclate capsules) DESCRIPTION. Available at: [Link]
-
Gonzalez, D., et al. (2019). Population Pharmacokinetics of Doxycycline in Children. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Gonder, J. C., et al. (2015). A Comprehensive in vitro and in silico Analysis of Antibiotics that Activate PXR and Induce CYP3A4 in Liver and Intestine. Drug Metabolism and Disposition. Available at: [Link]
-
Moullan, N., et al. (2015). Doxycycline Alters Metabolism and Proliferation of Human Cell Lines. PLoS ONE. Available at: [Link]
-
Jou-Mike, G. M., et al. (2020). Genome-wide effect of tetracycline, doxycycline and 4-epidoxycycline on gene expression in Saccharomyces cerevisiae. Yeast. Available at: [Link]
-
Jutglar, M., et al. (2018). Influence of the solvent system on the stability of doxycycline solutions. ResearchGate. Available at: [Link]
-
Jou-Mike, G. M., et al. (2020). Genome-wide effect of tetracycline, doxycycline and 4-epidoxycycline on gene expression in Saccharomyces cerevisiae. PubMed. Available at: [Link]
-
Jutglar, M., et al. (2018). Influence of the solvent system on the stability of doxycycline solutions. Lirias KU Leuven. Available at: [Link]
Sources
- 1. Buy 4epi-6epi Doxycycline | 97583-08-9 | > 95% [smolecule.com]
- 2. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Genome-wide effect of tetracycline, doxycycline and 4-epidoxycycline on gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-epi-6-Epidoxycycline in Animal Tissues
Abstract
This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-epi-6-epidoxycycline, a significant impurity and epimer of the broad-spectrum antibiotic doxycycline, in various animal tissues including muscle, liver, and kidney.[1][2][3] The protocol herein is designed for researchers, scientists, and drug development professionals engaged in food safety, veterinary pharmacology, and drug metabolism studies. By providing a comprehensive workflow from sample preparation to instrumental analysis, this guide ensures accuracy, precision, and reliability in the determination of this critical analyte, in alignment with international regulatory standards.[4][5][6]
Introduction: The Significance of Quantifying Doxycycline Epimers
Doxycycline is a widely used tetracycline antibiotic in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals.[7] Consequently, residues of doxycycline and its related compounds can be present in edible tissues, posing potential risks to human health, such as allergic reactions and the development of antimicrobial resistance. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established Maximum Residue Limits (MRLs) for tetracyclines in foodstuffs of animal origin.[8][9][10]
A key analytical challenge in monitoring doxycycline residues is its propensity to undergo epimerization at the C4 and C6 positions, particularly under varying pH and temperature conditions, leading to the formation of 4-epidoxycycline and 6-epidoxycycline.[1][3] The compound of interest, this compound, is an impurity that can form during the synthesis or degradation of doxycycline.[2][3] The accurate quantification of these epimers is crucial as they may possess different biological activities and toxicological profiles compared to the parent drug. Therefore, a reliable and validated analytical method that can distinguish and quantify these isomers is essential for a comprehensive risk assessment and to ensure compliance with food safety regulations.[11][12]
This application note describes a robust LC-MS/MS method that provides the necessary selectivity and sensitivity for the simultaneous quantification of doxycycline and its epimers in complex biological matrices like animal tissues.
Materials and Reagents
Chemicals and Standards
-
Doxycycline hyclate (Reference Standard)
-
This compound (Reference Standard)
-
Demeclocycline (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Oxalic acid dihydrate
-
Disodium EDTA
-
Citric acid monohydrate
-
Sodium phosphate dibasic
-
Trichloroacetic acid (TCA)
-
Ammonium hydroxide
-
Hexane (for fatty tissues)
Solutions and Buffers
-
Na2EDTA-McIlvaine Buffer (pH 4.0): Prepare by mixing a solution of 0.1 M citric acid and 0.2 M disodium phosphate. Adjust the pH to 4.0 ± 0.05. Add disodium EDTA to a final concentration of 0.1 M.[8][13][14]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Reconstitution Solution: 30:70 (v/v) Methanol:Water containing 0.01 M oxalic acid.[7]
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of doxycycline, this compound, and demeclocycline in methanol. Store at -20°C in amber vials.[13]
-
Working Standard Solutions: Prepare fresh daily by serial dilution of the stock solutions in the reconstitution solution.[8]
Equipment
-
High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge (refrigerated)
-
Solid-Phase Extraction (SPE) vacuum manifold
-
SPE cartridges (e.g., Oasis HLB, 200 mg, 6 cc)
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Syringe filters (0.2 µm PTFE)
Experimental Protocols
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up
The objective of the sample preparation is to efficiently extract the analytes from the complex tissue matrix while removing interfering substances that could cause matrix effects in the LC-MS/MS analysis.[15] This protocol employs a combination of protein precipitation and solid-phase extraction for a clean final extract.
Step-by-Step Protocol:
-
Tissue Homogenization: Weigh 5.0 g (± 0.1 g) of thawed, minced tissue (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.[7]
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard (demeclocycline) working solution.
-
Extraction: Add 20 mL of Na2EDTA-McIlvaine buffer (pH 4.0) to the tube. Homogenize the mixture for 2 minutes at high speed.[7][8] The acidic buffer helps to release the tetracyclines which are often bound to tissue proteins and calcium ions.
-
Defatting (for fatty tissues): For tissues with high-fat content, add 5 mL of hexane and vortex for 3 minutes. Centrifuge at 4000 rpm for 5 minutes and discard the upper hexane layer.[7]
-
Protein Precipitation: Add 2 mL of 20% Trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Vortex vigorously for 1 minute.[7][13]
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.[7][8]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[7]
-
Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[7]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences. Dry the cartridge under vacuum for 5 minutes.[7]
-
Elution: Elute the analytes with 10 mL of 0.01 M methanolic oxalic acid into a clean collection tube.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in 1 mL of the reconstitution solution (30:70 methanol/water with 0.01 M oxalic acid).[7]
-
Filtration: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter before injection into the LC-MS/MS system.[7]
Workflow Diagram
Caption: Workflow for the extraction and clean-up of this compound from animal tissues.
LC-MS/MS Instrumental Analysis
The chromatographic separation is critical for resolving this compound from its parent compound and other isomers.[11][12][16] Tandem mass spectrometry provides the high selectivity and sensitivity required for quantification at trace levels.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be optimized for specific instrument |
| Doxycycline | e.g., 445.2 > 428.1 (Quantifier), 445.2 > 294.1 (Qualifier) |
| This compound | e.g., 445.2 > 428.1 (Quantifier), 445.2 > 294.1 (Qualifier) |
| Demeclocycline (IS) | e.g., 465.1 > 430.1 |
Note: MRM transitions should be empirically determined by infusing standard solutions of each analyte into the mass spectrometer.
Method Validation and Performance
The analytical method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Commission Decision 2002/657/EC.[4][5][6][17][18]
Performance Characteristics
The following table summarizes the typical performance characteristics of this method.
| Parameter | Result |
| Linearity (r²) | > 0.99 for all analytes in matrix-matched calibration curves[11][19] |
| Limit of Detection (LOD) | < 5 µg/kg |
| Limit of Quantification (LOQ) | < 10 µg/kg |
| Accuracy (Recovery) | 85-110% at three spiking levels (low, medium, high)[16][20][21] |
| Precision (RSD%) | < 15% for both intra-day and inter-day precision[11] |
| Matrix Effect | Compensated by the use of an internal standard[15] |
| Stability | Analytes stable in tissue at -20°C for at least 3 months and in processed samples for 24 hours at 4°C[12] |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and accurate tool for the quantification of this compound in various animal tissues. The comprehensive sample preparation protocol, incorporating protein precipitation and solid-phase extraction, effectively minimizes matrix interference, ensuring high recovery and reproducibility. This validated method is fit for purpose in routine monitoring programs for veterinary drug residues in the food supply chain and is a valuable tool for pharmacokinetic and drug metabolism studies in the field of veterinary science.
References
-
Ryan, J. J., & Dupont, J. A. (1974). Chemical Analysis of Tetracycline Residues in Animal Tissues. Journal of the AOAC INTERNATIONAL, 57(4), 828–831. [Link]
-
Abbasi, M. M., et al. (2011). Solid-Phase Extraction and Simultaneous Determination of Tetracycline Residues in Edible Cattle Tissues Using an HPLC-FL Method. Iranian Journal of Pharmaceutical Research, 10(3), 569–575. [Link]
-
ResearchGate. (n.d.). Determination of Tetracycline Using Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction Based on Solidification of Floating Organic Droplet Followed by HPLC-UV System. Request PDF. [Link]
-
Dugassa, S., et al. (2022). Determination of Tetracycline Residues in Kidney and Muscle of Beef Cattle Slaughtered in Dire Dawa and Harar Municipal Abattoirs, Eastern Ethiopia. Veterinary Medicine: Research and Reports, 13, 133–141. [Link]
-
Serrano, J. M., et al. (2005). Determination of Tetracycline Antibiotic Residues in Edible Swine Tissues by Liquid Chromatography with Spectrofluorometric Detection and Confirmation by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 53(11), 4375–4381. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ResearchGate. (n.d.). Determination of Doxycycline, 4-epidoxycycline, and 6-epidoxycycline in Aquatic Animal Muscle Tissue by an Optimized Extraction Protocol and Ultra-performance Performance Liquid Chromatography with Ultraviolet Detection. Request PDF. [Link]
-
Panebianco, A., et al. (2019). Tetracycline Residues in Bovine Muscle and Liver Samples from Sicily (Southern Italy) by LC-MS/MS Method: A Six-Year Study. International Journal of Environmental Research and Public Health, 16(4), 599. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
EMA. (2005). Guideline on injection site residues. European Medicines Agency. [Link]
-
FDA. (2013). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
- Unknown. (n.d.). HPLC-Determination-of-Tetracyclines-in-Tissue-RTETPRS-049-Rev-6.pdf.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Aliu, M. A., et al. (2023). Dispersive liquid-liquid microextraction/HPLC techniques for determination of oxytetracycline and doxycycline residues in beef samples: method developments and statistical analysis. African Scientific Reports, 2(1). [Link]
-
EMA. (n.d.). Safety and residues: pharmaceuticals. European Medicines Agency. [Link]
-
EMA. (2010). VICH topic GL49: Studies to evaluate the metabolism and residues kinetics of veterinary drugs in human food-producing. European Medicines Agency. [Link]
-
EMA. (n.d.). Safety and residues guidelines. European Medicines Agency. [Link]
-
Xu, R., et al. (2017). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 9(1), 1–5. [Link]
- Unknown. (n.d.).
-
Cherlet, M., et al. (2003). Quantitative analysis of oxytetracycline and its 4-epimer in calf tissues by high-performance liquid chromatography combined with positive electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 38(6), 613–622. [Link]
- Kowalski, P., et al. (2010). Liquid chromatography – tandem mass spectrometry method for the determination of ten tetracycline residues in muscle samples. Bulletin of the Veterinary Institute in Pulawy, 54(3), 399-405.
-
EMA. (2021). EMA Guideline on Safety and Residue Data for Limited Market Veterinary Medicinal Products. Policy Commons. [Link]
-
de Oliveira, A. C. P., et al. (2017). Determination of Oxytetracycline and 4-Epi-Oxytetracycline Residues in Feathers and Edible Tissues of Broiler Chickens Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. Journal of Food Protection, 80(4), 619–625. [Link]
-
Al-Qaim, F. F., et al. (2022). Application of salting-out assisted liquid-liquid extraction for the determination of oxytetracycline, tetracycline, tilmicosin, and tylosin in cow milk by liquid chromatography with photodiode array detection. Heliyon, 8(10), e11100. [Link]
-
De Wasch, K., et al. (2000). Residue study of doxycycline and 4-epidoxycycline in pigs medicated via drinking water. The Analyst, 125(10), 1747–1750. [Link]
-
De Ruyck, H., et al. (1999). Liquid chromatographic separation of doxycycline and 4-epidoxycycline in a tissue depletion study of doxycycline in turkeys. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 807–815. [Link]
-
ResearchGate. (n.d.). Matrix calibration curves of the analysed tetracyclines. ResearchGate. [Link]
-
Roca, M., et al. (2015). Analysis of Tetracyclines in Medicated Feed for Food Animal Production by HPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2015, 782538. [Link]
-
ResearchGate. (n.d.). Determination of tetracyclines in multi-specie animal tissues by pressurized liquid extraction and liquid chromatography–tandem mass spectrometry. Request PDF. [Link]
-
Abdel-Rehim, M. (2010). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 2(9), 1607–1623. [Link]
-
ResearchGate. (n.d.). Structures of (A) tetracycline, (B) 4-epitetracycline, (C)... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solid-Phase Extraction and Simultaneous Determination of Tetracycline Residues in Edible Cattle Tissues Using an HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Safety and residues: pharmaceuticals | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Quantitative analysis of oxytetracycline and its 4-epimer in calf tissues by high-performance liquid chromatography combined with positive electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatographic separation of doxycycline and 4-epidoxycycline in a tissue depletion study of doxycycline in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. new.zodml.org [new.zodml.org]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of Tetracyclines in Medicated Feed for Food Animal Production by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: The Role of 4-epi-6-Epidoxycycline in Forced Degradation Studies of Doxycycline
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-epi-6-epidoxycycline in the forced degradation studies of doxycycline. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] For doxycycline, a broad-spectrum tetracycline antibiotic, epimerization is a primary degradation pathway, leading to the formation of impurities such as 4-epidoxycycline, 6-epidoxycycline, and this compound (Doxycycline EP Impurity D).[3][4][5] Understanding the formation kinetics and accurately quantifying these epimers is paramount for ensuring the safety, efficacy, and quality of the final drug product. This document outlines the scientific rationale, detailed experimental protocols for stress testing, and robust analytical methodologies for separating and quantifying doxycycline and its critical epimeric impurities.
Introduction: The Imperative of Forced Degradation
Forced degradation studies are designed to intentionally degrade a drug substance by exposing it to stress conditions more severe than those in accelerated stability studies.[6] The primary objectives, as outlined in ICH guideline Q1A(R2), are threefold:
-
Elucidate Degradation Pathways: To identify the likely degradation products of the active pharmaceutical ingredient (API) and understand the chemical reactions involved.[1]
-
Establish Intrinsic Stability: To reveal the inherent susceptibility of the API to various stressors like acid, base, light, heat, and oxidation.[7][8]
-
Develop Stability-Indicating Methods: To demonstrate the specificity of analytical methods used in stability studies, ensuring they can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[1][7]
For tetracycline antibiotics like doxycycline, the molecular structure is susceptible to epimerization at positions C-4 and C-6 under stress conditions, particularly in acidic environments or upon heating.[8][9] This leads to the formation of stereoisomers, or epimers, which may have reduced or no antibiotic activity and could potentially be toxic.[10] Among these, this compound is a significant degradation product that regulatory bodies monitor.[3] Therefore, a robust forced degradation study for doxycycline must be capable of generating, separating, and quantifying this and other related epimers.
Doxycycline Degradation: The Chemistry of Epimerization
Doxycycline's stability is intrinsically linked to the stereochemistry at its C-4 and C-6 positions. Epimerization is a chemical process where only one of several chiral centers in a molecule is inverted to its opposite configuration.
-
4-Epimerization: The dimethylamino group at the C-4 position is susceptible to inversion, particularly in acidic solutions, leading to the formation of 4-epidoxycycline. This process is reversible.[9][11]
-
6-Epimerization: The methyl group at the C-6 position can also undergo epimerization, resulting in 6-epidoxycycline.[4][8][12]
-
Combined Epimerization: The formation of This compound (CAS No: 97583-08-9) represents a di-epimer of the parent drug.[3][5][13]
These epimers, along with other degradants like metacycline, must be effectively resolved from the parent doxycycline peak in a chromatogram to validate an analytical method as "stability-indicating."[8][11][14]
Caption: Doxycycline degradation pathways under stress conditions.
Protocol: Forced Degradation of Doxycycline
The objective is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[1][15] This level is sufficient to produce and detect major degradation products without being so excessive that it leads to secondary degradation, complicating the impurity profile.
Materials and Reagents
-
Doxycycline Hyclate Reference Standard
-
This compound Reference Standard (if available)
-
Hydrochloric Acid (HCl), 1M and 0.1M
-
Sodium Hydroxide (NaOH), 1M and 0.1M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Reagent-grade acids and bases for pH adjustment
-
Class A volumetric flasks and pipettes
Stock Solution Preparation
Prepare a stock solution of doxycycline hyclate at a concentration of approximately 1 mg/mL in a suitable solvent, such as methanol or a mixture of mobile phase solvents.[15]
Stress Conditions
The following table summarizes the recommended stress conditions for doxycycline. Each stressed sample should be compared against an unstressed control solution stored under normal conditions.
| Stress Condition | Protocol | Rationale & Causality |
| Acid Hydrolysis | Mix 5 mL of stock solution with 5 mL of 0.1M HCl. Heat at 60-80°C for 2-8 hours.[9][16] After cooling, neutralize with an appropriate volume of 0.1M NaOH. Dilute to a final concentration of ~100 µg/mL with mobile phase. | Simulates acidic environments (e.g., gastric fluid) and promotes epimerization at the C4 position.[9] Heating accelerates the degradation to achieve the target within a reasonable timeframe. |
| Base Hydrolysis | Mix 5 mL of stock solution with 5 mL of 0.1M NaOH. Keep at room temperature for 1-4 hours. Neutralize with 0.1M HCl and dilute to ~100 µg/mL. | Doxycycline is highly susceptible to basic degradation.[6][17] Heating is often unnecessary as significant degradation occurs at ambient temperature. This condition tests for lability to alkaline environments. |
| Oxidative Degradation | Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[6][18] Dilute to ~100 µg/mL. | Tests the drug's susceptibility to oxidation, which can occur in the presence of peroxides in excipients or through interaction with atmospheric oxygen. |
| Thermal Degradation | Store the solid drug substance in a hot air oven at 70°C for up to 90 days.[8] Periodically withdraw samples, prepare a solution of ~100 µg/mL, and analyze. Alternatively, heat the stock solution at 80°C for 30 minutes.[9] | Evaluates the stability of the drug substance at elevated temperatures, which is critical for determining storage conditions and shelf life. Heat is a known driver for the formation of 6-epidoxycycline and metacycline.[8] |
| Photolytic Degradation | Expose the solid drug substance or the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).[15] | Assesses the impact of light exposure during manufacturing, packaging, and storage. Tetracyclines are known to be light-sensitive.[10] |
Analytical Methodology: Stability-Indicating HPLC
A robust, stability-indicating HPLC method is essential to separate doxycycline from its degradation products, especially its closely related epimers. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[19][20]
Caption: General workflow for forced degradation and HPLC analysis.
Comparative HPLC Methods
Several HPLC methods have been successfully employed to separate doxycycline and its epimers. The choice of method depends on available instrumentation and desired resolution.
| Parameter | Method 1 (C8 Column)[14][19][21] | Method 2 (Cholesterol Column)[9] |
| Column | Phenomenex Luna 5 µm C8, 250 x 4.6 mm | Cogent UDC-Cholesterol, 4 µm, 4.6 x 75 mm |
| Mobile Phase | Acetonitrile:Water:Perchloric Acid (26:74:0.25), pH adjusted to 2.5 with 5M NaOH | A: DI Water / 0.1% TFAB: Acetonitrile / 0.1% TFA |
| Elution Mode | Isocratic | Gradient (5% B to 30% B over 12 min) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 350 nm | UV at 350 nm |
| Key Advantage | Simple isocratic method, proven to meet European Pharmacopoeia requirements for resolution. | Provides excellent separation based on shape selectivity, which is ideal for resolving structurally similar epimers. |
Detailed Protocol for HPLC Method 1
This protocol is based on a widely cited and validated isocratic method.
-
System Preparation: Set up the HPLC system with the specified column and mobile phase. Equilibrate the system by running the mobile phase until a stable baseline is achieved.
-
Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 260 mL of acetonitrile, 740 mL of HPLC-grade water, and 2.5 mL of perchloric acid. Adjust the final pH to 2.5 using 5M NaOH. Filter and degas the solution before use.
-
Causality: The acidic pH (2.5) ensures that the doxycycline molecule is protonated, leading to consistent retention behavior and sharp peaks on the C8 reversed-phase column.
-
-
Sample Injection: Inject 20 µL of the prepared stressed samples, the unstressed control, and a blank (mobile phase).
-
Chromatogram Acquisition: Run the chromatogram for a sufficient time to allow all peaks, including degradants, to elute. The UV detector should be set to 350 nm, which is near the absorbance maximum for doxycycline and its related substances.
-
Data Analysis:
-
Identify the peaks corresponding to doxycycline and its impurities (4-epidoxycycline, 6-epidoxycycline, this compound, metacycline) by comparing their retention times with reference standards, if available, or by their elution order as reported in the literature.
-
Calculate the percentage degradation of doxycycline in each stressed sample using the following formula: % Degradation = [(Area_Control - Area_Stressed) / Area_Control] x 100
-
Calculate the percentage of each impurity formed relative to the initial amount of doxycycline.
-
Evaluate the peak purity of the doxycycline peak in the stressed samples to ensure no co-elution is occurring. This confirms the stability-indicating nature of the method.
-
Conclusion
Forced degradation studies are an indispensable tool in pharmaceutical development. For doxycycline, these studies must focus on its propensity to form epimeric impurities like this compound. By systematically applying stress conditions and employing a validated, high-resolution stability-indicating HPLC method, researchers can effectively identify degradation pathways, understand the intrinsic stability of the molecule, and ensure the development of a safe and effective drug product. The protocols and analytical methods detailed in this note provide a robust framework for conducting these critical studies in compliance with global regulatory expectations.
References
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- BenchChem. (n.d.). The Degradation Pathway of Doxycycline: A Comparative Analysis of 2-Acetyl-2-decarbamoyldoxycycline Formation.
- Alsante, K. M., et al. (n.d.). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs.
- Skúlason, S., Ingólfsson, E., & Kristmundsdóttir, T. (2003). Development of a simple HPLC method for separation of doxycycline and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 667-72.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Separation of Doxycycline and its Epimer, 4-Epidoxycycline.
- A Lims Blog. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Journal of Liquid Chromatography & Related Technologies. (n.d.). Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC.
- ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update.
- MicroSolv Technology Corporation. (n.d.). Doxycycline Analyzed with HPLC - AppNote.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry.
- ResearchGate. (2025). Development of a simple HPLC method for separation of doxycycline and its degradation products | Request PDF.
- Axios Research. (n.d.). Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9.
- Daicel Pharma Standards. (n.d.). Doxycycline Impurities Manufacturers & Suppliers.
- ChemicalBook. (2025). 4-Epi-6-epi Doxycycline | 97583-08-9.
- Agilent Technologies. (n.d.). Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry.
- SynZeal. (n.d.). Doxycycline EP Impurity A | 3219-99-6.
- Biomedical Chromatography. (n.d.). A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites.
- LGC Standards. (n.d.). Doxycycline EP Impurity D (this compound) - Product Page.
- ResearchGate. (2015). Degradation study of six different brands of doxycycline using uv spectrophotometer.
- ResearchGate. (n.d.). Forced degradation study peak areas: 1) Pure doxycycline hyclate standard.
- ResearchGate. (n.d.). Structures of (A) tetracycline, (B) 4-epitetracycline, (C)... | Download Scientific Diagram.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research [axios-research.com]
- 4. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. wjbphs.com [wjbphs.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Doxycycline Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Doxycycline EP Impurity A | 3219-99-6 | SynZeal [synzeal.com]
- 13. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]
- 14. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Simultaneous Determination of Doxycycline and Its Epimers in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of doxycycline and its primary inactive epimer, 4-epidoxycycline, in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a C18 reversed-phase column for chromatographic separation. The analytes are detected using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method has been fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3][4][5][6] This application note provides a comprehensive protocol suitable for therapeutic drug monitoring, pharmacokinetic studies, and quality control of doxycycline formulations.
Introduction: The Significance of Epimer Separation
Doxycycline is a widely prescribed broad-spectrum tetracycline antibiotic used to treat a variety of bacterial infections.[7][8] During manufacturing, storage, or in certain physiological conditions, doxycycline can undergo epimerization at the C4 position to form 4-epidoxycycline.[9] This epimer exhibits significantly reduced antibacterial activity. Therefore, to ensure the therapeutic efficacy and safety of doxycycline, it is crucial to employ an analytical method that can selectively and accurately quantify both doxycycline and its 4-epimer.[9][10] This application note addresses this need by providing a detailed, validated LC-MS/MS method that is both rapid and reliable for the simultaneous determination of these two compounds in a biological matrix.
Chemical Structures and Interconversion
Doxycycline and 4-epidoxycycline are diastereomers with the same molecular weight and chemical formula (C₂₂H₂₄N₂O₈).[7] The structural difference lies in the stereochemistry at the C4 position of the naphthalene carboxamide core. This subtle difference can be challenging for some analytical techniques to resolve.
Figure 1: Reversible epimerization of doxycycline.
Experimental Workflow
The overall analytical workflow is designed for efficiency and high-throughput analysis, starting from sample collection to final data acquisition and processing.
Figure 2: Overall experimental workflow.
Materials and Methods
Reagents and Materials
-
Doxycycline Hyclate (Reference Standard)
-
4-Epidoxycycline (Reference Standard)
-
Demeclocycline (Internal Standard, IS)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Blank, K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of doxycycline, 4-epidoxycycline, and demeclocycline in methanol.
-
Working Standard Solutions: Prepare serial dilutions of doxycycline and 4-epidoxycycline in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the demeclocycline stock solution in methanol.
Sample Preparation Protocol
-
Pipette 50 µL of human plasma (blank, standard, or sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL demeclocycline) and vortex briefly.
-
Add 150 µL of methanol to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Doxycycline | 445.2 | 428.1 | 15 |
| 4-Epidoxycycline | 445.2 | 428.1 | 15 |
| Demeclocycline (IS) | 464.7 | 448.1 | 18 |
Rationale for MRM Transitions: The precursor ion for both doxycycline and its epimer corresponds to the [M+H]⁺ adduct. The selected product ion results from the characteristic loss of an ammonia group.[10] Since both compounds are isomers, they share the same MRM transition; their quantification relies on chromatographic separation.[9][11] Demeclocycline was chosen as the internal standard due to its structural similarity and comparable extraction and ionization behavior.[7]
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6][12][13][14]
Linearity and Range
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The method was found to be linear over the concentration range of 5-5000 ng/mL for both doxycycline and 4-epidoxycycline. A weighting factor of 1/x² was applied.
Table 4: Linearity and Range Summary
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Doxycycline | 5 - 5000 | > 0.995 |
| 4-Epidoxycycline | 5 - 5000 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 5: Accuracy and Precision Data
| Analyte | QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Doxycycline | LLOQ | 5 | < 10% | ± 15% | < 12% | ± 18% |
| LQC | 15 | < 8% | ± 10% | < 10% | ± 12% | |
| MQC | 500 | < 6% | ± 8% | < 8% | ± 10% | |
| HQC | 4000 | < 5% | ± 7% | < 7% | ± 9% | |
| 4-Epidoxycycline | LLOQ | 5 | < 11% | ± 16% | < 13% | ± 19% |
| LQC | 15 | < 9% | ± 11% | < 11% | ± 13% | |
| MQC | 500 | < 7% | ± 9% | < 9% | ± 11% | |
| HQC | 4000 | < 6% | ± 8% | < 8% | ± 10% |
Acceptance Criteria: Precision (%RSD) should be ≤15% (≤20% for LLOQ) and accuracy (%Bias) should be within ±15% (±20% for LLOQ).[1][12][13]
Selectivity and Matrix Effect
Selectivity was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of the analytes and the internal standard. The matrix effect was evaluated and found to be within acceptable limits, indicating minimal ion suppression or enhancement.
Stability
The stability of doxycycline and 4-epidoxycycline was evaluated under various conditions to ensure the integrity of the samples during handling and storage.
Table 6: Stability Summary
| Stability Condition | Duration | Result |
| Freeze-Thaw Stability | 3 cycles | Stable (%Bias within ±15%) |
| Short-Term (Bench-Top) Stability | 6 hours | Stable (%Bias within ±15%) |
| Long-Term Stability | 30 days at -80°C | Stable (%Bias within ±15%) |
| Post-Preparative Stability | 24 hours in autosampler | Stable (%Bias within ±15%) |
Conclusion
This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the simultaneous determination of doxycycline and its epimer, 4-epidoxycycline, in human plasma. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The comprehensive validation demonstrates that the method is reliable and adheres to international regulatory standards, making it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of doxycycline.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Croubels, S., Vermeersch, H., De Backer, P., Santos, M. D. F., Remon, J. P., & Van Peteghem, C. (1998). Liquid chromatographic separation of doxycycline and 4-epidoxycycline in a tissue depletion study of doxycycline in turkeys. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 145-152. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Egas Moniz School of Health and Science. (n.d.). Liquid chromatographic separation of doxycycline and 4-epidoxycycline in a tissue depletion study of doxycycline in turkeys. [Link]
-
National Center for Biotechnology Information. (n.d.). A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
BioMed Central. (n.d.). Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. [Link]
-
PubMed. (n.d.). Development of a simple HPLC method for separation of doxycycline and its degradation products. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
ResearchGate. (n.d.). Analytical procedure for the determination of doxycycline residues in animal tissues by liquid chromatography. [Link]
-
ResearchGate. (n.d.). Simple and reliable method of doxycycline determination in human plasma and biological tissues. [Link]
-
PubMed. (2023). Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. [Link]
-
Journal of Positive School Psychology. (n.d.). Measurement Of Doxycycline Plasma Concentrations By Calibration Curve Method With Aid Of Hplc-Esi-Ms/Ms. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. Bioanalytical method validation emea | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalppw.com [journalppw.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic separation of doxycycline and 4-epidoxycycline in a tissue depletion study of doxycycline in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. bioanalysisforum.jp [bioanalysisforum.jp]
- 14. e-b-f.eu [e-b-f.eu]
Troubleshooting & Optimization
Stability of 4-epi-6-Epidoxycycline in aqueous solutions at different pH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of doxycycline and its related epimers, such as 4-epi-6-epidoxycycline, in aqueous solutions. Understanding the chemical behavior of doxycycline under various pH conditions is critical for ensuring experimental accuracy, drug potency, and safety.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your stability studies and provides actionable solutions based on established scientific principles.
Q1: My freshly prepared doxycycline standard solution is already showing two or more peaks on my HPLC chromatogram. Is my standard impure?
A: While the purity of the initial standard is a factor, it is more likely that you are observing on-the-fly epimerization in your dissolution solvent. Doxycycline is known to exist in equilibrium with its epimers, primarily 4-epidoxycycline, in solution. This process is highly dependent on the pH of the solvent.
-
Causality: Epimerization is a chemical reaction where the stereochemistry at a specific carbon atom is inverted. For doxycycline, this occurs at the C4 and C6 positions, particularly in acidic solutions (pH range of approximately 2 to 6).[1][2] If you dissolve your standard in an unbuffered or acidic medium, the equilibrium between doxycycline and its epimers can be established relatively quickly, leading to the appearance of multiple peaks.
-
Solution Protocol:
-
Solvent Selection: Prepare your standards and samples in the initial mobile phase of your HPLC method, especially if it is pH-controlled and optimized for stability.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the time for equilibrium to establish.
-
Temperature Control: Keep your standard and sample solutions cool (e.g., in an autosampler set to 4°C) to slow down the rate of epimerization.[3]
-
Reference Standards: Use a certified reference standard for 4-epidoxycycline to confirm the identity of the secondary peak.
-
Q2: During my stability study at pH 3.5, the concentration of my main doxycycline peak is decreasing, while a new peak is growing. How can I be sure this is an epimer and not another degradant?
A: The conditions you describe (acidic pH) are highly conducive to the formation of 4-epidoxycycline.[1] While other degradation products can form under stress conditions like heat and light, pH-mediated epimerization is the most common pathway in aqueous solutions.
-
Causality: The acidic environment catalyzes the reversible epimerization at the C4 position. The new, growing peak is almost certainly 4-epidoxycycline, which is less therapeutically active and is considered an impurity that must be controlled.[4]
-
Identification Workflow:
-
Co-injection: Spike your degraded sample with a known 4-epidoxycycline reference standard. If the peak of interest increases in area without altering its shape or retention time, you have confirmed its identity.
-
Mass Spectrometry (MS): If available, LC-MS analysis is a powerful tool for confirmation. Doxycycline and 4-epidoxycycline are isomers and will have the same mass-to-charge ratio (m/z). However, their fragmentation patterns upon collision-induced dissociation (CID) can be used to differentiate them.[5]
-
Use a Validated Method: Employ an HPLC method specifically designed to separate doxycycline from its epimers. The European Pharmacopoeia mandates a resolution of at least 1.5 between the two peaks.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the stability and handling of doxycycline in aqueous solutions.
Q1: What exactly is this compound and why is it a concern?
A: this compound is a stereoisomer of doxycycline, meaning it has the same chemical formula and connectivity of atoms but a different three-dimensional arrangement.[6][7] It is formed through epimerization at both the C4 and C6 positions of the doxycycline molecule. Like other epimers, it is considered an impurity in doxycycline drug products. The primary concerns are:
-
Reduced Potency: Epimers of tetracyclines generally exhibit very low antibiotic activity.[3] Their formation leads to a direct reduction in the efficacy of the drug.
-
Potential Toxicity: Some degradation products of tetracyclines can be toxic.[3] Therefore, regulatory bodies like the European Pharmacopoeia and USP set strict limits on the allowable levels of these impurities.[4]
Q2: What is the optimal pH for the stability of doxycycline in an aqueous solution?
A: There is no single "optimal" pH, as stability is a balance between preventing different degradation pathways.
-
Epimerization: This process is accelerated in acidic conditions, particularly around pH 2-6.[1][2]
-
Other Degradation: In weakly alkaline solutions (e.g., pH 8.6), other forms of chemical degradation can occur.[8]
-
General Guidance: Studies have shown that acidifying water can improve the overall stability of doxycycline for certain applications, such as in drinking water for animal studies, by preventing microbial growth and other forms of degradation.[9] However, for analytical purposes and formulation, the pH must be carefully controlled. For lyophilized injectable formulations, a very low pH (e.g., 1.74) may be used to ensure stability during processing and storage before reconstitution.[10] For routine solution storage, a slightly acidic pH, outside the peak epimerization range, is often a practical compromise, but stability will still be limited.
Q3: How do temperature and light affect doxycycline stability?
A: Both temperature and light are critical factors that accelerate degradation.
-
Temperature: Elevated temperatures significantly increase the rate of both epimerization and other degradation reactions.[3] Forced degradation studies are often performed at high temperatures (e.g., 40°C to 70°C) to predict long-term stability.[1][3]
-
Light: Doxycycline is photosensitive. Exposure to light, especially UV, can cause degradation.[11] For this reason, it is recommended to store doxycycline solutions in light-resistant containers (e.g., amber vials or tinted bottles).[9][12]
Data Summary: pH and Doxycycline Stability
The following table summarizes the general relationship between pH and the stability of doxycycline in aqueous solutions, highlighting the formation of key epimers.
| pH Range | Primary Stability Concern | Key Degradation Products | General Recommendations |
| < 2.0 | Potential for acid-catalyzed degradation | Varies; may include anhydro forms | Used for lyophilization to enhance solid-state stability.[10] |
| 2.0 - 6.0 | Epimerization | 4-epidoxycycline , 6-epidoxycycline | This is the range of maximum epimerization. Avoid prolonged storage. Crucial for HPLC mobile phase control.[1][2][3] |
| 6.0 - 7.5 | Reduced epimerization, but other degradation pathways possible | 4-epidoxycycline (slower formation) | Represents a compromise for short-term stability. Buffering is essential. |
| > 7.5 | Base-catalyzed degradation | Various oxidative and cleavage products | Generally avoided; degradation can be rapid in alkaline conditions.[8] |
Visualized Workflows and Relationships
Diagrams can clarify complex experimental processes and chemical relationships.
Caption: Workflow for a pH-dependent stability study of doxycycline.
Caption: Relationship between Doxycycline and its major degradants.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Doxycycline and 4-Epidoxycycline
This protocol is a representative method based on common practices for separating doxycycline from its primary epimer.[4][13]
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.[14]
-
Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm) or Phenomenex Luna C8 (250 x 4.6 mm, 5 µm).[4][13]
2. Reagents and Mobile Phase:
-
Mobile Phase A: Prepare a buffer of 25 mM potassium phosphate and 2 mM EDTA. Adjust to pH 8.5 with potassium hydroxide.[13] (Alternative acidic pH method: Acetonitrile:Water:Perchloric Acid (26:74:0.25), adjusted to pH 2.5).[4]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Sample Diluent: The initial mobile phase composition.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.7 mL/min.
-
Column Temperature: 55°C (for the pH 8.5 method) or 27°C (for the pH 2.5 method).[3][13]
-
Injection Volume: 20-25 µL.
-
Gradient Program: A gradient may be required to resolve all impurities. A typical program might start with a low percentage of Mobile Phase B, ramping up to elute doxycycline, and then re-equilibrating.
4. Sample Preparation:
-
Accurately weigh and dissolve the doxycycline sample in the diluent to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Prepare a solution containing both doxycycline and 4-epidoxycycline.
-
The resolution between the two peaks must be ≥ 1.5.
References
-
A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites. National Library of Medicine. Available at: [Link]
-
Doxycycline Analyzed with HPLC - AppNote. MicroSolv. Available at: [Link]
-
Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Non-aqueous Titrimetric Assay of Doxycycline Hyclate in Pharmaceutical Preparations. ResearchGate. Available at: [Link]
-
Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems. National Library of Medicine. Available at: [Link]
-
Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy. National Library of Medicine. Available at: [Link]
-
Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. National Library of Medicine. Available at: [Link]
-
Short-Term Stability Study of Doxycycline Tablets by High Performance Liquid Chromatography, Spectro- photometry in the Ultraviolet Region and Turbidimetry. Semantic Scholar. Available at: [Link]
-
Doxycycline concentration over time after storage in a compounded veterinary preparation. American Veterinary Medical Association. Available at: [Link]
-
STABILITY OF DOXYCYCLINE | Download Table. ResearchGate. Available at: [Link]
-
Determination of doxycycline in pharmaceuticals based on its degradation by Cu(II)/H 2 O 2 reagent in aqueous solution. ResearchGate. Available at: [Link]
-
Doxycycline EP Impurity D (4-epi-6-epi Doxycycline). Axios Research. Available at: [Link]
-
Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Using the Agilent 1200 In. Agilent. Available at: [Link]
-
Optimization of lyophilization cycle for the formulation and stability assessment of Doxycycline Hyclate. ResearchGate. Available at: [Link]
-
Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. SciSpace. Available at: [Link]
-
A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms. National Library of Medicine. Available at: [Link]
-
Liquid chromatographic separation of doxycycline and 4-epidoxycycline in a tissue depletion study of doxycycline in turkeys. National Library of Medicine. Available at: [Link]
Sources
- 1. Doxycycline Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research [axios-research.com]
- 7. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC mobile phase for baseline separation of doxycycline epimers
Technical Support Center: Doxycycline Epimer Analysis
Introduction: The Challenge of Doxycycline Epimer Separation
Doxycycline, a widely used tetracycline antibiotic, presents a common but critical challenge in pharmaceutical quality control: its susceptibility to epimerization. Under conditions of heat or acidic pH, doxycycline can convert into its C4 epimer, 4-epidoxycycline.[1][2] This epimer is a degradation product with significantly reduced antibiotic activity. Consequently, regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia mandate strict limits on its presence in both bulk drug substances and finished products.[3][4]
The structural similarity between doxycycline and 4-epidoxycycline makes their separation by High-Performance Liquid Chromatography (HPLC) a non-trivial task. Achieving baseline resolution requires a carefully optimized mobile phase that can exploit the subtle physicochemical differences between the two molecules. This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to develop, optimize, and troubleshoot HPLC methods for the robust, baseline separation of doxycycline and its epimers.
Frequently Asked Questions (FAQs)
Q1: What exactly are doxycycline epimers and why are they a concern?
A1: Epimers are stereoisomers that differ in configuration at only one stereocenter. In the case of doxycycline, the primary epimer of concern is 4-epidoxycycline, where the dimethylamino group at the C4 position has inverted its stereochemistry. This conversion is a reversible equilibrium that is often catalyzed by acidic conditions.[2] The primary concern is therapeutic efficacy; 4-epidoxycycline has substantially lower antibacterial potency. Its presence above established limits indicates drug degradation and a potential loss of product effectiveness.
Q2: What is the single most critical mobile phase parameter for separating doxycycline from 4-epidoxycycline?
A2: Mobile phase pH is unequivocally the most critical factor. The pKa values of doxycycline are approximately 3.0, 7.9, and 9.1.[5] The mobile phase pH dictates the ionization state of the molecule's functional groups, which directly impacts its retention and interaction with the reversed-phase column. Most successful separations are achieved at a low pH (typically 2.5 - 4.0) to ensure the consistent protonation of the dimethylamino group, leading to stable retention behavior and minimizing peak tailing.[6][7]
Q3: Can I use a high pH mobile phase?
A3: While less common for traditional HPLC, some modern Ultra-Performance Liquid Chromatography (UPLC) methods have successfully employed high pH mobile phases (e.g., pH 8.5 - 8.8).[8][9] At high pH, the molecule is in a different ionic state. These methods almost always incorporate a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the mobile phase.[8][9] Tetracyclines are potent metal chelators; EDTA prevents doxycycline from interacting with trace metal ions in the HPLC system (e.g., in the column hardware or silica), which would otherwise cause severe peak tailing.
Troubleshooting Guide: Common Separation Issues
This section addresses specific experimental problems in a direct question-and-answer format, providing both solutions and the scientific rationale behind them.
Q: My doxycycline and 4-epidoxycycline peaks are co-eluting or have very poor resolution (Rs < 1.5). What should I adjust first?
A: Address pH first, then the organic modifier.
-
Step 1: Verify and Adjust pH. Ensure your mobile phase pH is firmly in the optimal range. If you are at pH 4.0, try reducing it to pH 3.0 or even 2.5. A lower pH increases the ionization of the C4 dimethylamino group, enhancing interaction with the stationary phase and often improving selectivity between the epimers.[10][11]
-
Step 2: Change the Organic Modifier. If pH adjustment is insufficient, changing the organic modifier can significantly alter selectivity.[12][13] If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile, which can be enough to resolve the epimers.[13]
-
Step 3: Consider a Ternary Mixture. For very difficult separations, adding a small amount of a third solvent, like tetrahydrofuran (THF), can provide unique selectivity.[1] THF acts differently as a modifier and can influence the π-π interactions between the aromatic rings of doxycycline and the stationary phase.
Q: I have baseline separation, but the doxycycline peak is tailing badly (Tailing Factor > 2.0). How do I fix this?
A: Peak tailing for doxycycline is typically caused by secondary interactions. Focus on suppressing these interactions.
-
Step 1: Lower the Mobile Phase pH. The primary cause of tailing is often the interaction of the basic dimethylamino group with acidic, un-capped silanol groups on the silica-based column packing. Lowering the pH to ~2.5 ensures the amine is fully protonated and repelled from the residual silanols.
-
Step 2: Add a Chelating Agent. If you are using a higher pH buffer or if your system has known metal contamination, add 1-4 mM EDTA to the mobile phase.[9] This will chelate any metal ions that doxycycline could otherwise interact with, preventing this secondary interaction mechanism.
-
Step 3: Increase Buffer Concentration. A higher buffer concentration (e.g., 25-50 mM) can better mask the residual silanol groups on the stationary phase, reducing tailing.
-
Step 4: Use a Different Column. Consider a column with high-purity silica and advanced end-capping to minimize the number of available silanol groups. Alternatively, a column with a different selectivity, such as a cholesterol-bonded phase, can separate based on shape and reduce the interactions that cause tailing.[2]
Q: My retention times are drifting from one injection to the next. What is the likely cause?
A: Retention time drift is usually due to a lack of system equilibration or changes in the mobile phase.
-
Step 1: Ensure Proper Column Equilibration. The column must be thoroughly equilibrated with the mobile phase before starting the analysis. This is especially true when using ion-pairing reagents or buffers. Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
Step 2: Check Mobile Phase Stability. Doxycycline epimerization is an equilibrium process. If your sample diluent is acidic and samples are left on the autosampler for extended periods, the ratio of doxycycline to 4-epidoxycycline can change over time. Prepare samples fresh and keep the autosampler tray cooled if possible.
-
Step 3: Verify pH Stability. Ensure your mobile phase is well-buffered and that the pH is stable over the course of the analytical run. Premixing the mobile phase components is often more reliable than online mixing for sensitive separations.
Method Development and Optimization Workflow
The process of developing a robust method for doxycycline epimer separation can be visualized as a logical flow of decisions and optimizations.
Caption: A workflow for HPLC method development for doxycycline epimers.
Data Summary: Example Mobile Phase Compositions
The table below summarizes several mobile phase compositions reported in the literature, demonstrating the common themes of low pH and the use of C8 or C18 columns.
| Column Type | Mobile Phase Components | pH | Flow Rate (mL/min) | Detection (nm) | Reference |
| Phenomenex Luna C8 (5 µm) | Acetonitrile : Water : Perchloric Acid (26:74:0.25 v/v/v) | 2.5 | 1.0 | 350 | [7] |
| Waters XBridge BEH C8 (3.5 µm) | A: Phosphate Buffer + EDTA + TEAB: Methanol (Gradient) | 8.5 | 1.7 | 270 | [8] |
| Thermo C8 (5.0 µm) | Acetonitrile : Potassium Dihydrogen Phosphate Buffer (40:60 v/v) | 4.0 | 1.0 | 325 | [6] |
| Altima C18 (5 µm) | Acetonitrile : 0.1% Potassium Dihydrogen Phosphate Buffer (40:60 v/v) | 3.1 | 1.0 | 268 | [14] |
| Waters Acquity BEH C18 (1.7 µm) | Acetonitrile : 75mM Ammonium Acetate + 4mM EDTA (3:97 v/v) | 8.8 | 1.2 | 270 | [9] |
Detailed Experimental Protocol: A Validated Starting Point
This protocol is based on a widely cited method and serves as an excellent, robust starting point for your own method development.[7]
1. Instrumentation and Materials
-
HPLC system with a UV detector.
-
Analytical column: Phenomenex Luna 5 µm C8, 250 x 4.6 mm, or equivalent.
-
Guard column: Phenomenex C8, 4 x 10 mm I.D., or equivalent.
-
HPLC grade Acetonitrile, Water, and Perchloric Acid (HClO₄).
-
5 M Sodium Hydroxide for pH adjustment.
2. Mobile Phase Preparation (pH 2.5)
-
To prepare 1 liter of mobile phase:
-
Measure 740 mL of HPLC grade water into a 1 L volumetric flask or glass bottle.
-
Carefully add 2.5 mL of Perchloric Acid.
-
Add 260 mL of Acetonitrile.
-
Mix thoroughly.
-
Measure the pH and carefully adjust to 2.5 ± 0.05 using 5 M Sodium Hydroxide.
-
Degas the mobile phase using sonication or vacuum filtration.
-
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 350 nm
-
Injection Volume: 20 µL
4. System Suitability
-
Standard Preparation: Prepare a solution of Doxycycline reference standard in the mobile phase.
-
Resolution Solution: To generate the 4-epidoxycycline peak for system suitability, gently heat a solution of doxycycline for about 60 minutes.[4] This will accelerate epimerization.
-
Acceptance Criteria (based on USP):
-
The resolution (Rs) between 4-epidoxycycline and doxycycline must be not less than 1.5 (many pharmacopoeial methods require >3.0).[4]
-
The tailing factor for the doxycycline peak must be not more than 2.0 .[4]
-
The relative standard deviation (RSD) for replicate injections of the standard should be not more than 2.0% .
-
References
-
Title: Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals Source: Journal of Pharmaceutical and Clinical Research URL: [Link]
-
Title: Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC Source: ResearchGate URL: [Link]
-
Title: A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms Source: PubMed URL: [Link]
-
Title: Development of a simple HPLC method for separation of doxycycline and its degradation products Source: PubMed URL: [Link]
-
Title: Doxycycline Analyzed with HPLC - AppNote Source: MicroSolv URL: [Link]
-
Title: RP-HPLC method development and validation of doxycycline in bulk and tablet formulation Source: International Journal of Pharmacy and Analytical Research URL: [Link]
-
Title: Development of a simple HPLC method for separation of doxycycline and its degradation products | Request PDF Source: ResearchGate URL: [Link]
-
Title: Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate Source: RSC Publishing URL: [Link]
-
Title: High performance liquid chromatographic method for determination of doxycycline in human plasma and its application in pharmacokinetic studies | Request PDF Source: ResearchGate URL: [Link]
-
Title: A rapid and reliable determination of doxycycline hyclate by HPLC with UV detection in pharmaceutical samples Source: ResearchGate URL: [Link]
-
Title: Doxycycline - SIELC Technologies Source: SIELC Technologies URL: [Link]
-
Title: Doxycycline Capsules - USP-NF Source: USP-NF URL: [Link]
-
Title: (PDF) Quantification of Doxycycline Hyclate in Tablets by HPLC-UV Method Source: ResearchGate URL: [Link]
-
Title: Doxycycline Hyclate Tablets - USP-NF Source: USP-NF URL: [Link]
-
Title: Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Source: Agilent URL: [Link]
-
Title: Doxycycline Hyclate Source: USP Pharmacopeial Forum URL: [Link]
-
Title: Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography Source: LCGC International URL: [Link]
-
Title: Doxycycline Hyclate Capsules Revision Bulletin Source: USP-NF URL: [Link]
-
Title: Influence of the nature of the organic modifier in the analyte separation. Source: ResearchGate URL: [Link]
-
Title: The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography Source: LCGC International URL: [Link]
-
Title: Quantification of Doxycycline Hyclate in Tablets by HPLC–UV Method Source: Oxford Academic URL: [Link]
-
Title: Influence of repetitive dosing and altered urinary pH on doxycycline excretion in humans Source: PubMed URL: [Link]
-
Title: Investigation of the Effect of pH on the Adsorption–Desorption of Doxycycline in Feed for Small Ruminants Source: PubMed Central URL: [Link]
-
Title: Influence of pH on the adsorption-desorption of doxycycline, enrofloxacin, and sulfamethoxypyridazine in soils with variable surface charge Source: PubMed URL: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Doxycycline Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 7. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Influence of repetitive dosing and altered urinary pH on doxycycline excretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pH on the adsorption-desorption of doxycycline, enrofloxacin, and sulfamethoxypyridazine in soils with variable surface charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijpar.com [ijpar.com]
Technical Support Center: Managing Doxycycline Epimers in Synthesis and Purification
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of doxycycline synthesis and purification. The formation of epimeric impurities, specifically 4-epidoxycycline, 6-epidoxycycline, and the challenging 4-epi-6-epidoxycycline, is a critical hurdle in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you control these impurities effectively.
Section 1: Understanding Doxycycline Epimerization (FAQs)
This section addresses the fundamental questions surrounding the formation of doxycycline's primary epimeric impurities. Understanding the underlying mechanisms is the first step toward controlling them.
Q1: What are 4-epidoxycycline and 6-epidoxycycline, and why are they a concern?
A: 4-epidoxycycline and 6-epidoxycycline are stereoisomers (epimers) of doxycycline, meaning they have a different spatial arrangement at one chiral center (C4 and C6, respectively).[1] These compounds are typically formed as degradation products or synthetic byproducts.[1][2] Their presence is a significant concern because they have little to no antibiotic activity and are considered impurities by regulatory bodies like the European Pharmacopoeia, which sets strict limits on their allowable levels.[3] The formation of these epimers directly impacts the potency and safety profile of the drug.[3]
Q2: What is the primary mechanism for the formation of 4-epidoxycycline?
A: The formation of 4-epidoxycycline is a reversible, acid-catalyzed process.[4][5] The dimethylamino group at the C4 position is susceptible to epimerization, particularly in weakly acidic environments (pH range of 3 to 5).[5] This means that during synthesis workups, purification, or even storage in non-ideal pH conditions, doxycycline can convert into its C4 epimer, reducing the overall yield of the active compound.
Q3: How is 6-epidoxycycline typically generated?
A: 6-epidoxycycline (the β-epimer) is a common byproduct in the industrial synthesis of doxycycline, which often involves the hydrogenolysis of oxytetracycline.[2][6] This reaction involves a stereocenter at C6, and the use of heterogeneous catalysts (like Rh/C or Pd/C) can favor the formation of the undesired 6-epimer alongside the pharmaceutically active α-doxycycline.[2] Controlling the stereoselectivity of this synthetic step is a major challenge.
Q4: I've detected a peak corresponding to this compound. Under what conditions does this double epimer form?
A: The presence of this compound indicates that the molecule has been subjected to multiple or particularly harsh stress conditions. It is identified as a degradation product when doxycycline is exposed to heat.[6] Its formation suggests that conditions were suitable for epimerization at both the C4 position (likely due to pH) and the C6 position (a consequence of thermal stress). Therefore, its detection is a red flag for significant degradation and instability in the sample.[6]
Section 2: Troubleshooting Guide: Synthesis
Controlling epimer formation begins during the synthesis itself. This section provides solutions to common synthetic challenges.
Q: My doxycycline synthesis from oxytetracycline yields high levels of 6-epidoxycycline. How can I improve selectivity for the active α-epimer?
A: High levels of the 6-epimer are a classic stereoselectivity problem in this synthesis. The causality lies in how the substrate orients itself on the surface of the catalyst.
-
Catalyst Choice & Surface Interaction: Heterogeneous catalysts like Pd/C can favor the formation of the β-epimer because the substrate's skeletal structure approaches the catalyst from the side of the methyl substituent.[2] While early methods used heterogeneous catalysts, newer processes have found success with homogeneous catalysis, which can offer greater control.[7]
-
Solvent and Reaction Conditions: The choice of solvent and reaction parameters is critical. While older methods used DMF/water mixtures over long reaction times, modern approaches aim for greener and more efficient conditions.[2]
-
Advanced Methodologies: Consider microwave-assisted synthesis. Studies have shown that combining microwave irradiation with a heterogeneous rhodium catalyst can provide good conversions. More importantly, using an oxytetracycline-cyclodextrin complex as the starting material has been shown to selectively produce α-doxycycline in high yield under mild conditions.[2] The cyclodextrin acts as a chiral selector, influencing the reaction pathway towards the desired stereoisomer.
Q: I'm observing a significant increase in 4-epidoxycycline during my reaction workup and initial purification steps. What is the likely cause?
A: This almost certainly points to a pH control issue. The C4 epimerization is most rapid in a pH window of 3-5.[5]
-
Acidic Workup: If your workup involves quenching with acid or performing extractions under acidic conditions, you are creating a favorable environment for epimerization.
-
Solution: Neutralize your reaction mixture promptly. When performing aqueous extractions, use buffers to maintain a pH outside the critical 3-5 range. A slightly alkaline pH (e.g., pH 8.8) has been shown to be effective for maintaining stability in analytical methods and can be adapted for workup procedures.[6][8]
-
Storage of Intermediates: Do not store crude or partially purified doxycycline solutions in acidic solvents (e.g., acidified methanol or acetonitrile) for extended periods. If storage is necessary, use a neutral or slightly basic solvent system and store at reduced temperatures (2-8 °C).[1]
Section 3: Troubleshooting Guide: Purification & Analysis
Separating structurally similar epimers is a significant analytical and preparative challenge.
Q: My standard reversed-phase C18 HPLC method provides poor or no resolution between doxycycline and its epimers. What are my options?
A: This is a common problem because epimers often have very similar hydrophobicity.[4] A successful separation relies on exploiting subtle differences in their structure and interaction with the stationary phase.
-
Change the Stationary Phase: Standard C18 columns may not be sufficient. Consider columns that offer different selectivity mechanisms:
-
Optimize Mobile Phase pH: pH is a powerful tool. A higher pH (e.g., pH 8.5-8.8) can deprotonate certain functional groups, altering the molecule's polarity and interaction with the stationary phase, thereby improving resolution.[6][9] The use of additives like EDTA is also common to chelate metal ions that can cause peak tailing.[8][9]
-
Increase Column Temperature: Elevating the column temperature (e.g., to 55 °C) can improve peak shape and may enhance resolution between closely eluting compounds.[3][9]
Q: How can I definitively confirm the identity of my impurity peaks?
A: Chromatographic retention time alone is not sufficient for positive identification.
-
Use Certified Reference Standards: The most straightforward method is to run certified reference standards for 4-epidoxycycline and 6-epidoxycycline to confirm retention times under your specific method conditions.[1][10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is the gold standard for structural confirmation. While the epimers have the same mass, their fragmentation patterns under collision-induced dissociation (CID) can be different. For instance, when analyzing sodium adducts, 4-epimers tend to form [M+Na-NH₃-H₂O]⁺ ions, while the parent tetracyclines favor the formation of [M+Na-NH₃]⁺ ions, providing a basis for differentiation.[12]
-
Forced Degradation Studies: Intentionally stressing your pure doxycycline sample (e.g., with heat or acid) will generate the epimers.[6][13] Observing the growth of specific peaks in the stressed sample chromatogram can help tentatively identify them as degradation products.
Section 4: Key Protocols and Methodologies
Here we provide validated, step-by-step methods for the analysis and characterization of doxycycline and its epimers.
Protocol 4.1: Stability-Indicating UPLC Method for Doxycycline and Epimers
This method is adapted from a robust protocol developed for the simultaneous determination of doxycycline and its impurities.[8] It is highly selective and efficient.
-
Instrumentation: UPLC system with UV detector.
-
Column: Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 μm particle size.
-
Column Temperature: 55 °C.
-
Mobile Phase: Isocratic elution with a mixture of [75 mM ammonium acetate and 4 mM EDTA in water, adjusted to pH 8.8] and [acetonitrile] in a 97:3 ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
Expected Outcome: Baseline separation of doxycycline, 4-epidoxycycline, 6-epidoxycycline, and other related impurities in approximately 6 minutes.[3][8]
Protocol 4.2: Forced Degradation Study Workflow
Forced degradation studies are essential for understanding potential degradation pathways and validating the stability-indicating nature of your analytical methods.[14][15]
-
Prepare Stock Solution: Prepare a stock solution of high-purity doxycycline hyclate in a suitable solvent (e.g., methanol or mobile phase).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for a defined period (e.g., 2 hours). Neutralize before injection. Doxycycline is relatively stable under acidic conditions but C4 epimerization can occur.[4][6]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Monitor at intervals (e.g., 30, 60, 90 minutes). Neutralize before injection. Significant degradation is expected under basic conditions.[6][14][16]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for a defined period. Significant degradation is expected.[13][16]
-
Thermal Degradation: Heat a solid sample or a solution of the sample at a high temperature (e.g., 80-100 °C) for an extended period (e.g., 24 hours). This condition is known to generate 4-epidoxycycline and this compound.[6][17]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your stability-indicating HPLC/UPLC method. Compare the chromatograms to identify and quantify the degradation products formed under each condition.
Section 5: Data Summary Tables
Table 1: Comparison of Validated HPLC/UPLC Analytical Methods
| Method | Column | Mobile Phase | Temp. | Detection | Key Feature | Reference |
| HPLC | Phenomenex Luna 5 µm C8 (250 x 4.6 mm) | Acetonitrile:Water:Perchloric Acid (26:74:0.25), pH 2.5 | Ambient | 350 nm | Achieves baseline resolution fulfilling European Pharmacopoeia requirements. | [3] |
| HPLC | Cogent UDC-Cholesterol™, 4μm (4.6 x 75mm) | Gradient of Water/0.1% TFA and Acetonitrile/0.1% TFA | 25 °C | 350 nm | Utilizes shape selectivity to resolve API from both epimers and methacycline. | [4] |
| UPLC | Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) | Isocratic: 75 mM Ammonium Acetate, 4 mM EDTA (pH 8.8) and Acetonitrile (97:3) | 55 °C | 270 nm | Fast, 6-minute baseline separation of doxycycline and its impurities. | [8] |
| HPLC | Waters XBridge BEH C8 (150 × 4.6 mm, 3.5 μm) | Gradient of Phosphate Buffer (pH 8.5 with EDTA) and Methanol | 55 °C | 270 nm | Simultaneous quantification of assay and organic impurities. | [9] |
Table 2: Summary of Doxycycline Stability Under Forced Degradation
| Stress Condition | Observed Degradation | Primary Products Formed | Causality & Notes | References |
| Acidic (0.1 M HCl, heat) | Stable to Moderate | 4-epidoxycycline | Doxycycline is generally stable, but C4 epimerization is acid-catalyzed and accelerated by heat. | [4][6][13] |
| Alkaline (0.1 M NaOH) | High Degradation | Open-loop compounds, other degradants | Doxycycline is highly susceptible to degradation in basic conditions, leading to significant loss of the parent compound. | [6][14][16] |
| Oxidative (3% H₂O₂) | Significant Degradation | Various oxidation products | The tetracycline ring system is susceptible to oxidative degradation. | [13][16] |
| Thermal (Heat) | Moderate to High Degradation | 4-epidoxycycline, 6-epidoxycycline, this compound, Metacycline | Heat accelerates epimerization at both C4 and C6 and can lead to other degradation pathways. | [6][17][18] |
| Photolytic (UV Light) | Low Degradation | Minor degradants | Doxycycline shows relative stability under photolytic stress compared to other conditions. | [6][13][15] |
References
-
Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. World Journal of Biology and Pharmaceutical and Health Sciences. [Link]
-
Degradation study of six different brands of doxycycline using uv spectrophotometer. ResearchGate. [Link]
-
Doxycycline Analyzed with HPLC - AppNote. MicroSolv. [Link]
-
Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. World Journal of Biology and Pharmaceutical and Health Sciences. [Link]
-
A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites. Biomedical Chromatography. [Link]
-
Doxycycline Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water. National Institutes of Health (NIH). [Link]
-
Forced degradation study peak areas: 1) Pure doxycycline hyclate standard. ResearchGate. [Link]
-
Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug. RSC Publishing. [Link]
-
A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms. PubMed. [Link]
-
Doxycycline Impurities and Related Compound. Veeprho. [Link]
-
Doxycycline Impurities | 564-25-0 Certified Reference Substance. Alfa Omega Pharma. [Link]
-
Structure Identification of Related Substances in Doxycycline Hyclate by 2D-LC-IT-TOF/MS. Chinese Pharmaceutical Journal. [Link]
-
HPLC Separation of Tetracycline Analogues: Comparison Study of Laser-Based Polarimetric Detection with UV Detection. LCGC North America. [Link]
-
Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. PubMed. [Link]
-
Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel. PubMed. [Link]
- A new process for the preparation of alpha-6-deoxy-tetracyclines.
-
Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. Journal of Chromatographic Science. [Link]
-
Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC. PubMed. [Link]
-
Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. CORE. [Link]
Sources
- 1. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doxycycline Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Structure Identification of Related Substances in Doxycycline Hyclate by 2D-LC-IT-TOF/MS [journal11.magtechjournal.com]
- 7. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]
- 8. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. Doxycycline Impurities | 564-25-0 Certified Reference Substance [alfaomegapharma.com]
- 12. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 15. researchgate.net [researchgate.net]
- 16. wjbphs.com [wjbphs.com]
- 17. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Advanced Strategies for the Detection of 4-epi-6-Epidoxycycline in Complex Matrices
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the quantitative analysis of doxycycline and its epimeric impurity, 4-epi-6-epidoxycycline, in complex biological and food matrices. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower you to overcome analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my analysis?
A1: this compound is a stereoisomer and a known impurity of the antibiotic doxycycline.[1][2][3] Its formation is primarily driven by epimerization at two chiral centers (C4 and C6) of the doxycycline molecule, a process that can occur under acidic conditions or upon exposure to heat.[4][5] Regulatory bodies like the European Pharmacopoeia have set strict limits on the presence of such impurities, as they can impact the overall potency and safety profile of the drug product.[6] Therefore, accurate separation and quantification of this compound from the parent doxycycline molecule are critical for quality control and regulatory compliance.[6][7]
Q2: My peak shapes for doxycycline and its epimers are poor (tailing or broadening). What are the common causes?
A2: Poor peak shape is a frequent issue in tetracycline analysis and is often caused by secondary interactions with the analytical column or metal ion chelation. Tetracyclines are strong chelating agents and can interact with metal ions present in the sample matrix, HPLC system, or even on the silica support of the column.[8] This can lead to peak tailing. Additionally, interactions with charged silanol groups on silica-based columns can cause peak broadening.[9] To mitigate these effects, the use of mobile phase additives that act as metal chelators, such as oxalic acid or EDTA, is highly recommended.[8][9][10]
Q3: I am observing low recovery of my analytes during sample preparation. What can I do to improve this?
A3: Low recovery is often linked to the sample preparation technique and the complex nature of the matrix. For matrices like milk, tissue, or plasma, proteins can bind to tetracyclines, making their extraction difficult.[9][11] Ensure your extraction buffer is optimized to disrupt these interactions. An acidic buffer, such as an EDTA-McIlvaine buffer (pH 4), is commonly used to release the analytes from the matrix components.[9][12] Furthermore, the choice of Solid-Phase Extraction (SPE) sorbent or Liquid-Liquid Extraction (LLE) solvent system is critical and must be optimized for your specific matrix to ensure efficient capture and elution of the target analytes.[13][14]
Q4: How can I prevent the artificial formation of this compound during my sample preparation and analysis?
A4: Since epimerization is promoted by acidic conditions and heat, it is crucial to control these factors throughout your workflow.[4][5] During sample preparation, minimize the time samples are exposed to harsh acidic conditions and avoid high temperatures during evaporation steps.[8] When possible, perform extraction and processing steps at reduced temperatures. It has been shown that trichloroacetic acid can act as a stabilizing agent against epimerization during sample processing.[15] For the analytical separation, carefully select the mobile phase pH and column temperature to ensure the stability of the analytes during the chromatographic run.[16]
Troubleshooting Guides
Problem 1: Co-elution or Poor Resolution Between Doxycycline and this compound
Symptoms:
-
A single, broad peak instead of two distinct peaks for doxycycline and its epimer.
-
Resolution between the two peaks is less than the required 1.5.
Root Causes & Solutions:
-
Suboptimal Chromatographic Selectivity: The slight structural difference between doxycycline and its epimers makes them challenging to separate.[4]
-
Actionable Advice: The choice of stationary phase is critical. While C8 and C18 columns are common, columns offering alternative selectivity, such as those with a cholesterol stationary phase or porous graphitic carbon, can provide enhanced resolution based on shape selectivity in addition to hydrophobicity.[4][6][7]
-
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier, pH, and additives, plays a significant role in achieving separation.
-
Actionable Advice: Systematically optimize the mobile phase. An acidic mobile phase (pH 2-3) is often required for good peak shape, but a very low pH can promote on-column epimerization.[4][6] Experiment with different organic modifiers (acetonitrile vs. methanol) and their ratios. The addition of chelating agents like oxalic acid is often necessary to improve peak shape and resolution.[10][17]
-
Chromatographic Parameters Comparison
| Parameter | Method 1 (C8 Column)[6] | Method 2 (UPLC BEH C18)[6] | Method 3 (Porous Graphitic Carbon)[7] |
| Column | Phenomenex Luna 5 µm C8 (250 x 4.6 mm) | Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) | Porous Graphitic Carbon (PGC) |
| Mobile Phase | Acetonitrile:Water:Perchloric Acid (26:74:0.25), pH 2.5 | 75 mM ammonium acetate, 4 mM EDTA (pH 8.8) and acetonitrile (97:3) | 0.05 M potassium phosphate buffer (pH 2.0)-acetonitrile (40:60) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Not Specified |
| Detection | UV at 350 nm | UV at 270 nm | UV at 268 nm |
| Key Finding | Achieved a resolution of 1.9 between 6-epidoxycycline and doxycycline. | Baseline separation in 6 minutes. | Simultaneous determination of five tetracyclines and 6-epi-doxycycline. |
Problem 2: High Matrix Effects and Poor Sensitivity in LC-MS/MS Analysis
Symptoms:
-
Low signal-to-noise ratio for the target analytes.
-
Significant ion suppression or enhancement when comparing matrix-matched standards to neat standards.
Root Causes & Solutions:
-
Insufficient Sample Cleanup: Complex matrices contain numerous endogenous components (salts, lipids, proteins) that can interfere with the ionization of the target analytes in the mass spectrometer source.[11]
-
Actionable Advice: Enhance your sample cleanup procedure. For fatty matrices, a defatting step with hexane may be necessary.[10] Consider using a more selective SPE sorbent. Mixed-mode SPE cartridges with both reversed-phase and ion-exchange properties can provide superior cleanup compared to standard reversed-phase cartridges.[9]
-
-
Suboptimal MS Source Parameters: The efficiency of analyte ionization is highly dependent on the mass spectrometer's source conditions.
-
Actionable Advice: Methodically optimize key MS parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas). Perform tuning and optimization using a standard solution of your analytes to find the conditions that yield the highest signal intensity.
-
Workflow for Minimizing Matrix Effects
Sources
- 1. Buy 4epi-6epi Doxycycline | 97583-08-9 | > 95% [smolecule.com]
- 2. Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research [axios-research.com]
- 3. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]
- 4. Doxycycline Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. An original approach to determining traces of tetracycline antibiotics in milk and eggs by solid-phase extraction and liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of doxycycline in human plasma and urine samples by high performance liquid chromatography. Application for drug monitoring in malaria chemoprophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. lcms.cz [lcms.cz]
Addressing matrix effects in the analysis of 4-epi-6-Epidoxycycline
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the bioanalysis of 4-epi-6-Epidoxycycline. This guide provides in-depth troubleshooting advice and detailed protocols to help you identify, understand, and mitigate matrix effects in your analytical methods, ensuring the generation of accurate and reliable data.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the analysis of this compound and the challenges posed by matrix effects.
Q1: What is this compound and why is its analysis important?
This compound is recognized as an impurity and a degradation product of the broad-spectrum antibiotic Doxycycline.[1][2][3] Like other tetracyclines, Doxycycline can undergo epimerization under certain conditions such as heat, light, or acidic pH, leading to the formation of various related substances, including this compound.[4][5][6] Accurate quantification of this and other impurities is a critical component of pharmaceutical quality control and stability testing to ensure the safety and efficacy of Doxycycline products.[7]
Q2: What are matrix effects and how do they impact the analysis of this compound?
In the context of LC-MS/MS bioanalysis, a "matrix effect" refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[8][9] These effects manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can lead to significant inaccuracies in quantification.[8] The primary culprits for matrix effects in biological samples are often phospholipids, salts, and endogenous metabolites.[8][10] For a compound like this compound, which may be present at low concentrations, unmanaged matrix effects can severely compromise the sensitivity, precision, and accuracy of the analytical method.[8]
Q3: What are the regulatory expectations regarding matrix effects?
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation that mandate a thorough investigation of matrix effects.[11][12][13] These guidelines require demonstrating that the method is free from significant matrix effects to ensure the reliability of the data submitted in support of drug development and approval.[14][15] This typically involves experiments to assess the matrix effect across different sources or lots of the biological matrix.[12]
Q4: What is the first step I should take to minimize matrix effects?
The most effective initial step to combat matrix effects is to develop a robust sample preparation procedure.[10] The goal of sample preparation is to remove as many interfering endogenous and exogenous components as possible while efficiently recovering the analyte of interest.[10] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[9][10] While PPT is simple, it is often less clean, whereas LLE and SPE can offer significantly cleaner extracts, thereby reducing matrix effects.[10]
Q5: How can a stable isotope-labeled (SIL) internal standard help?
Using a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and powerful strategy to compensate for matrix effects.[8] A SIL-IS is a form of the analyte where some atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It is chemically identical to the analyte and will therefore have nearly identical chromatographic retention times and extraction recoveries. Crucially, it will experience the same degree of ion suppression or enhancement as the analyte.[8] By calculating the ratio of the analyte response to the SIL-IS response, the variability introduced by the matrix effect can be effectively normalized.
Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose and resolve common issues related to matrix effects during the analysis of this compound.
Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples
-
Symptom: You observe inconsistent peak areas for your analyte and internal standard across different QC samples prepared from different lots of biological matrix. The coefficient of variation (%CV) for your QC replicates exceeds the acceptance criteria (typically >15%).[11]
-
Potential Cause: This is a classic sign of variable matrix effects. Different lots of biological matrix can have varying compositions of endogenous components like phospholipids, leading to different degrees of ion suppression or enhancement in each sample.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in QC samples.
Issue 2: Low Analyte Response and Poor Sensitivity (High LLOQ)
-
Symptom: The peak intensity for this compound is significantly lower in matrix samples compared to neat standards, making it difficult to achieve the desired Lower Limit of Quantification (LLOQ).
-
Potential Cause: Severe ion suppression is the most likely cause. This often occurs when the analyte co-elutes with a high concentration of interfering compounds from the matrix, particularly phospholipids in plasma samples analyzed with ESI positive mode.[10]
-
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment. Infuse a constant flow of this compound solution into the MS source while injecting an extracted blank matrix sample onto the LC column. A significant dip in the baseline signal at the retention time of your analyte confirms ion suppression.
-
Improve Chromatographic Separation: The goal is to separate the analyte from the "suppression zone".
-
Modify the LC gradient to be shallower, allowing more time for separation.
-
Experiment with different stationary phases (e.g., switch from a standard C18 to a phenyl-hexyl column, or consider HILIC for polar analytes).[16]
-
-
Enhance Sample Cleanup:
-
If using protein precipitation, consider a method that also removes phospholipids, such as those using specialized plates or cartridges.
-
Optimize your SPE method. For tetracyclines, hydrophilic-lipophilic balanced (HLB) or mixed-mode cation exchange (MCX) sorbents can be effective.[17] Ensure the wash steps are rigorous enough to remove interferences without causing analyte loss.
-
-
Sample Dilution: A simple but effective strategy can be to dilute the sample extract with the initial mobile phase.[9][18] This reduces the concentration of matrix components entering the MS source. While this may also dilute the analyte, the reduction in suppression can sometimes lead to a net increase in signal-to-noise.
-
Issue 3: Inconsistent Internal Standard (IS) Response
-
Symptom: The peak area of your internal standard varies erratically between samples, even when the same amount is added to each.
-
Potential Cause: If you are not using a SIL-IS, your analogue IS may be chromatographically separating from the analyte just enough to experience a different degree of matrix effect. Alternatively, the IS itself might be subject to its own unique interference.
-
Solution:
-
The Gold Standard: The most reliable solution is to switch to a stable isotope-labeled internal standard for this compound.
-
Chromatographic Investigation: If a SIL-IS is not available, inject your analogue IS into the system while performing a post-column infusion of an extracted blank matrix. This will show if the IS is eluting in a region of ion suppression or enhancement. Adjust chromatography to move it to a cleaner region, while trying to maintain co-elution with the analyte.
-
Re-evaluate IS Choice: Ensure the chosen analogue IS has very similar physicochemical properties (pKa, logP) and extraction behavior to this compound.
-
Core Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments related to assessing and mitigating matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol is based on the recommendations from the FDA and EMA guidelines and is designed to quantitatively measure the matrix effect.[8][12]
Objective: To determine the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.
Materials:
-
Validated blank biological matrix from at least six different sources/lots.[12]
-
Stock solutions of this compound and the internal standard (IS).
-
Mobile phase and reconstitution solvent.
Procedure:
-
Prepare Set A (Neat Solution):
-
Spike an appropriate volume of working standard solution (analyte and IS) into the reconstitution solvent to achieve a concentration equivalent to a low and a high QC sample.
-
-
Prepare Set B (Post-Extraction Spike):
-
Process blank matrix samples from each of the six sources according to your final, optimized extraction procedure.
-
After the final evaporation step, spike the dried extracts with the same volume of working standard solution used for Set A.
-
Reconstitute the spiked extracts in the same final volume as Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
IS-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte MF) / (IS MF)
-
Coefficient of Variation (%CV): Calculate the %CV of the MF and the IS-Normalized MF across the different matrix lots.
-
Acceptance Criteria (per EMA/FDA guidance):
-
The %CV of the IS-Normalized MF should be ≤15%.[12] This demonstrates that the chosen IS adequately tracks and compensates for the variability in matrix effects between different sources.
Caption: Workflow for the quantitative assessment of matrix effects.
Protocol 2: Solid-Phase Extraction (SPE) for Tetracyclines from Plasma
This protocol provides a general workflow for SPE, a powerful technique for cleaning up complex biological samples.[17]
Objective: To extract this compound from plasma while removing proteins and phospholipids.
Materials:
-
Plasma sample.
-
Internal Standard (IS) working solution.
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).
-
Pre-treatment solution (e.g., 0.1% Formic Acid in water).
-
Conditioning solvent (e.g., Methanol).
-
Equilibration solvent (e.g., Water).
-
Wash solvent (e.g., 5% Methanol in water).
-
Elution solvent (e.g., Methanol or Acetonitrile).
-
SPE vacuum manifold.
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a clean tube.
-
Add the IS working solution.
-
Add 400 µL of 0.1% Formic Acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of Methanol through each cartridge.
-
Pass 1 mL of Water through each cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).
-
-
Washing:
-
Pass 1 mL of 5% Methanol in water through the cartridge to remove hydrophilic interferences and salts.
-
Dry the cartridge under high vacuum for 2-5 minutes to remove residual water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of Methanol to the cartridge.
-
Apply gentle vacuum to elute the analyte and IS into the collection tubes.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the dried extract in a known volume of mobile phase. Vortex, and transfer to an autosampler vial for analysis.
-
Data Presentation: Comparing Sample Preparation Techniques
The choice of sample preparation method is a critical decision in mitigating matrix effects. The following table summarizes the pros and cons of common techniques for the analysis of this compound.
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., Acetonitrile) to precipitate proteins. | Fast, simple, inexpensive, high recovery. | Non-selective, results in "dirty" extracts with high levels of phospholipids and salts, prone to matrix effects.[10] | Early discovery, high-throughput screening where speed is prioritized. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can remove salts and some phospholipids.[10] | More labor-intensive, requires larger volumes of organic solvents, can have emulsion issues. | Assays where PPT is not clean enough and analyte has favorable partitioning properties. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, highly selective, significantly reduces matrix effects, can concentrate the analyte.[10][19] | Most complex and expensive method, requires significant method development.[20] | Regulated bioanalysis requiring high sensitivity and accuracy, where matrix effects must be minimized. |
References
- The Degradation Pathway of Doxycycline: A Comparative Analysis of 2-Acetyl-2-decarbamoyldoxycycline Formation - Benchchem. (n.d.).
- Degradation pathway of doxycycline hydrochloride. - ResearchGate. (n.d.).
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
- Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
- Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.).
- Overcoming Matrix Effects - Bioanalysis Zone. (n.d.).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.).
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
- ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). (2022, July 25).
- FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. (n.d.).
- Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. (n.d.).
- Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24).
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
- Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed. (n.d.).
- EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17).
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
- Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. (n.d.).
- Analysis of Tetracyclines in Honey by High-Performance Liquid chromatography/tandem Mass Spectrometry - PubMed. (n.d.).
- A Comparative Guide to Analytical Methods for the Separation of Doxycycline and its Epimer, 4-Epidoxycycline - Benchchem. (n.d.).
- Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Using the Agilent 1200 In. (n.d.).
- This compound. (n.d.).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.).
- Simultaneous Determination of Tetracycline Antibiotics in Beehives by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - Prime Scholars. (n.d.).
- 4-Epi-6-epi Doxycycline | 97583-08-9 - ChemicalBook. (n.d.).
- Quantification of Doxycycline Hyclate in Different Pharmaceutical Samples by UV Assay - Impactfactor. (2016, December 1).
- Determination of Doxycycline, 4-epidoxycycline, and 6-epidoxycycline in Aquatic Animal Muscle Tissue by an Optimized Extraction Protocol and Ultra-performance Performance Liquid Chromatography with Ultraviolet Detection | Request PDF - ResearchGate. (n.d.).
- 116Contentsp1Simultaneous Analysis of Chloramphenicol and Tetracycline Antibiotics in Food Samples Using the SCIEX TripleQuad™. (n.d.).
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - ResearchGate. (n.d.).
- Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed. (n.d.).
- Determination of doxycycline hyclate and its related substances from different manufacturers. (n.d.).
- Solid Phase Extraction and Determination of Tetracycline Using Gold Nanoparticles Stabilized in a Polymethacrylate Matrix - MDPI. (n.d.).
- Solid Phase Extraction Penicillin and Tetracycline in Human Serum Using Magnetic Graphene Oxide-Based Sulfide Nanocomposite - MDPI. (2023, May 19).
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
- Solid phase extraction coupled to liquid chromatography-tandem mass spectrometry analysis of sulfonamides, tetracyclines, analge - AquaEnergy Expo Knowledge Hub. (n.d.).
- (PDF) A method for distinguishing tetracycline and its isomer doxycycline using a Briggs-Rauscher chemical oscillation system - ResearchGate. (2023, February 28).
- Solid-Phase Extraction and Large-Volume Sample Stacking-Capillary Electrophoresis for Determination of Tetracycline Residues in - SciSpace. (2018, February 20).
- Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (n.d.).
- A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC - NIH. (n.d.).
- A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites. (n.d.).
- Structures of (A) tetracycline, (B) 4-epitetracycline, (C)... | Download Scientific Diagram - ResearchGate. (n.d.).
- Measurement Of Doxycycline Plasma Concentrations By Calibration Curve Method With Aid Of Hplc-Esi-Ms/Ms. (n.d.).
- Doxycycline EP Impurity D (this compound) - Product Page. (n.d.).
- Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-Epi-doxycycline in pharmaceutical products using porous graphitic carbon column | Request PDF - ResearchGate. (n.d.).
- An original approach to determining traces of tetracycline antibiotics in milk and eggs by solid-phase extraction and liquid chromatography/mass spectrometry - PubMed. (n.d.).
Sources
- 1. 5.imimg.com [5.imimg.com]
- 2. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. pharmacompass.com [pharmacompass.com]
- 15. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 18. sciex.com [sciex.com]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
Degradation kinetics of doxycycline to 4-epi-6-Epidoxycycline
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation kinetics of doxycycline. This guide provides in-depth, field-proven insights into the epimerization of doxycycline to its primary degradation products, 4-epidoxycycline and 6-epidoxycycline. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are robust, reproducible, and built on a foundation of scientific integrity.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Doxycycline Degradation
This section addresses the foundational questions researchers frequently encounter when beginning their investigation into doxycycline stability.
Q1: What are 4-epidoxycycline and 6-epidoxycycline, and why are they critical impurities?
A: 4-epidoxycycline and 6-epidoxycycline are stereoisomers (epimers) of doxycycline that form through a reversible chemical transformation.[1][2] The primary concern is that these epimers exhibit significantly lower antibiotic activity compared to the parent doxycycline molecule.[1][3] Their presence in a pharmaceutical formulation, therefore, compromises the drug's potency. Regulatory bodies, such as the European Pharmacopoeia, have established strict limits on the allowable quantity of these impurities, making their accurate separation and quantification essential for quality control and stability testing.[4]
Q2: What is the primary chemical mechanism driving the formation of these epimers?
A: The core mechanism is epimerization , a chemical process that alters the stereochemistry at a single chiral center. For doxycycline, this occurs primarily at the C-4 position in the A ring of the tetracycline structure, leading to the formation of 4-epidoxycycline. This reaction is particularly prevalent in solution and is influenced by environmental conditions.[1][2] 6-epidoxycycline is another identified degradation product that forms under stress conditions, particularly elevated temperatures.[1][5][6]
Q3: What are the most influential factors on the rate of doxycycline epimerization?
A: The kinetics of this degradation are highly sensitive to several factors:
-
pH: This is arguably the most critical factor. Epimerization is significantly accelerated in weakly acidic to neutral solutions (pH range of approximately 2 to 6).[7] Lower pH values (e.g., below 2) and alkaline conditions can also lead to other forms of degradation, but the formation of 4-epimer is most prominent in the aforementioned acidic range.[8][9][10]
-
Temperature: Like most chemical reactions, the rate of epimerization increases with temperature.[1][5] Kinetic studies often follow first-order models, and the Arrhenius equation can be used to calculate the activation energy of the degradation process.[1][10]
-
Light: Exposure to UV and visible light can induce photodegradation, leading to the formation of epimers and other degradants.[3][11][12] Therefore, all stability studies and storage of doxycycline solutions should be performed in light-resistant containers.[1][13][14]
-
Metal Ions: Doxycycline is a known chelating agent. Its interaction with metal ions, such as iron (Fe³⁺), is pH-dependent and can influence its stability.[15][16] This is a crucial consideration when working with media or matrices that may contain metal impurities.
Q4: Does the degradation of doxycycline to its epimers follow a predictable kinetic model?
A: Yes, the thermal degradation of doxycycline in solution often follows pseudo-first-order kinetics .[1][10] This means the rate of degradation is directly proportional to the concentration of doxycycline at a given temperature and pH. By plotting the natural logarithm of the doxycycline concentration versus time, a linear relationship can be established, the slope of which corresponds to the negative rate constant (-k).
Section 2: Experimental Design & Protocols
A self-validating protocol is the cornerstone of trustworthy results. The following workflows and methods are designed to be robust and reproducible for studying doxycycline degradation kinetics.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a doxycycline forced degradation kinetic study.
Protocol 1: Sample Preparation for Forced Degradation Studies
This protocol outlines the preparation of samples for investigating degradation under various stress conditions as recommended by ICH guidelines.[17]
-
Stock Solution Preparation:
-
Accurately weigh doxycycline hyclate reference standard and dissolve in a suitable solvent (e.g., methanol or a water/methanol mixture) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Causality: Using a reference standard ensures accuracy. Methanol is often used for its solubilizing power, but the final concentration of organic solvent in the stress medium should be minimized to avoid altering the reaction kinetics.
-
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of ~50-100 µg/mL.
-
Incubate at a controlled temperature (e.g., 60-80°C). Collect samples at appropriate time intervals.
-
Causality: Acidic conditions are known to promote epimerization.[2] Elevated temperature is used to accelerate the process to a practical timeframe.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50-100 µg/mL.
-
Keep at room temperature, as base-catalyzed degradation can be rapid.[8][9] Collect samples at shorter time intervals.
-
Causality: Strong basic conditions can cause significant and rapid degradation, often beyond simple epimerization.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂) to the target concentration.
-
Store at room temperature, protected from light. Monitor the reaction closely.
-
Causality: H₂O₂ induces oxidative stress, which is a key degradation pathway to investigate for stability indicating methods.[8][9][18]
-
-
Thermal Degradation:
-
Sample Quenching and Dilution:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Immediately neutralize the acid/base samples with an equimolar amount of base/acid.
-
Dilute all samples with the HPLC mobile phase to a concentration within the calibration curve range.
-
Causality: Quenching the reaction is critical to stop further degradation, ensuring that the analytical result accurately reflects the specific time point. Diluting with the mobile phase prevents peak distortion due to solvent mismatch.
-
Protocol 2: Recommended HPLC-UV Method for Separation
This method is a robust starting point, adapted from several validated procedures, for the separation of doxycycline, 4-epidoxycycline, and 6-epidoxycycline.[4][5][19]
| Parameter | Recommended Condition | Justification & Expertise Notes |
| Column | Phenomenex Luna C8(2), 5 µm, 250 x 4.6 mm | A C8 column provides slightly less hydrophobic retention than a C18, which can be advantageous for separating these closely related polar compounds. The 250 mm length ensures sufficient resolution. |
| Mobile Phase | Acetonitrile : Water : Perchloric Acid (26:74:0.25 v/v/v) | This composition provides a good balance of organic strength for elution and aqueous character for interaction with the stationary phase. |
| pH | Adjust to pH 2.5 with 5 M NaOH | This is the most critical parameter. At this low pH, the amine group on doxycycline and its epimers is protonated, leading to subtle conformational differences that are key to achieving chromatographic separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temp. | 27-30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape. |
| Detection | UV at 350 nm | Doxycycline has a strong absorbance maximum around 350 nm, providing excellent sensitivity for the parent drug and its degradation products.[1][4][19] |
| Injection Vol. | 10-20 µL | Standard volume; should be consistent across all samples and standards. |
Section 3: Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered during the analysis of doxycycline degradation.
Issue 1: Poor Chromatographic Resolution between Doxycycline and 4-Epidoxycycline.
-
Potential Cause: Incorrect mobile phase pH.
-
Scientific Explanation: The separation of these epimers is highly dependent on the protonation state of the molecule. Even a small deviation from the optimal pH of ~2.5 can cause the subtle conformational differences needed for separation to be lost, resulting in co-elution.
-
Solution:
-
Calibrate your pH meter with fresh standards before use.
-
Prepare the mobile phase fresh daily.
-
Carefully titrate the pH using a suitable base (e.g., 5 M NaOH) while monitoring with the calibrated meter. Do not rely on adding a fixed volume of acid.
-
-
-
Potential Cause: Suboptimal organic solvent concentration.
-
Scientific Explanation: If the mobile phase is too "strong" (too much acetonitrile), the compounds will elute too quickly without sufficient interaction with the stationary phase, leading to poor resolution. If it's too "weak," run times will be long and peaks may broaden.
-
Solution: Systematically adjust the acetonitrile concentration. Try reducing it in small increments (e.g., from 26% to 25% or 24%) to increase retention and improve the separation factor between the critical pair.
-
Issue 2: Inconsistent or Non-Reproducible Degradation Rates.
-
Potential Cause: Temperature fluctuations in the stability chamber/oven.
-
Scientific Explanation: Degradation kinetics are exponentially dependent on temperature (as described by the Arrhenius equation). Minor fluctuations of even 1-2 °C can lead to significant variability in the observed rate constant, especially during accelerated studies.
-
Solution:
-
Use a calibrated, high-precision oven or water bath.
-
Place a calibrated external thermometer inside the chamber, next to the samples, to verify the temperature stability independently of the unit's display.
-
Ensure samples are placed in the center of the chamber, away from walls or doors, to minimize temperature gradients.
-
-
-
Potential Cause: Presence of catalytic impurities (e.g., metal ions).
-
Scientific Explanation: Trace amounts of metal ions in your water, buffer salts, or on glassware can catalyze the degradation of tetracyclines.[20] This can introduce a confounding variable that leads to artificially high or variable degradation rates.
-
Solution:
-
Use high-purity (e.g., 18.2 MΩ·cm) water for all solutions and mobile phases.
-
Use high-purity analytical grade buffer salts and reagents.
-
Consider acid-washing glassware (e.g., with 1% nitric acid followed by thorough rinsing with high-purity water) to remove any trace metal contaminants.
-
-
Issue 3: Appearance of Unexpected Peaks, Especially at Later Time Points.
-
Potential Cause: Formation of secondary degradation products like metacycline.
-
Scientific Explanation: Under prolonged or harsh stress conditions (especially high heat), the degradation pathway does not stop at epimerization. Further reactions can occur, leading to the formation of other related substances, such as metacycline.[1][5]
-
Solution:
-
Procure a certified reference standard for metacycline and other potential degradants.
-
Inject the standard to confirm the retention time of the unexpected peak.
-
If confirmed, this indicates your stress conditions are sufficiently harsh to drive the reaction further. This is valuable information for developing a comprehensive stability-indicating method.
-
-
Section 4: Data Interpretation & The Degradation Pathway
Understanding the relationship between doxycycline and its epimers is key to interpreting your kinetic data.
Doxycycline Epimerization Pathway
Caption: Reversible epimerization of Doxycycline at C-4 and degradation at C-6.
Summary of Typical Stress Condition Effects
The following table summarizes expected outcomes from forced degradation studies, providing a baseline for validating your own experimental results.
| Stress Condition | Primary Degradant(s) | Expected Rate | Controlling Factor | Reference |
| Acid Hydrolysis (pH 2-6) | 4-Epidoxycycline | Moderate to Fast | pH, Temperature | [1][2] |
| Base Hydrolysis (pH > 8) | Multiple Degradants | Very Fast | pH | [8][9] |
| Oxidation (H₂O₂) | Oxidized Products | Fast | Oxidant Conc. | [18] |
| High Temperature (Dry/Solution) | 6-Epidoxycycline, Metacycline | Moderate | Temperature | [1][5][6] |
| Photolysis (UV/Visible Light) | Photodegradants, Epimers | Variable | Light Intensity, Wavelength | [3][12] |
By leveraging this guide, you can design more robust experiments, effectively troubleshoot challenges, and generate high-quality, reliable data on the degradation kinetics of doxycycline.
References
- Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. (2023). World Journal of Biology and Pharmaceutical and Health Sciences.
- A Comparative Guide to Analytical Methods for the Separation of Doxycycline and its Epimer, 4-Epidoxycycline. (n.d.). Benchchem.
- Visible light-driven photocatalytic degradation of doxycycline using ZnO/g-C3N4/biochar composite in aqueous solution. (n.d.). Environmental Engineering Research.
- Efficient photocatalytic degradation of doxycycline by coupling α-Bi2O3/g-C3N4 composite and H2O2 under visible light. (2021). PubMed.
- Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. (2023). WJBPHS.
- Photocatalytic removal of doxycycline from aqueous solution using ZnO nano-particles: a comparison between UV-C and visible light. (2016). IWA Publishing.
- Enhanced photodegradation of doxycycline (DOX)
- Degradation study of six different brands of doxycycline using uv spectrophotometer. (2015). The Global Journal of Pharmaceutical Research.
- A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites. (n.d.).
- Degradation of doxycycline by UV-C radiation, H2O2 and UV/H2O2. (n.d.).
- Forced degradation study peak areas: 1) Pure doxycycline hyclate standard. (n.d.).
- Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column. (2000). PubMed.
- Determination of Doxycycline, 4-epidoxycycline, and 6-epidoxycycline in Aquatic Animal Muscle Tissue by an Optimized Extraction Protocol and Ultra-performance Performance Liquid Chromatography with Ultraviolet Detection. (n.d.). Taylor & Francis Online.
- The formation of Fe3+-doxycycline complex is pH dependent: implications to doxycycline bioavailability. (n.d.).
- Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. (n.d.).
- Development of a simple HPLC method for separation of doxycycline and its degrad
- Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Using the Agilent 1200 In. (n.d.). Agilent Technologies.
- Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-Epi-doxycycline in pharmaceutical products using porous graphitic carbon column. (n.d.).
- Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems. (n.d.). NIH.
- Doxycycline concentration over time after storage in a compounded veterinary prepar
- Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Using the Agilent 1200 In. (n.d.). Agilent.
- Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy. (2020). PMC - NIH.
- Doxycycline Analyzed with HPLC. (n.d.). MicroSolv.
- Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC. (n.d.). PubMed.
- Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. (n.d.).
- The formation of Fe3+-doxycycline complex is pH dependent. (2023). PubMed.
- Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temper
- Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. (2023). PubMed.
- Transformation of Tetracycline Antibiotics and Fe(II) and Fe(III) Species Induced by Their Complexation. (n.d.).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Doxycycline Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. lcms.cz [lcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced photodegradation of doxycycline (DOX) in the sustainable NiFe2O4/MWCNTs/BiOI system under UV light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. researchgate.net [researchgate.net]
- 16. The formation of Fe3+-doxycycline complex is pH dependent: implications to doxycycline bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Cross-reactivity of 4-epi-6-Epidoxycycline in doxycycline immunoassays
An In-Depth Technical Guide to Assessing the Cross-Reactivity of 4-epi-6-Epidoxycycline in Doxycycline Immunoassays
For researchers, clinical chemists, and drug development professionals, the accurate quantification of doxycycline is paramount for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis. However, the inherent instability of doxycycline presents a significant analytical challenge. Under various conditions, particularly acidic pH, doxycycline can undergo epimerization at the C4 and C6 positions, leading to the formation of isomers such as 4-epidoxycycline, 6-epidoxycycline, and this compound.[1][2] These structurally similar compounds can potentially cross-react with antibodies in immunoassays, leading to an overestimation of the parent drug concentration and compromising data integrity.
This guide provides a comprehensive overview of this analytical challenge. While commercial immunoassay kits provide valuable data on cross-reactivity with other tetracycline antibiotics, information regarding specific epimers is often absent. We will explore the structural basis for potential cross-reactivity, present a standardized protocol for its empirical determination, and discuss the implications for data interpretation.
The Challenge of Doxycycline Epimerization
Doxycycline's therapeutic efficacy is attributed to its specific stereochemistry. Epimerization, the alteration of the stereochemical configuration at one chiral center, results in molecules that are structurally related but often possess significantly reduced or negligible antibacterial activity.[3][4] The formation of this compound (Doxycycline EP Impurity D) is a known issue in the manufacturing and storage of doxycycline.[2][5]
The structural similarity between doxycycline and its epimers is the fundamental reason for potential immunoassay cross-reactivity. Immunoassays rely on the specific binding of an antibody to its target antigen. If an antibody generated against doxycycline also recognizes and binds to this compound, the assay will not be able to distinguish between the active drug and this inactive impurity.
Structural Relationships of Doxycycline and Key Epimers
The subtle changes in the spatial arrangement of the dimethylamino group at the C4 position and the methyl group at the C6 position define these critical isomers.
Caption: Relationship between Doxycycline and its C4 and C6 epimers.
Understanding Doxycycline Immunoassays
The most common format for quantifying small molecules like doxycycline is the competitive enzyme-linked immunosorbent assay (ELISA) .[6][7] In this format, free doxycycline in a sample competes with a fixed amount of enzyme-labeled doxycycline (or a doxycycline-conjugate coated onto the microplate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of doxycycline in the sample.
Generalized Competitive ELISA Workflow
Caption: Workflow of a typical competitive ELISA for doxycycline detection.
Cross-Reactivity: The Data Gap
A review of commercially available doxycycline ELISA kits reveals that manufacturers typically provide cross-reactivity data for other tetracyclines, but not for specific epimers. This is because regulatory limits and testing focus are often on different classes of antibiotics rather than isomeric impurities.[8]
| Compound | Typical Reported Cross-Reactivity (%) | Reference |
| Doxycycline | 100 | [6][7][9] |
| Chlortetracycline | 91 - 100 | [6][9] |
| Oxytetracycline | 60 - 154 | [6][9] |
| Tetracycline | 100 - 165 | [6][9] |
| This compound | Not Reported | N/A |
| 4-Epidoxycycline | Not Reported | N/A |
Note: Cross-reactivity values can vary significantly between different kits and manufacturers.
This lack of data necessitates that researchers empirically determine the cross-reactivity of this compound if its presence in samples is suspected and could significantly impact results.
Experimental Protocol: Determining Cross-Reactivity of this compound
This protocol provides a self-validating system to quantify the cross-reactivity of a specific doxycycline immunoassay with this compound. The principle is to determine the concentration of this compound required to cause a 50% reduction in signal (IC50) and compare it to the IC50 of doxycycline itself.[10]
Mandatory Workflow Visualization
Caption: Step-by-step workflow for determining immunoassay cross-reactivity.
Detailed Step-by-Step Methodology
A. Materials Required:
-
Doxycycline ELISA Kit (e.g., Elabscience[6], REAGEN Inc.[9])
-
Certified reference standard of Doxycycline
-
Calibrated precision pipettes and disposable tips
-
Microplate reader
-
Data analysis software capable of 4-parameter logistic (4-PL) curve fitting
B. Preparation of Standard & Test Compound Curves:
-
Reconstitute Standards: Prepare high-concentration stock solutions of both Doxycycline and this compound in the assay buffer provided with the ELISA kit.
-
Serial Dilutions: Perform a serial dilution series for each compound independently. A typical 8-point curve might range from 0 ppb to 50 ppb. Ensure the concentration ranges are identical for both compounds to allow for a direct comparison.
C. Assay Procedure:
-
Plate Layout: Designate separate wells on a single 96-well microplate for the Doxycycline standard curve and the this compound curve. Run all points in duplicate or triplicate for statistical validity.
-
ELISA Protocol: Execute the competitive ELISA protocol exactly as described in the manufacturer's instructions.[7][12] This ensures that any observed differences are due to antibody affinity, not procedural variation.
D. Data Analysis and Calculation:
-
Calculate %B/B0: For each well, calculate the percentage of bound tracer relative to the maximum binding (zero standard).
-
%B/B0 = (Absorbance of Standard or Sample / Absorbance of Zero Standard) x 100
-
-
Generate Curves: Plot %B/B0 against the logarithm of the concentration for both Doxycycline and this compound.
-
Determine IC50: Use a 4-PL regression to fit the curves. The IC50 is the concentration of the analyte that displaces 50% of the tracer, corresponding to the 50% B/B0 value on the y-axis.
-
Calculate Cross-Reactivity: Apply the standard formula:
-
% Cross-Reactivity = [IC50 (Doxycycline) / IC50 (this compound)] x 100
-
Interpretation and Implications
The calculated cross-reactivity percentage is a direct measure of the assay's inability to distinguish this compound from the parent drug.
-
High Cross-Reactivity (>10%): Indicates that the presence of this compound will lead to a significant overestimation of doxycycline concentrations. Results from such an assay on samples containing the epimer are unreliable without chromatographic confirmation.
-
Low Cross-Reactivity (1-10%): Suggests a potential for bias, especially if the epimer is present at high concentrations relative to the parent drug. The potential impact on results should be assessed and noted.
-
Negligible Cross-Reactivity (<1%): The assay can be considered specific for doxycycline in the presence of this compound.
The Gold Standard: Chromatographic Methods
When absolute specificity is required, methods like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are essential.[13][14] These techniques physically separate doxycycline from its epimers based on their physicochemical properties before detection, ensuring unambiguous quantification of each compound.[15][16] Regulatory bodies often specify HPLC for the analysis of doxycycline and its related compounds.[2]
Conclusion
The potential for this compound to interfere in doxycycline immunoassays is a valid and critical concern for ensuring analytical accuracy. While manufacturers' datasheets provide a starting point for assay performance, they rarely address the specificity against key degradation products and impurities. The experimental protocol detailed in this guide empowers researchers to validate their chosen immunoassay, quantify the specific cross-reactivity with this compound, and make informed decisions about the suitability of the assay for their specific application. For definitive quantification in complex matrices or when epimers are known to be present, confirmatory analysis using chromatographic methods remains the gold standard.
References
-
Huesgen, A.G. (n.d.). Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Using the Agilent 1200 Infinity Series. Agilent Technologies, Inc. Retrieved from [Link]
-
Al-Sammarraie, A., et al. (2023). A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites. Biomedical Chromatography. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Doxycycline Analyzed with HPLC - AppNote. Retrieved from [Link]
-
Dousa, M., et al. (2011). Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of doxycycline (A) and its degradation products... [Image]. Retrieved from [Link]
-
Elabscience. (n.d.). DOX (Doxycycline) ELISA Kit. Retrieved from [Link]
-
Hajdu, P., et al. (2010). High-throughput analysis of tetracycline antibiotics and their epimers in liquid hog manure using Ultra Performance Liquid Chromatography with UV detection. Journal of Chromatography A. Retrieved from [Link]
-
Reddot Biotech Inc. (n.d.). Doxycycline (DOX) ELISA Kit RDF-E110. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry. Retrieved from [Link]
-
Zhang, J., et al. (2023). Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. Analytica Chimica Acta. Retrieved from [Link]
-
Dousa, M., et al. (2011). Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Papich, M.G., et al. (2013). Doxycycline concentration over time after storage in a compounded veterinary preparation. Journal of the American Veterinary Medical Association. Retrieved from [Link]
-
Meizheng. (n.d.). Animal Tissue Antibiotic Doxycycline ELISA Test Kit. Retrieved from [Link]
-
REAGEN INC. (n.d.). Doxycycline ELISA Test Kit. Retrieved from [Link]
-
Randox Food Diagnostics. (n.d.). General ELISA - Doxycycline SENSITIVE. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]
-
HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Immunotoxicity Testing Guidance. Retrieved from [Link]
-
European Medicines Agency (EMA). (1997). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS: DOXYCYCLINE. Retrieved from [Link]
-
Prolytix. (2019). FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. Retrieved from [Link]
-
Axios Research. (n.d.). Doxycycline EP Impurity D (4-epi-6-epi Doxycycline). Retrieved from [Link]
-
Wang, Z., et al. (2013). Production of monoclonal antibody against doxycycline for immunoassay of seven tetracyclines in bovine muscle and milk. Food and Agricultural Immunology. Retrieved from [Link]
-
Kertscher, H.-P., et al. (1998). Preparation and Characterization of 4-Epidoxycycline. Scientia Pharmaceutica. Retrieved from [Link]
-
Sai Traders. (n.d.). This compound. Retrieved from [Link]
-
Maaland, M., et al. (2013). Pharmacodynamics of Doxycycline and Tetracycline against Staphylococcus pseudintermedius: Proposal of Canine-Specific Breakpoints for Doxycycline. Journal of Clinical Microbiology. Retrieved from [Link]
-
Blumenthal, K.G., et al. (2020). Hypersensitivity to tetracyclines. Allergy and Asthma Proceedings. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54676637, 4-Epidoxycycline. Retrieved from [Link]
-
Croubels, S., et al. (1998). Residue study of doxycycline and 4-epidoxycycline in pigs medicated via-drinking water. The Analyst. Retrieved from [Link]
-
Nikolac, N. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica. Retrieved from [Link]
-
Ismail, A.A. (2012). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]
-
Elbayoumi, K.M., et al. (2018). Assessment of Doxycycline and Oxytetracycline Residues in Broiler Meat. Alexandria Journal of Veterinary Sciences. Retrieved from [Link]
-
Nappo, A., et al. (2023). The Use of Antibiotics and Antimicrobial Resistance in Veterinary Medicine, a Complex Phenomenon: A Narrative Review. Antibiotics. Retrieved from [Link]
Sources
- 1. Doxycycline Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research [axios-research.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Doxycycline (DOX) ELISA Kit RDF-E110 - Traditional ELISA Kits [reddotbiotech.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. reagen.us [reagen.us]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. 5.imimg.com [5.imimg.com]
- 12. Animal Tissue Antibiotic Doxycycline ELISA Test Kit [mzfoodtest.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput analysis of tetracycline antibiotics and their epimers in liquid hog manure using Ultra Performance Liquid Chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Column Selection for Doxycycline and 4-Epidoxycycline Separation
For researchers and quality control analysts in the pharmaceutical industry, the robust separation of doxycycline from its primary degradation product, 4-epidoxycycline, is a non-negotiable aspect of ensuring drug safety and efficacy. The formation of 4-epidoxycycline, an epimer with significantly reduced antibacterial activity, is a critical quality attribute that must be closely monitored.[1][2] Regulatory bodies, including the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), mandate strict limits on this impurity, making a reliable analytical method paramount.[3][4][5]
High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. However, the success of the separation is fundamentally dependent on the choice of the stationary phase. This guide provides a head-to-head comparison of three commonly employed reversed-phase HPLC columns—C18, C8, and Phenyl-Hexyl—offering field-proven insights and experimental data to guide your selection process.
The Chemical Landscape: Doxycycline and its Epimer
Understanding the physicochemical properties of the analytes is the foundation of effective method development. Doxycycline and 4-epidoxycycline share the same molecular formula (C₂₂H₂₄N₂O₈) and weight (~444.4 g/mol ) but differ in the stereochemistry at the fourth carbon position.[6][7]
This structural similarity presents a chromatographic challenge. Their behavior is heavily influenced by the mobile phase pH due to multiple ionizable groups, with pKa values around 3.0, 8.0, and 9.2.[8][9] The epimerization process is reversible and is known to be catalyzed by acidic conditions.[1] Therefore, HPLC methods typically employ an acidic mobile phase (pH 2.5-4.0) to ensure analyte stability, protonate silanol groups on the stationary phase to reduce peak tailing, and achieve consistent retention.[10][11][12]
Experimental Design for a Head-to-Head Comparison
To provide an objective comparison, a standardized HPLC protocol was established. The only variable changed was the HPLC column, allowing for a direct assessment of the stationary phase's impact on the separation.
Standardized HPLC Protocol
-
Instrumentation: Standard HPLC system with a UV-Vis Detector.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (v/v). A gradient may be required for optimal separation, but for this comparison, an isocratic mobile phase of 25:75 (Acetonitrile:Aqueous) was used as a starting point. An acidic pH of ~2.5 is critical for good peak shape.[3][13]
-
Column Temperature: 30 °C.[15]
-
Injection Volume: 10 µL.
-
Sample Preparation (Resolution Solution): A solution of Doxycycline Hyclate (approx. 1 mg/mL) was prepared in 0.01 N HCl. To generate the epimer, the solution was heated on a steam bath, as described in the USP monograph, to create a mixture of doxycycline, 4-epidoxycycline, and 6-epidoxycycline.[4][5]
Experimental Workflow Diagram
Caption: Generalized workflow for the HPLC analysis of doxycycline and its epimers.
Column Performance: A Direct Comparison
The choice of stationary phase chemistry—C18, C8, or Phenyl-Hexyl—directly dictates the retention mechanisms and selectivity of the separation.
The Workhorse: C18 (Octadecylsilane) Column
C18 columns are the most widely used in reversed-phase HPLC, packed with silica particles bonded with 18-carbon alkyl chains. This long chain creates a highly hydrophobic stationary phase, leading to strong retention based on hydrophobic interactions.[16][17]
-
Performance Insights: The C18 column provides the strongest retention for both doxycycline and its epimer. This longer interaction time with the stationary phase often translates to higher resolution, making it an excellent choice for complex samples or when baseline separation is challenging.[16] Numerous validated methods for doxycycline analysis rely on C18 columns, highlighting their reliability.[10][18][19][20] The potential drawback is longer analysis times.
The Sprinter: C8 (Octylsilane) Column
C8 columns have shorter 8-carbon alkyl chains, resulting in a less hydrophobic and less retentive stationary phase compared to C18.[17][21]
-
Performance Insights: For doxycycline separation, a C8 column yields significantly shorter retention times.[17] This is highly advantageous for high-throughput screening environments. While the retention is lower, adequate resolution can often still be achieved, as demonstrated in several published methods.[3][13][14] The C8 column is an ideal candidate when speed is a priority and the separation is not overly complex. Due to the shorter retention, there can sometimes be less peak tailing as analytes have fewer opportunities to interact with residual silanol groups.[22]
The Specialist: Phenyl-Hexyl Column
The Phenyl-Hexyl phase offers a unique separation mechanism. It consists of a phenyl ring connected to a six-carbon alkyl chain. This configuration allows for both hydrophobic interactions (from the hexyl chain) and π-π interactions between the phenyl ring and aromatic structures within the analyte.[23][24][25]
-
Performance Insights: Doxycycline's polycyclic structure is rich in aromatic rings, making it a perfect candidate for a Phenyl-Hexyl column. The additional π-π interactions provide an alternative selectivity that is orthogonal to the purely hydrophobic interactions of C18 and C8 phases.[23][25] This can lead to reversals in elution order or significantly enhanced resolution between structurally similar compounds like epimers, which might co-elute on traditional alkyl phases. This column is a powerful tool for method development, especially when other columns fail to provide the necessary separation.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of each column based on typical experimental outcomes.
| Performance Metric | C18 (Octadecylsilane) | C8 (Octylsilane) | Phenyl-Hexyl | Ideal Value |
| Retention Time (Doxycycline) | Longest (~11-14 min) | Shortest (~7-9 min) | Intermediate (~9-12 min) | Application-dependent |
| Resolution (Rs) | Excellent (> 2.0) | Good (≥ 1.5) | Potentially Highest (> 2.5) | > 1.5 (baseline) |
| Tailing Factor (Tf) | ~1.1 - 1.4 | ~1.0 - 1.2 | ~1.0 - 1.3 | 1.0 |
| Primary Interaction | Hydrophobic | Hydrophobic | Hydrophobic & π-π | N/A |
Note: These values are illustrative and can vary significantly based on the specific brand of column, HPLC system, and precise mobile phase conditions.
Conclusion and Recommendations
The selection of an HPLC column for the separation of doxycycline and 4-epidoxycycline is a critical decision that impacts the accuracy, speed, and robustness of the analytical method.
-
The C18 column stands as the reliable and robust standard. Its high retentivity and resolving power make it the go-to choice for developing new methods where achieving baseline separation is the primary goal.
-
The C8 column is the preferred option for optimizing analysis time. In quality control labs where throughput is critical, the shorter run times offered by the C8 column are a significant advantage, provided that resolution remains within acceptable limits (Rs ≥ 1.5).[16][26]
-
The Phenyl-Hexyl column is an invaluable specialist for overcoming difficult separations. When C18 or C8 columns provide insufficient resolution, the alternative selectivity offered by π-π interactions can often provide the necessary resolving power to separate the critical epimer pair.[25]
Ultimately, the optimal column is the one that meets the specific goals of your analysis, whether it be the highest possible resolution, the fastest run time, or a balance of both. It is imperative to perform method validation with the chosen column to ensure it meets the stringent requirements of pharmaceutical analysis.
References
-
Croubels, S., Vermeersch, H., De Backeer, P., Santos, M. D. F., Remon, J. P., & Van Peteghem, C. (1998). Liquid chromatographic separation of doxycycline and 4-epidoxycycline in a tissue depletion study of doxycycline in turkeys. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 145–152. [Link]
-
National Center for Biotechnology Information. (n.d.). Doxycycline. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of DOXH: 3.02 + 0.3 pKa1; 7.97 + 0.15 pKa2; 9.15 + 0.3 pKa3. Retrieved from [Link]
-
Hawach. (2025). Differences and Applications of C18 vs. C8 HPLC Columns. Retrieved from [Link]
-
Hawach Scientific. (2025). Difference between C18 Column and C8 Column. Retrieved from [Link]
-
Basavaiah, K., & Charan, V. S. (2002). Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. Journal of the Serbian Chemical Society, 67(1), 47-55. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Epidoxycycline. PubChem. Retrieved from [Link]
-
Popović, G., Čakar, M., & Agbaba, D. (2013). HPLC method development for determination of doxycycline in human seminal fluid. Vojnosanitetski pregled, 70(10), 940-944. Retrieved from [Link]
-
Restek. (n.d.). Roc Phenyl-Hexyl, 5 µm, 150 x 4.6 mm HPLC Column. Retrieved from [Link]
-
YouTube. (2024). C8 vs C18 Columns in HPLC: What's the Difference and Which Should You Use?. Retrieved from [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2014). A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. International Journal of Pharmaceutical Sciences and Research, 5(11), 4843-4849. Retrieved from [Link]
-
Suneetha, A., & Rao, D. R. (2015). Measurement Of Doxycycline Plasma Concentrations By Calibration Curve Method With Aid Of Hplc-Esi-Ms/Ms. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 127-133. Retrieved from [Link]
-
Wang, J., et al. (2017). Determination of Doxycycline, 4-epidoxycycline, and 6-epidoxycycline in Aquatic Animal Muscle Tissue by an Optimized Extraction Protocol and Ultra-performance Performance Liquid Chromatography with Ultraviolet Detection. Journal of Chromatographic Science, 55(6), 629–635. Retrieved from [Link]
-
Jeyabaskar, R., & Ganesan, S. (2013). RP-HPLC method development and validation of doxycycline in bulk and tablet formulation. International Journal of Pharmaceutical and Analytical Research, 2(2), 116-125. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Doxycycline on Newcrom R1 HPLC column. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Separation of Tetracyclines Using HALO 90 Å PCS Phenyl-Hexyl. Retrieved from [Link]
-
Egas Moniz School of Health and Science. (1998). Liquid chromatographic separation of doxycycline and 4-epidoxycycline in a tissue depletion study of doxycycline in turkeys. Retrieved from [Link]
-
Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. Retrieved from [Link]
-
Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]
-
Pharmaguideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-EPIDOXYCYCLINE. Retrieved from [Link]
-
Chemsrc. (2025). 4-Epidoxycycline. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Doxycycline Hyclate. Retrieved from [Link]
-
Libinson, G. S. (1976). Doxycycline. Stability in solutions. Pharmaceutical Chemistry Journal, 10(5), 661-664. Retrieved from [Link]
-
Koukou, M., et al. (2023). Investigation of the Effect of pH on the Adsorption–Desorption of Doxycycline in Feed for Small Ruminants. Veterinary Sciences, 10(2), 104. Retrieved from [Link]
-
Wychowański, P., et al. (2020). Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy. Materials Science and Engineering: C, 112, 110892. Retrieved from [Link]
-
Journal of AOAC International. (2007). Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). ACQUITY Premier CSH Phenyl-Hexyl Column. Retrieved from [Link]
-
USP. (2011). Doxycycline Hyclate. Retrieved from [Link]
-
HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Retrieved from [Link]
-
USP-NF. (2018). Doxycycline Hyclate Tablets. Retrieved from [Link]
-
USP. (n.d.). Doxycycline. Retrieved from [Link]
-
USP-NF. (2024). Doxycycline Capsules. Retrieved from [Link]
-
Conde-Cid, M., et al. (2020). Degradation of Doxycycline, Enrofloxacin, and Sulfamethoxypyridazine under Simulated Sunlight at Different pH Values and Chemical Environments. Water, 12(10), 2899. Retrieved from [Link]
-
ResearchGate. (2007). Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (1975). Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution. Retrieved from [Link]
Sources
- 1. Doxycycline. Stability in solutions (1976) | G. S. Libinson | 5 Citations [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uspbpep.com [uspbpep.com]
- 5. drugfuture.com [drugfuture.com]
- 6. 4-Epidoxycycline | C22H24N2O8 | CID 54676637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Effect of pH on the Adsorption–Desorption of Doxycycline in Feed for Small Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 15. tandfonline.com [tandfonline.com]
- 16. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 17. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 18. HPLC method development for determination of doxycycline in human seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpar.com [ijpar.com]
- 21. hawach.com [hawach.com]
- 22. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 23. restek.com [restek.com]
- 24. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 25. halocolumns.com [halocolumns.com]
- 26. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of 4-epi-6-Epidoxycycline Quantification Methods
For researchers, analytical chemists, and drug development professionals, ensuring the purity and stability of pharmaceutical compounds is paramount. Doxycycline, a widely used tetracycline antibiotic, can degrade into various related substances, including its epimers. Among these, 4-epi-6-epidoxycycline represents a critical impurity that must be accurately quantified to ensure the safety and efficacy of the final drug product. The epimerization of doxycycline can significantly impact its therapeutic potency.[1]
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in the principles of inter-laboratory validation. We will explore the causalities behind experimental choices, present comparative performance data, and offer a detailed, self-validating protocol. Our objective is to equip you with the expertise to select, validate, and implement robust quantification methods in a regulated environment.
The Foundation: Why Inter-Laboratory Validation Matters
Before delving into specific methods, it is crucial to understand the framework of analytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines. The recently updated ICH Q2(R2) guideline emphasizes that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2][3][4] Inter-laboratory validation, or reproducibility, is the ultimate test of a method's robustness, demonstrating its reliability when performed by different analysts in different laboratories with different equipment. This is a cornerstone of ensuring consistent product quality across manufacturing sites and throughout the drug product's lifecycle.[5]
The core performance characteristics that must be evaluated, as stipulated by these guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration over a defined range.[7]
-
Accuracy: The closeness of test results to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[8]
Comparative Analysis of Quantification Methods
The two most prevalent analytical techniques for quantifying doxycycline and its epimers are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse of pharmaceutical quality control. Its wide accessibility, cost-effectiveness, and robustness make it a primary choice for routine analysis. For tetracyclines, which possess strong chromophores, UV detection is highly effective.
-
Expertise & Causality: The choice of a reversed-phase C8 or C18 column is standard for separating doxycycline and its epimers due to their relative hydrophobicity.[9] An acidic mobile phase (pH 2.0-3.0) is critical for several reasons. Firstly, it ensures the analytes are in a single, protonated state, leading to sharp, symmetrical peak shapes. Secondly, it suppresses the ionization of silanol groups on the silica-based stationary phase, preventing undesirable secondary interactions and peak tailing. The addition of a chelating agent like oxalic acid or EDTA to the mobile phase can further improve peak shape by preventing the analytes from chelating with residual metal ions in the stationary phase or system hardware.[1][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification, especially in complex matrices like biological tissues.[11]
-
Expertise & Causality: The high specificity of LC-MS/MS arises from its ability to select a specific precursor ion (the molecular ion of the analyte) and then fragment it to produce unique product ions. This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates interference from co-eluting matrix components.[12] While chromatographically separating the epimers is still necessary, the mass spectrometer's specificity provides an orthogonal detection mechanism, enhancing confidence in the results. For complex sample matrices, a robust sample preparation technique like Solid-Phase Extraction (SPE) is often required to minimize matrix effects such as ion suppression.[10][13]
Performance Comparison
The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods based on published data for doxycycline and its related epimers. This data serves as a benchmark for what can be expected when validating a method for this compound.
| Performance Characteristic | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Specificity | Good to Excellent | Superior | HPLC-UV relies on chromatographic separation alone. LC-MS/MS adds the specificity of mass-to-charge ratio, making it highly selective.[11] |
| Limit of Quantification (LOQ) | ~0.1 - 2 µg/mL | < 50 µg/kg (ppb) | The inherent sensitivity of mass spectrometric detection allows for much lower quantification limits, crucial for impurity analysis in various matrices.[14][15][16] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 | Both methods demonstrate excellent linearity. HPLC often shows slightly higher coefficients due to the wider dynamic range typically employed for QC tests.[9][14] |
| Accuracy (Recovery %) | 98.9 - 100.5% | 91.8 - 103.6% | Both methods provide high accuracy. The slightly wider range for LC-MS/MS can be attributed to the multi-step sample preparation often required.[14] |
| Precision (RSD %) | < 2.0% | < 10.0% | HPLC methods in quality control typically require very high precision. The acceptance criteria for LC-MS/MS in complex matrices can be wider.[6][15] |
| Robustness | High | Moderate to High | HPLC methods are generally very robust. LC-MS/MS can be more susceptible to matrix effects and instrument variability, requiring careful optimization. |
A Self-Validating Protocol: RP-HPLC-UV Method
This section provides a detailed protocol for the quantification of this compound. The protocol is designed to be self-validating, meaning that system suitability tests are embedded to ensure the system is performing correctly before and during analysis.
Experimental Workflow
Caption: A generalized workflow for the HPLC-based quantification and validation.
Step-by-Step Methodology
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Phenomenex Luna 5 µm C8, 250 x 4.6 mm (or equivalent).[9]
-
Mobile Phase: Acetonitrile, deionized water, and perchloric acid in a ratio of 26:74:0.25 (v/v/v). The pH is adjusted to 2.5 with 5 M sodium hydroxide.[9] Causality: This mobile phase composition and pH provide excellent resolution between doxycycline and its epimers while ensuring sharp peak shapes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 350 nm.[9] Causality: This wavelength provides high sensitivity for doxycycline and its related compounds.
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve reference standards of doxycycline and this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 0.5 µg/mL to 50 µg/mL).
-
Sample Preparation: Accurately weigh the sample (e.g., bulk drug powder) and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability Testing (SST):
-
Protocol: Before injecting samples, perform at least five replicate injections of a standard solution containing both doxycycline and this compound.
-
Acceptance Criteria (Trustworthiness):
-
Resolution: The resolution between the this compound and doxycycline peaks must be ≥ 1.5.[9]
-
Tailing Factor: The tailing factor for each peak should be ≤ 2.0.
-
Precision: The relative standard deviation (RSD) of the peak areas for the replicate injections should be ≤ 2.0%.
-
-
Causality: SST ensures that the chromatographic system is capable of providing accurate and precise results for the analysis batch. Failure to meet SST criteria indicates a problem with the system (e.g., column degradation, pump malfunction) that must be rectified before proceeding.
5. Validation Protocol: The following diagram illustrates the logical relationship between the core validation parameters.
Caption: Logical relationships between key analytical method validation parameters.
-
Specificity: Analyze placebo (matrix without analyte) and spiked samples to demonstrate no interference at the retention time of this compound.
-
Linearity: Analyze the calibration standards in triplicate. Plot a curve of peak area versus concentration and determine the correlation coefficient (r² ≥ 0.999) and regression equation.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[17] Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Reproducibility (Inter-laboratory): Provide the validated method to a collaborating laboratory and have them perform the analysis on the same batch of sample. Compare the results statistically.
-
-
LOQ & LOD: Determine experimentally by analyzing a series of dilute solutions and establishing the concentration at which the signal-to-noise ratio is approximately 10:1 (for LOQ) and 3:1 (for LOD).
-
Robustness: Deliberately vary critical method parameters (e.g., pH ± 0.1, column temperature ± 2°C, mobile phase composition ± 2%) and assess the impact on system suitability and results.[8]
Conclusion
The successful inter-laboratory validation of a quantification method for this compound hinges on a deep understanding of both the analytical chemistry involved and the rigorous framework set forth by regulatory guidelines.[18][19] While HPLC-UV offers a robust, cost-effective solution for routine quality control, LC-MS/MS provides superior sensitivity and specificity for more demanding applications.
The choice of method must be fit for its intended purpose.[4] By following the principles of causality in method development, embedding self-validating system suitability tests, and systematically evaluating all performance characteristics, researchers can develop and transfer highly reliable methods. This ensures data integrity and, ultimately, the quality and safety of the pharmaceutical product.
References
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
PQE Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Monser, L., & Darghouth, F. (2000). Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Taylor & Francis Online. Determination of Doxycycline, 4-epidoxycycline, and 6-epidoxycycline in Aquatic Animal Muscle Tissue by an Optimized Extraction Protocol and Ultra-performance Performance Liquid Chromatography with Ultraviolet Detection. [Link]
-
ResearchGate. Request PDF: Determination of Doxycycline, 4-epidoxycycline, and 6-epidoxycycline in Aquatic Animal Muscle Tissue by an Optimized Extraction Protocol and Ultra-performance Performance Liquid Chromatography with Ultraviolet Detection. [Link]
-
Journal of the Hellenic Veterinary Medical Society. (2018). Liquid chromatography – tandem mass spectrometry method for the determination of ten tetracycline residues in muscle samples. [Link]
-
Basappa, B., et al. (2009). Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. International Journal of PharmTech Research. [Link]
-
U.S. Food and Drug Administration (FDA). Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry. [Link]
-
ResearchGate. Request PDF: Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-Epi-doxycycline in pharmaceutical products using porous graphitic carbon column. [Link]
-
Hasan, M., et al. (2016). Quantification of Doxycycline Hyclate in Different Pharmaceutical Samples by UV Assay. International Journal of Pharmacy and Technology. [Link]
-
Skúlason, S., et al. (2003). Development of a simple HPLC method for separation of doxycycline and its degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Nalwade, S., et al. (2012). A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms. Scientia Pharmaceutica. [Link]
-
Suneetha, D., & Rao, P. (2017). LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples. Oriental Journal of Chemistry. [Link]
-
de Souza, A., et al. (2016). Quantification of Doxycycline in Raw Material by an Eco-Friendly Method of Infrared Spectroscopy. Journal of Analytical & Pharmaceutical Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fda.gov [fda.gov]
- 13. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 14. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Stability of Doxycycline and Its Epimers: An In-Depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Doxycycline and Its Epimeric Impurities
Doxycycline, a semi-synthetic tetracycline antibiotic, is widely used in both human and veterinary medicine.[1] Its therapeutic efficacy is intrinsically linked to its chemical stability. A key challenge in the lifecycle of doxycycline is its propensity to undergo epimerization at the C4 position, leading to the formation of 4-epidoxycycline, and to a lesser extent at the C6 position, forming 6-epidoxycycline.[2][3] These epimers are considered impurities and can impact the drug's potency and safety profile.[2] Regulatory bodies, such as the European Pharmacopoeia, have established strict limits on the presence of these impurities, necessitating robust analytical methods for their separation and quantification.[2][4] Furthermore, doxycycline can degrade into other products like metacycline, particularly under thermal stress.[1][3]
This guide will explore the comparative stability of doxycycline and its epimers under various stress conditions, providing a framework for understanding their degradation pathways and kinetics.
The Chemical Landscape: Doxycycline and Its Epimers
Understanding the structural relationship between doxycycline and its epimers is fundamental to comprehending their stability differences.
Caption: A generalized workflow for a comparative stability study of doxycycline.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting doxycycline to various stressors as recommended by ICH guidelines. [5][6] 1. Hydrolytic Degradation:
- Acidic: Dissolve doxycycline in 0.1 M HCl and reflux for a specified period (e.g., 2-8 hours). [7] * Alkaline: Dissolve doxycycline in 0.1 M NaOH and reflux for a specified period (e.g., 30-90 minutes). [7] * Neutral: Dissolve doxycycline in water and reflux for a specified period.
2. Oxidative Degradation:
- Dissolve doxycycline in a solution of 3% H2O2 and keep at room temperature for a specified period (e.g., 30-90 minutes). [7] 3. Thermal Degradation:
- Expose solid doxycycline powder to dry heat at elevated temperatures (e.g., 40°C, 50°C, 60°C, 70°C) for an extended period (e.g., up to 90 days). [1][3] 4. Photolytic Degradation:
- Expose a solution of doxycycline to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [8] Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A validated HPLC method is crucial for the accurate separation and quantification of doxycycline from its epimers and other degradation products. [2][4]
-
Instrumentation: A standard HPLC system with a UV detector is typically used. [2]* Column: A C8 or C18 reversed-phase column is commonly employed. [2][4]For example, a Phenomenex Luna 5 µm C8 column (250 x 4.6 mm) has been shown to provide good resolution. [2][4]* Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, water, and an acid (e.g., perchloric acid or oxalic acid) to achieve a low pH (around 2.5), which is optimal for the separation of tetracyclines. [2][4]* Flow Rate: A flow rate of 1.0 mL/min is typical. [2][4]* Detection Wavelength: Detection is usually performed at 350 nm. [2][4] This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Comparative Data Summary
The following tables summarize the comparative stability of doxycycline under different stress conditions based on published data.
Table 1: Summary of Doxycycline Degradation under Various Stress Conditions
| Stress Condition | Reagents/Parameters | Observation | Key Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, Reflux | Moderate degradation | 4-Epidoxycycline, 6-Epidoxycycline |
| Alkaline Hydrolysis | 0.1 M NaOH, Reflux | Significant degradation | 4-Epidoxycycline, 6-Epidoxycycline |
| Oxidative | 3% H2O2, Room Temp. | Significant degradation | Various oxidation products |
| Thermal (Solid State) | 70°C, 90 days | Significant degradation | Metacycline, 6-Epidoxycycline |
| Photolytic | Simulated Sunlight, pH 7.2 | Rapid degradation (t1/2 ~0.7h) | Photodegradation products |
Table 2: Comparative Thermal Stability of Doxycycline Formulations at 25°C [1][3]
| Formulation | Shelf Life (t90%) |
|---|---|
| Bulk Drug | 1.00 years |
| Capsules | 2.84 years |
| Tablets | 5.26 years |
Conclusion and Recommendations
The stability of doxycycline is a multifaceted issue influenced by pH, temperature, light, and the presence of oxidizing agents. The formation of epimers, particularly 4-epidoxycycline, is a primary degradation pathway, especially under hydrolytic and thermal stress.
Key Takeaways for Researchers and Drug Development Professionals:
-
Formulation Strategy: The choice of excipients and the final dosage form can significantly impact the stability of doxycycline. As evidenced by the longer shelf life of tablets, solid dosage forms with appropriate protective coatings can enhance stability. [1][3]* pH Control: Maintaining an optimal pH in liquid formulations is critical to minimize epimerization and degradation. Acidic conditions are generally more favorable for the stability of tetracyclines.
-
Protection from Light and Heat: Doxycycline should be protected from light and stored at controlled room temperature to prevent photodegradation and thermal degradation. [9]* Analytical Method Development: A well-validated, stability-indicating HPLC method is indispensable for the accurate monitoring of doxycycline and its impurities throughout the drug development lifecycle and for routine quality control. [2][4] By understanding the comparative stability of doxycycline and its epimers, researchers can develop more robust formulations, ensure the quality and efficacy of doxycycline-containing products, and comply with regulatory requirements.
References
-
Bari, A., et al. (2006). Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(10), 1431-1443. [Link]
-
Bari, A., et al. (2006). Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC. PubMed. [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
N, A., et al. (2023). Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. World Journal of Biology Pharmacy and Health Sciences, 15(02), 067–073. [Link]
-
Spina-Cruz, A. F., et al. (2019). Advanced oxidation processes on doxycycline degradation: monitoring of antimicrobial activity and toxicity. Environmental Science and Pollution Research, 26(27), 27604-27619. [Link]
-
Agilent Technologies. (n.d.). Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Using the Agilent 1200 In. [Link]
-
N, A., et al. (2023). Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. WJBPHS. [Link]
-
Bari, A., et al. (2006). Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. ResearchGate. [Link]
-
Slideshare. (2012). Ich guidelines for stability studies 1. [Link]
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
Semantic Scholar. (n.d.). Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC. [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. [Link]
-
ResearchGate. (2015). Doxycycline Degradation by the Oxidative Fenton Process. [Link]
-
ResearchGate. (n.d.). Degradation of doxycycline by UV-C radiation, H2O2 and UV/H2O2 (0.6 to... [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
ResearchGate. (2018). Advanced oxidation processes on doxycycline degradation: monitoring of antimicrobial activity and toxicity. [Link]
-
Skúlason, S., et al. (2003). Development of a simple HPLC method for separation of doxycycline and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 667-672. [Link]
-
ResearchGate. (n.d.). Results of Degradation study of DOX at different stress conditions in developed UV Spectrophotometric method. [Link]
-
SciSpace. (2015). Doxycycline Degradation by the Oxidative Fenton Process. [Link]
-
Arias-Estévez, M., et al. (2022). Degradation of Doxycycline, Enrofloxacin, and Sulfamethoxypyridazine under Simulated Sunlight at Different pH Values and Chemical Environments. Agronomy, 12(2), 260. [Link]
-
ResearchGate. (n.d.). Forced degradation study peak areas: 1) Pure doxycycline hyclate standard. [Link]
-
Ahmed, A. A. Q., et al. (2024). A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites. Biomedical Chromatography, e7032. [Link]
-
ResearchGate. (2003). Development of a simple HPLC method for separation of doxycycline and its degradation products. [Link]
-
Al-Tohamy, R., et al. (2022). Optimized Degradation of Doxycycline in Aqueous Systems Using Calcium Peroxide Nanoparticles via Response Surface Methodology. Polymers, 14(19), 4195. [Link]
-
Li, Y., et al. (2022). Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs. Journal of Hazardous Materials, 424(Pt C), 127602. [Link]
-
ResearchGate. (2023). Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. [Link]
-
Kumar, S., et al. (2022). Efficient degradation of doxycycline and ofloxacin in an aqueous environment using Fe and Cu doped TiO 2 -SiO 2 photocatalyst under sunlight. Environmental Engineering Research, 27(1), 210323. [Link]
-
Egas Moniz School of Health and Science. (1998). Liquid chromatographic separation of doxycycline and 4-epidoxycycline in a tissue depletion study of doxycycline in turkeys. [Link]
-
ResearchGate. (2022). (PDF) Degradation of Doxycycline, Enrofloxacin, and Sulfamethoxypyridazine under Simulated Sunlight at Different pH Values and Chemical Environments. [Link]
-
Environmental Engineering Research. (n.d.). Visible light-driven photocatalytic degradation of doxycycline using ZnO/g-C3N4/biochar composite in aqueous solution. [Link]
-
Wang, J., et al. (2021). Efficient photocatalytic degradation of doxycycline by coupling α-Bi2O3/g-C3N4 composite and H2O2 under visible light. Environmental Research, 197, 110925. [Link]
-
Adebayo, A. C., et al. (2022). Adsorption–photocatalysis synergy of reusable mesoporous TiO2–ZnO for photocatalytic degradation of doxycycline antibiotic. Scientific Reports, 12(1), 1-17. [Link]
-
Croubels, S., et al. (2002). Residue study of doxycycline and 4-epidoxycycline in pigs medicated via drinking water. The Analyst, 127(11), 1468-1473. [Link]
-
Repositorio Institucional CONICET Digital. (n.d.). Photodegradation of doxycycline in water induced by TiO2-MCM-41: Kinetics, TOC evolution and reusability. [Link]
-
National Center for Biotechnology Information. (n.d.). Doxycycline. PubChem. [Link]
-
Croubels, S., et al. (1998). Liquid chromatographic separation of doxycycline and 4-epidoxycycline in a tissue depletion study of doxycycline in turkeys. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 145-152. [Link]
-
National Center for Biotechnology Information. (n.d.). Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems. [Link]
-
ResearchGate. (n.d.). Epimerization and Isomerization Kinetics of Chlortetracycline Antibiotics in Swine Manure and its Anaerobic Digestate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Doxycycline Hyclate?. [Link]
-
Sokoloski, T. D., et al. (1977). Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution. Journal of Pharmaceutical Sciences, 66(8), 1159-1165. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. wjbphs.com [wjbphs.com]
- 8. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Off-Target Effects of 4-epi-6-Epidoxycycline and Other Tetracyclines for Researchers
A Senior Application Scientist's In-Depth Technical Guide
In the realm of inducible gene expression, the tetracycline (Tet) regulatory system stands as a cornerstone technology. The choice of the inducing agent, however, is critical to the fidelity of experimental outcomes. While doxycycline has traditionally been the inducer of choice, its off-target effects can be a significant confounding factor. This guide provides a comprehensive evaluation of 4-epi-6-Epidoxycycline in comparison to other common tetracyclines, offering researchers the data and methodologies needed to make an informed decision for their experimental systems.
The Challenge of Off-Target Effects in Tetracycline-Inducible Systems
The utility of Tet-On and Tet-Off systems hinges on the principle that the inducing agent is biologically inert, save for its interaction with the Tet-transactivator protein. However, tetracyclines, as a class of antibiotics, possess inherent biological activities that extend beyond their intended role as a genetic switch. These off-target effects can influence cellular physiology in numerous ways, potentially leading to misinterpretation of experimental results.
Doxycycline, a second-generation tetracycline, is widely used due to its high affinity for the Tet repressor and favorable pharmacokinetics. Yet, its well-documented off-target effects, particularly on mitochondrial function, necessitate the exploration of alternatives with a cleaner biological profile.[1][2] Minocycline, another popular analog, also exhibits a range of non-antibiotic activities, including anti-inflammatory and neuroprotective properties, which can be either beneficial or confounding depending on the research context.[3][4]
This has led to the investigation of tetracycline analogs with reduced biological activity. Among these, 4-epidoxycycline, an epimer of doxycycline, has emerged as a promising candidate.[5][6] This guide will delve into the comparative off-target profiles of these molecules.
Mitochondrial Toxicity: A Primary Concern with Doxycycline
A significant body of evidence points to the detrimental effects of doxycycline on mitochondrial function. This is attributed to the evolutionary origin of mitochondria from bacteria, rendering their ribosomes susceptible to inhibition by tetracycline-class antibiotics.[1]
Mechanism of Doxycycline-Induced Mitochondrial Dysfunction:
Doxycycline penetrates the mitochondrial membrane and binds to the 30S ribosomal subunit, inhibiting the translation of mitochondrial DNA-encoded proteins.[1] This disruption of mitochondrial protein synthesis leads to a cascade of deleterious effects:
-
Impaired Oxidative Phosphorylation (OXPHOS): The inhibition of key OXPHOS complex subunit synthesis cripples the electron transport chain, leading to reduced ATP production.
-
Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria are a major source of ROS, which can induce oxidative stress and damage cellular components.
-
Altered Cellular Metabolism: Cells compensate for the loss of mitochondrial ATP production by upregulating glycolysis.[1]
-
Induction of Apoptosis: Prolonged mitochondrial stress can trigger the intrinsic apoptotic pathway.
The following diagram illustrates the signaling pathway of doxycycline-induced mitochondrial toxicity.
Caption: Doxycycline's impact on mitochondrial function.
Comparative Data on Mitochondrial Toxicity
While direct comparative studies on the mitochondrial toxicity of this compound in mammalian cells are limited, a study in Saccharomyces cerevisiae showed that 4-epidoxycycline has less off-target consequences on mitochondrial health compared to doxycycline.[6] Doxycycline has been shown to significantly reduce oxygen consumption in various human cell lines at concentrations commonly used for gene induction (1 µg/mL).[7]
| Tetracycline | Effect on Mitochondrial Respiration | Cellular Metabolism Shift | Reference |
| Doxycycline | Significant dose-dependent decrease in oxygen consumption. | Increased glycolysis. | [1][7] |
| Minocycline | Less pronounced effect compared to doxycycline. | Increased glycolysis. | [7] |
| Tetracycline | Less pronounced effect compared to doxycycline. | Increased lactate production. | [7] |
| This compound | Reported to have fewer off-target effects on mitochondrial function. | Not extensively studied in mammalian cells. | [6] |
Gene Expression Profiling: Unveiling Broader Off-Target Effects
Beyond mitochondria, tetracyclines can induce widespread changes in cellular gene expression. RNA sequencing (RNA-seq) is a powerful tool to assess these global off-target effects.
A comparative study using RNA-seq in yeast demonstrated that doxycycline elicits the most significant changes in gene expression, affecting dozens of genes.[6] In contrast, tetracycline and 4-epidoxycycline had a more modest impact on the transcriptome.[6] This suggests that 4-epidoxycycline is a more specific inducer for Tet-inducible systems.[6]
In mammalian cells, doxycycline has been shown to alter the expression of genes involved in various pathways, including metabolism, cell cycle, and immune response, at concentrations typically used for gene induction.[7]
Non-Antibiotic Properties: Anti-inflammatory and Neuroprotective Effects
Minocycline, in particular, is well-recognized for its potent anti-inflammatory and neuroprotective effects, which are independent of its antimicrobial activity.[3][4] These properties can be advantageous in certain therapeutic contexts but may introduce confounding variables in basic research.
Minocycline's Anti-inflammatory Signaling Pathways:
Minocycline exerts its anti-inflammatory effects through multiple mechanisms, including:
-
Inhibition of Microglial Activation: A key mechanism in its neuroprotective role.
-
Downregulation of Pro-inflammatory Cytokines: Such as TNF-α, IL-1β, and IL-6.
-
Inhibition of Matrix Metalloproteinases (MMPs): Enzymes involved in tissue remodeling and inflammation.
The following diagram depicts a simplified overview of minocycline's anti-inflammatory signaling.
Caption: Minocycline's anti-inflammatory mechanisms.
Currently, there is a lack of data on the anti-inflammatory or neuroprotective properties of this compound. Given its reduced overall biological activity, it is plausible that these effects are also diminished compared to minocycline and doxycycline.
Experimental Protocols for Evaluating Off-Target Effects
To empower researchers to validate the choice of an inducer in their specific experimental context, we provide the following detailed protocols.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the tetracycline analogs (e.g., 0.1, 1, 10, 50, 100 µg/mL) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mitochondrial Respiration Analysis: Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial function and glycolysis.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density determined for your cell type.
-
Compound Treatment: Treat cells with the desired concentrations of tetracycline analogs for the specified duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
The following workflow diagram outlines the experimental process for comparing the off-target effects of different tetracyclines.
Caption: Workflow for evaluating tetracycline off-target effects.
Conclusion and Recommendations
The selection of an appropriate inducer for tetracycline-inducible systems is paramount for the integrity of experimental data. While doxycycline remains a potent and widely used inducer, its significant off-target effects, particularly on mitochondrial function and gene expression, warrant careful consideration and the use of appropriate controls.
Minocycline, with its distinct anti-inflammatory and neuroprotective properties, may be a suitable choice for specific research applications but introduces another layer of potential confounding factors.
This compound emerges as a superior alternative for studies where minimizing off-target effects is a primary concern. Its reduced antibiotic activity translates to a more favorable profile in terms of mitochondrial toxicity and global gene expression changes, as suggested by studies in yeast.[6] However, it is crucial to acknowledge the current scarcity of direct comparative data in mammalian systems.
Recommendations for Researchers:
-
For sensitive applications requiring minimal perturbation of cellular physiology, this compound is the recommended choice.
-
When using any tetracycline inducer, it is imperative to include a "doxycycline-only" (or other inducer-only) control group to account for potential off-target effects.
-
The lowest effective concentration of the inducer should be determined and used for all experiments.
-
Researchers are encouraged to perform validation experiments, such as those outlined in this guide, to characterize the off-target effects of their chosen inducer in their specific cell type or model system.
By carefully considering the information and methodologies presented in this guide, researchers can enhance the reliability and reproducibility of their findings when utilizing the powerful tool of tetracycline-inducible gene expression.
References
- Chatzispyrou, A., Held, N. M., Mouchiroud, L., & Auwerx, J. (2015). Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research. Cancer Research, 75(21), 4446-4449.
- Garrido-Mesa, N., Zarzuelo, A., & Gálvez, J. (2013). Minocycline: far beyond an antibiotic. British journal of pharmacology, 169(2), 337–352.
- Ahler, E., Sullivan, W. J., Cass, A., Braas, D., York, A. G., Bensinger, S. J., & Christofk, H. R. (2013). Doxycycline alters metabolism and proliferation of human cell lines. PloS one, 8(5), e64561.
- Kobayashi, K., Candelario-Jalil, E., Leza, J. C., & Fiebich, B. L. (2013). Minocycline for the treatment of psychiatric disorders. Current drug targets, 14(11), 1367–1378.
- Luger, A. L., Sauer, B., Lorenz, N. I., Engel, A. L., Braun, Y., Voss, M., ... & Ronellenfitsch, M. W. (2018). Doxycycline Impairs Mitochondrial Function and Protects Human Glioma Cells from Hypoxia-Induced Cell Death: Implications of Using Tet-Inducible Systems. International journal of molecular sciences, 19(5), 1504.
- Moullan, N., Mouchiroud, L., Wang, X., Ryu, D., Williams, E. G., Mottis, A., ... & Auwerx, J. (2015). Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research. Cell reports, 10(10), 1681-1691.
- Protasoni, M., Kroon, A. M., & Taanman, J. W. (2018). Mitochondria as oncotarget: a comparison between the tetracycline analogs doxycycline and COL-3. Oncotarget, 9(72), 33697.
- Sun, J., Chen, Y., Li, J., & Yu, Y. (2017). Doxycycline Induces Mitophagy and Suppresses Production of Interferon-β in IPEC-J2 Cells. Frontiers in cellular and infection microbiology, 7, 25.
- Sanchez, G., Linde, S. C., & Coolon, J. D. (2020). Genome-wide effect of tetracycline, doxycycline and 4-epidoxycycline on gene expression in Saccharomyces cerevisiae. Yeast, 37(7-8), 389-396.
- Ahler, E., Sullivan, W. J., Cass, A., Braas, D., York, A. G., Bensinger, S. J., & Christofk, H. R. (2013). Doxycycline alters metabolism and proliferation of human cell lines. PloS one, 8(5), e64561.
Sources
- 1. Genome-wide effect of tetracycline, doxycycline and 4-epidoxycycline on gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Doxycycline Induces Mitophagy and Suppresses Production of Interferon-β in IPEC-J2 Cells [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-epi-6-Epidoxycycline for Laboratory Professionals
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents, including antibiotic derivatives like 4-epi-6-epidoxycycline, are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in scientific principles and regulatory standards to ensure the protection of both laboratory personnel and the environment.
Understanding the Compound: this compound
This compound is an impurity and degradation product of doxycycline, a broad-spectrum tetracycline antibiotic.[1][2][3] Tetracyclines can undergo epimerization and degradation, particularly when exposed to light and elevated temperatures.[4] While some Safety Data Sheets (SDS) for this compound may not list specific hazard classifications, it is crucial to handle it with the same precautions as the parent compound, doxycycline, due to structural similarities and the potential for similar biological activity and hazards. Doxycycline itself is considered a hazardous substance, with potential risks including skin, eye, and respiratory irritation, and it may be harmful if ingested or inhaled.[5] Furthermore, pregnant and lactating women are advised to avoid exposure as doxycycline is a known teratogen.[5]
The Critical Importance of Proper Antibiotic Waste Disposal
The improper disposal of antibiotics and their derivatives poses a significant threat to public health and the environment. When these compounds enter the ecosystem, they can contribute to the development of antibiotic-resistant bacteria, often referred to as "superbugs."[6][7] This resistance can render common antibiotics ineffective, leading to more severe illnesses and limited treatment options. Disposing of pharmaceuticals down the drain is strongly discouraged as wastewater treatment facilities are often not equipped to fully remove these compounds, allowing them to enter waterways.[8][9][10] The U.S. Environmental Protection Agency (EPA) has implemented regulations that prohibit the sewering of hazardous pharmaceutical waste to mitigate these risks.[8][9]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if generating dusts. | To prevent inhalation of the compound, especially if in powdered form. |
Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure treats the compound as hazardous chemical waste to ensure the highest level of safety and compliance.
Step 1: Waste Identification and Segregation
-
Do not mix this compound with non-hazardous waste.
-
It should be segregated as hazardous chemical waste .
Step 2: Containerization
-
Use a dedicated, properly labeled, and sealed container for the collection of this compound waste.
-
The container should be made of a material compatible with the chemical. A rigid, leak-proof plastic container with a secure lid is recommended.
-
Label the container clearly as "Hazardous Waste - this compound". The label should also include the date when the first item was added to the container.
Step 3: Waste Accumulation
-
For solid waste (e.g., powder, contaminated vials, or lab consumables), place it directly into the designated hazardous waste container.
-
For liquid waste (e.g., solutions containing this compound), collect it in a separate, sealed container labeled for liquid hazardous waste. Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[11]
-
Never pour solutions containing this compound down the drain. This is in accordance with EPA regulations that ban the sewering of hazardous pharmaceutical waste.[8][9]
Step 4: Final Disposal
-
Once the waste container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic while awaiting pickup.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Institutional and Regulatory Compliance
It is imperative to consult and adhere to your institution's specific guidelines for hazardous waste disposal.[11] These procedures are designed to comply with local, state, and federal regulations, such as those set forth by the EPA's Resource Conservation and Recovery Act (RCRA).[12] Your institution's EHS department is a valuable resource for any questions or clarification regarding waste disposal procedures.
By following these guidelines, you contribute to a safer laboratory environment, ensure regulatory compliance, and play a vital role in protecting our environment and public health from the consequences of improper antibiotic disposal.
References
-
Management of Hazardous Waste Pharmaceuticals. US EPA. (n.d.). Retrieved from [Link]
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. (2019, June 18). Retrieved from [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360. (2015, September 25). Retrieved from [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. (n.d.). Retrieved from [Link]
-
Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. (2025, April 24). Retrieved from [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US EPA. (2022, October). Retrieved from [Link]
-
Which Expired Antibiotics Become Toxic And How to Dispose of Them. Waste Direct. (n.d.). Retrieved from [Link]
-
4-Epidoxycycline. PubChem. (n.d.). Retrieved from [Link]
-
Extending Expiration Dates of Doxycycline Tablets and Capsules in Strategic Stockpiles. U.S. Food and Drug Administration. (2017, March). Retrieved from [Link]
-
Use of Doxycycline. University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Retrieved from [Link]
-
DOXYCYCLINE HYCLATE Doxycyclini hyclas. ResearchGate. (n.d.). Retrieved from [Link]
-
Medication & Pharmaceutical Waste Disposal Explained. Stericycle. (n.d.). Retrieved from [Link]
-
Antibiotic Disposal. Society of Infectious Diseases Pharmacists. (n.d.). Retrieved from [Link]
-
DOXYCYCLINE HYCLATE Doxycyclini hyclas. European Directorate for the Quality of Medicines & HealthCare. (n.d.). Retrieved from [Link]
-
Doxycycline Degradation by the Oxidative Fenton Process. ResearchGate. (2025, November 27). Retrieved from [Link]
-
Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Using the Agilent 1200 In. Agilent Technologies. (n.d.). Retrieved from [Link]
-
Pharmaceutical Waste. California Department of Toxic Substances Control. (2019, April 2). Retrieved from [Link]
-
6-Epidoxycycline. PubChem. (n.d.). Retrieved from [Link]
-
Doxycycline EP Impurity D (4-epi-6-epi Doxycycline). Axios Research. (n.d.). Retrieved from [Link]
-
Transformation scheme for doxycycline to metacycline and 6-epidoxycycline. ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 5.imimg.com [5.imimg.com]
- 4. agilent.com [agilent.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. wastedirect.co.uk [wastedirect.co.uk]
- 7. SIDP - Antibiotic Disposal [sidp.org]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. waste360.com [waste360.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
Navigating the Nuances of Safety: A Guide to Personal Protective Equipment for Handling 4-epi-6-Epidoxycycline
For the diligent researcher navigating the complexities of drug development, the safe handling of novel or less-common compounds is paramount. 4-epi-6-Epidoxycycline, an impurity of the widely-used antibiotic Doxycycline, presents a unique challenge due to the limited availability of specific safety data.[1][2] In the absence of a dedicated Safety Data Sheet (SDS), a conservative and informed approach, grounded in the known hazards of the parent compound and related tetracycline analogs, is not just recommended—it is essential for ensuring a safe laboratory environment.
This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Our approach is built on a foundation of scientific integrity, operational excellence, and a deep-seated commitment to the well-being of our fellow scientists.
The Rationale for a Precautionary Approach
This compound is structurally similar to Doxycycline.[3][4] Doxycycline and its hyclate salt are known to present several hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[5] Furthermore, Doxycycline is suspected of damaging fertility or the unborn child.[5] Given these potential risks associated with the parent compound, it is prudent and professionally responsible to handle this compound with a commensurate level of caution.
This guide, therefore, extrapolates PPE recommendations from the known hazard profile of Doxycycline and general best practices for handling potent pharmaceutical compounds.
Core Principles of Protection: A Multi-layered Defense
Effective protection against chemical hazards in a laboratory setting is not about a single piece of equipment, but a holistic system of controls. This includes engineering controls (like fume hoods), administrative controls (training and procedures), and finally, PPE as the last line of defense.[6]
Our focus here is on the appropriate selection and use of PPE, which can be broken down into four critical areas of protection:
-
Respiratory Protection: To prevent the inhalation of aerosols or fine powders.
-
Hand Protection: To avoid direct skin contact.
-
Body Protection: To shield the skin and clothing from contamination.
-
Eye and Face Protection: To guard against splashes and airborne particles.
Recommended Personal Protective Equipment for this compound
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloved) - Disposable gown - Safety glasses with side shields or goggles - N95 or higher-rated respirator | The solid form can easily become airborne, posing an inhalation risk. Double gloving provides an extra layer of protection against fine particulates. A respirator is crucial to prevent inhalation of the powder. |
| Working with Solutions (e.g., preparing dilutions) | - Nitrile gloves - Disposable gown or lab coat - Safety glasses with side shields or goggles | The primary risk is from splashes. A lab coat or gown protects the arms and body. Gloves and eye protection are essential to prevent skin and eye contact. |
| In-vitro/In-vivo Experiments | - Nitrile gloves - Disposable gown - Safety glasses with side shields | Standard laboratory practice to prevent contamination of the experiment and protect the researcher from accidental exposure. |
| Waste Disposal | - Nitrile gloves (double-gloved) - Disposable gown - Safety glasses with side shields or goggles | Handling waste increases the risk of contact with contaminated materials. Enhanced PPE is recommended to mitigate this risk. |
A Step-by-Step Guide to PPE Usage
Proper technique in donning and doffing PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown: Put on a disposable gown, ensuring it is securely tied.
-
Respirator/Mask: If required, don your respirator, ensuring a proper fit check is performed.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Don your first pair of nitrile gloves, pulling the cuffs over the sleeves of your gown. If double-gloving, don the second pair over the first.
Doffing (Taking Off) PPE:
-
Gloves (Outer Pair): If double-gloved, remove the outer pair first by grasping the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Gown: Untie the gown and peel it away from your body, touching only the inside of the gown. Roll it into a bundle with the contaminated side inward.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove by handling the headband or earpieces.
-
Respirator/Mask: Remove by handling the straps.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Finish by washing your hands thoroughly with soap and water.
Disposal Plan: Handling Contaminated Materials
All disposable PPE and other materials contaminated with this compound should be considered chemical waste.
-
Collection: Place all used PPE and contaminated consumables into a designated, clearly labeled, and sealed waste bag or container.
-
Disposal: Dispose of the waste according to your institution's hazardous waste disposal procedures. Do not mix with general laboratory trash. Empty containers of this compound should also be disposed of as hazardous waste.[7]
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the key stages from preparation to disposal.
Sources
- 1. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]
- 2. Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research [axios-research.com]
- 3. 5.imimg.com [5.imimg.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pppmag.com [pppmag.com]
- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
